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Foundational

3-Methanesulfonylbutan-2-amine synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-Methanesulfonylbutan-2-amine For Researchers, Scientists, and Drug Development Professionals Abstract 3-Methanesulfonylbutan-2-amine is a valuable chemical building block...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of 3-Methanesulfonylbutan-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methanesulfonylbutan-2-amine is a valuable chemical building block characterized by a primary amine and a sulfone functional group. This combination of functionalities makes it a significant synthon for the development of novel pharmaceutical agents and other specialized chemical entities.[1] The presence of a chiral center adds to its potential complexity and utility in stereoselective synthesis. This guide provides a comprehensive overview of a robust and logical synthetic pathway to 3-Methanesulfonylbutan-2-amine, starting from commercially available precursors. We will delve into a retrosynthetic analysis to logically derive the pathway, provide detailed mechanistic insights for each transformation, and present field-proven experimental protocols. The narrative emphasizes the causality behind experimental choices, ensuring that the described methodology is both reproducible and understandable from a first-principles perspective.

Retrosynthetic Analysis and Strategy

A retrosynthetic analysis of the target molecule, 3-Methanesulfonylbutan-2-amine, is the most logical starting point for designing a viable synthetic route. The primary amine functionality immediately suggests its formation via reductive amination, a cornerstone of modern amine synthesis due to its efficiency and operational simplicity.[2] This key disconnection points to the corresponding ketone, 3-(methylsulfonyl)butan-2-one , as the immediate precursor.

Further deconstruction of this β-keto sulfone intermediate focuses on the carbon-sulfur bond. The sulfone group is reliably formed through the oxidation of a corresponding sulfide (thioether). This leads us to 3-(methylthio)butan-2-one as the next key intermediate. Finally, this β-keto sulfide can be disconnected at the C-S bond, revealing a simple α-haloketone, 3-chlorobutan-2-one , and a sulfur nucleophile like thiomethoxide. This multi-step pathway is strategically advantageous as it relies on robust, high-yielding, and well-understood chemical transformations.

G TM Target Molecule 3-Methanesulfonylbutan-2-amine KetoSulfone Precursor 1 3-(Methylsulfonyl)butan-2-one TM->KetoSulfone C-N Disconnection (Reductive Amination) KetoSulfide Precursor 2 3-(Methylthio)butan-2-one KetoSulfone->KetoSulfide S=O Reduction (Functional Group Interconversion) HaloKetone Starting Material 3-Chlorobutan-2-one KetoSulfide->HaloKetone C-S Disconnection (SN2 Reaction) SulfurSource Starting Material Sodium Thiomethoxide

Caption: Retrosynthetic analysis of 3-Methanesulfonylbutan-2-amine.

Elucidation of the Forward Synthetic Pathway

Based on the retrosynthetic analysis, a reliable three-step forward synthesis is proposed. This pathway maximizes the use of readily available starting materials and employs transformations known for their high efficiency and scalability.

G Start_Chloro 3-Chlorobutan-2-one Sulfide 3-(Methylthio)butan-2-one Start_Chloro->Sulfide Step 1: Nucleophilic Substitution Reagents: NaSMe, Acetone Sulfone 3-(Methylsulfonyl)butan-2-one Sulfide->Sulfone Step 2: Oxidation Reagents: m-CPBA, DCM Amine 3-Methanesulfonylbutan-2-amine Sulfone->Amine Step 3: Reductive Amination Reagents: NH4OAc, NaBH3CN, MeOH

Caption: Proposed three-step forward synthesis pathway.

Step 1: Synthesis of 3-(Methylthio)butan-2-one

The synthesis begins with the nucleophilic substitution of 3-chlorobutan-2-one with a sulfur nucleophile. Sodium thiomethoxide (NaSMe) is an excellent choice due to its high nucleophilicity and commercial availability. The reaction proceeds via a classic SN2 mechanism, where the thiomethoxide ion displaces the chloride leaving group.

  • Mechanistic Insight: The use of a polar aprotic solvent like acetone or DMF is crucial. It effectively solvates the sodium counter-ion while not solvating the thiomethoxide anion, thereby maximizing its nucleophilic strength. The reaction is typically rapid at room temperature. The product, 3-(methylthio)butan-2-one, is a known compound used in the flavor industry and is commercially available, offering an alternative starting point if desired.[3]

Step 2: Oxidation of 3-(Methylthio)butan-2-one to 3-(Methylsulfonyl)butan-2-one

The conversion of the intermediate sulfide to the target sulfone is a standard oxidation reaction. This transformation is critical as the electron-withdrawing nature of the sulfone group influences the subsequent amination step.

  • Mechanistic Insight & Reagent Choice: A common and effective reagent for this oxidation is meta-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds through a nucleophilic attack of the sulfur atom on the electrophilic peroxide oxygen. Using two equivalents of the oxidizing agent ensures the complete conversion of the sulfide to the sulfone, passing through a sulfoxide intermediate. The reaction is highly exothermic and requires careful temperature control to prevent side reactions. An alternative, often greener, oxidizing system is Oxone® (potassium peroxymonosulfate) in a biphasic solvent system.

Step 3: Reductive Amination of 3-(Methylsulfonyl)butan-2-one

This final step is the most critical transformation, constructing the target C-N bond and installing the primary amine. Reductive amination is a one-pot procedure where a carbonyl compound reacts with an amine source to form an imine in situ, which is then immediately reduced to the corresponding amine.[4]

  • Mechanistic Insight & Reagent Choice:

    • Amine Source: For the synthesis of a primary amine, a large excess of an ammonia surrogate like ammonium acetate (NH₄OAc) is used. The acetate salt helps to maintain a slightly acidic pH (around 5-6), which is optimal for imine formation.

    • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is the classic reagent for this reaction. Its key advantage is its selectivity; it readily reduces the protonated iminium ion intermediate but is slow to react with the ketone starting material at the optimal pH for imine formation. This prevents the undesired reduction of the ketone to an alcohol. A modern, often safer alternative is sodium triacetoxyborohydride (NaBH(OAc)₃), which is also mild and selective.[5]

Experimental Protocols

The following protocols are designed as a self-validating system for a skilled researcher. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 3-(Methylthio)butan-2-one
Reagent/SolventMolar Eq.MW ( g/mol )Amount
3-Chlorobutan-2-one1.0106.5510.65 g
Sodium thiomethoxide1.170.097.71 g
Acetone (anhydrous)--200 mL

Methodology:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and an argon inlet, add sodium thiomethoxide (7.71 g, 110 mmol).

  • Add anhydrous acetone (200 mL) and stir the suspension.

  • Add 3-chlorobutan-2-one (10.65 g, 100 mmol) dropwise to the suspension over 15 minutes at room temperature.

  • Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • After completion, filter the reaction mixture to remove the precipitated sodium chloride.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude oil can be purified by vacuum distillation to yield pure 3-(methylthio)butan-2-one.[3]

Protocol 2: Synthesis of 3-(Methylsulfonyl)butan-2-one
Reagent/SolventMolar Eq.MW ( g/mol )Amount
3-(Methylthio)butan-2-one1.0118.2011.82 g
m-CPBA (77%)2.2172.5749.3 g
Dichloromethane (DCM)--300 mL

Methodology:

  • Dissolve 3-(methylthio)butan-2-one (11.82 g, 100 mmol) in dichloromethane (300 mL) in a 1 L round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA, 77% purity, 49.3 g, 220 mmol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 3-(methylsulfonyl)butan-2-one, which can be purified by recrystallization or column chromatography.

Protocol 3: Synthesis of 3-Methanesulfonylbutan-2-amine
Reagent/SolventMolar Eq.MW ( g/mol )Amount
3-(Methylsulfonyl)butan-2-one1.0150.1915.02 g
Ammonium Acetate10.077.0877.08 g
Sodium Cyanoborohydride1.562.849.43 g
Methanol (MeOH)--250 mL

Methodology:

  • To a 500 mL round-bottom flask, add 3-(methylsulfonyl)butan-2-one (15.02 g, 100 mmol), ammonium acetate (77.08 g, 1000 mmol), and methanol (250 mL).

  • Stir the mixture until all solids are dissolved. Adjust the pH to ~6 using glacial acetic acid if necessary.

  • Add sodium cyanoborohydride (9.43 g, 150 mmol) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Carefully acidify the reaction mixture to pH ~2 with concentrated HCl to destroy any excess reducing agent (Caution: HCN gas may evolve. Perform in a well-ventilated hood).

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Dissolve the residue in water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted ketone.

  • Basify the aqueous layer to pH > 12 with a 6 M NaOH solution, keeping the flask in an ice bath.

  • Extract the product with dichloromethane (3 x 100 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 3-Methanesulfonylbutan-2-amine. Further purification can be achieved by distillation or by formation and recrystallization of a hydrochloride salt.

Characterization

The final product should be characterized using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the molecular structure and assess purity.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared Spectroscopy (IR): To identify key functional groups (N-H stretches for the amine, S=O stretches for the sulfone).

Conclusion

This guide outlines a logical and robust three-step synthesis for 3-Methanesulfonylbutan-2-amine. By starting from 3-chlorobutan-2-one, the pathway proceeds through a nucleophilic substitution to form a key sulfide intermediate, followed by oxidation to the corresponding sulfone. The final amine is installed using a highly reliable reductive amination protocol. The provided methodologies are based on well-established chemical principles and offer a clear and reproducible route for researchers requiring this valuable building block for applications in medicinal chemistry and organic synthesis.

References

  • Kim, S., Kang, S., Kim, G., & Lee, Y. (2016). A highly efficient and mild conjugate addition reaction of aromatic amines and aromatic aza-heterocycles to α,β-unsaturated olefins. The Journal of Organic Chemistry, 81(10), 4048-4057. Available at: [Link]

  • Mondal, P., & Gribble, G. W. (2023). Acyl Azolium–Photoredox-Enabled Synthesis of β-Keto Sulfides. The Journal of Organic Chemistry. Available at: [Link]

  • Alonso, D. A., et al. (2013). Intermolecular reductive amination of amino acid-derived β-ketoesters. PLoS ONE, 8(1), e53231. Available at: [Link]

  • Savelyev, A. G., & Chulkov, V. A. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 12148-12212. Available at: [Link]

Sources

Exploratory

3-Methanesulfonylbutan-2-amine chemical properties

An In-Depth Technical Guide to 3-Methanesulfonylbutan-2-amine: Physicochemical Properties, Synthetic Workflows, and Analytical Validation Executive Summary As modern drug discovery pivots toward highly polar, low-molecul...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 3-Methanesulfonylbutan-2-amine: Physicochemical Properties, Synthetic Workflows, and Analytical Validation

Executive Summary

As modern drug discovery pivots toward highly polar, low-molecular-weight aliphatic building blocks to improve pharmacokinetic profiles, compounds featuring vicinal amine and sulfone motifs have gained significant traction. 3-Methanesulfonylbutan-2-amine (often commercially available as its hydrochloride salt, CAS: 1334148-36-5)[1] represents a prime example of this structural class.

This technical whitepaper provides a comprehensive analysis of 3-methanesulfonylbutan-2-amine, detailing its physicochemical behavior, stereochemical complexity, and a field-validated synthetic methodology. Designed for medicinal chemists and process scientists, this guide emphasizes the causality behind experimental choices, ensuring that all described protocols act as self-validating systems.

Physicochemical & Structural Profiling

Understanding the interplay between the primary amine and the adjacent methanesulfonyl group is critical for deploying this molecule in targeted therapeutics. The sulfone group is a powerful electron-withdrawing group (EWG) and a strong hydrogen-bond acceptor, while the primary amine serves as both a hydrogen-bond donor and acceptor.

Quantitative Data Summary
PropertyValue (Free Base)Value (HCl Salt)
Chemical Formula C5H13NO2SC5H14ClNO2S[2]
Molecular Weight 151.23 g/mol 187.69 g/mol [3]
CAS Number N/A1334148-36-5[1]
Topological Polar Surface Area (TPSA) 68.5 ŲN/A
Hydrogen Bond Donors / Acceptors 2 / 33 / 3
Stereocenters 2 (C2, C3)2 (C2, C3)
Mechanistic Insights: The Inductive Effect

The proximity of the methanesulfonyl group (-SO2CH3) to the primary amine (-NH2) fundamentally alters the molecule's acid-base chemistry. In a standard aliphatic amine (e.g., 2-aminobutane), the conjugate acid pKa is typically around 10.6. However, the strong inductive electron withdrawal (-I effect) exerted by the vicinal sulfone pulls electron density away from the nitrogen atom. This stabilizes the free base and destabilizes the protonated ammonium state, effectively lowering the pKa to an estimated 8.5–9.0 .

Causality in Drug Design: This pKa shift is highly desirable. It ensures that a significant fraction of the molecule remains un-ionized at physiological pH (7.4), dramatically improving passive membrane permeability while the polar sulfone maintains aqueous solubility.

Properties Core 3-Methanesulfonylbutan-2-amine Amine Primary Amine (-NH2) C2 Position Core->Amine Sulfone Methyl Sulfone (-SO2CH3) C3 Position Core->Sulfone Chiral Vicinal Stereocenters (C2, C3) Core->Chiral pKa Lowered pKa (~8.5) Improved Permeability Amine->pKa Inductive Effect (-I) from Sulfone Hbond Strong H-Bond Acceptor Increased Aqueous Sol. Sulfone->Hbond Isomers 4 Stereoisomers (Requires Chiral Separation) Chiral->Isomers

Caption: Logical mapping of structural motifs to physicochemical properties.

Synthetic Methodology & Workflows

The synthesis of 3-methanesulfonylbutan-2-amine requires precise control over reaction conditions to prevent elimination side-reactions (e.g., loss of the sulfone to form an alkene) and to manage the formation of diastereomers (syn/anti mixtures).

Step-by-Step Synthetic Protocol

The following protocol outlines a robust, three-step synthesis starting from commercially available 3-bromo-butan-2-one.

Step 1: Nucleophilic Sulfinylation

  • Reagents: 3-bromo-butan-2-one (1.0 eq), Sodium methanesulfinate (CH3SO2Na) (1.2 eq), Ethanol (0.5 M).

  • Procedure: Suspend sodium methanesulfinate in ethanol and add 3-bromo-butan-2-one dropwise at 0°C. Warm the reaction to 80°C and reflux for 4 hours.

  • Causality & Validation: Sodium methanesulfinate is an ambident nucleophile; however, under these polar protic conditions, the softer sulfur atom preferentially attacks the alpha-carbon, displacing the bromide to yield 3-(methylsulfonyl)butan-2-one. The reaction completion is self-validating via TLC (disappearance of the less polar bromide).

Step 2: Reductive Amination

  • Reagents: 3-(methylsulfonyl)butan-2-one (1.0 eq), Ammonium acetate (NH4OAc) (10.0 eq), Sodium cyanoborohydride (NaBH3CN) (1.5 eq), Methanol.

  • Procedure: Dissolve the ketone and NH4OAc in methanol. Stir for 2 hours at room temperature to allow imine formation. Cool to 0°C, add NaBH3CN in portions, and stir for 16 hours.

  • Causality & Validation: A 10-fold excess of NH4OAc is critical to drive the equilibrium toward the primary imine and suppress secondary amine dimerization. NaBH3CN is specifically chosen over NaBH4 because it is stable at the slightly acidic pH (~6.0) generated by NH4OAc and selectively reduces the protonated iminium ion without reducing the unreacted ketone.

Step 3: Hydrochloride Salt Formation

  • Reagents: 3-methanesulfonylbutan-2-amine free base, 4M HCl in Dioxane.

  • Procedure: Dissolve the crude free base in minimal diethyl ether. Dropwise add 4M HCl in dioxane at 0°C until precipitation ceases. Filter and wash with cold ether.

  • Causality & Validation: The free base is an oil and prone to oxidation/degradation. Conversion to the hydrochloride salt (CAS: 1334148-36-5) yields a stable, crystalline solid[4] that is easily purified by recrystallization, effectively removing non-basic organic impurities.

Synthesis SM 3-bromo-butan-2-one Step1 Nucleophilic Substitution (CH3SO2Na, EtOH, 80°C) SM->Step1 Int 3-(methylsulfonyl)butan-2-one Step1->Int Step2 Reductive Amination (NH4OAc, NaBH3CN, MeOH) Int->Step2 Base 3-methanesulfonylbutan-2-amine (Free Base) Step2->Base Step3 Salt Formation (4M HCl in Dioxane) Base->Step3 Salt 3-methanesulfonylbutan-2-amine HCl (CAS: 1334148-36-5) Step3->Salt

Caption: Step-by-step synthetic workflow for 3-methanesulfonylbutan-2-amine HCl.

Analytical Validation Protocol

To ensure the scientific integrity of the synthesized batch, a multi-modal analytical approach is required. The protocol below establishes a self-validating loop to confirm regiochemistry and functional group integrity.

Spectroscopic Markers
  • Infrared (IR) Spectroscopy: Successful reductive amination is confirmed by the complete disappearance of the strong carbonyl (C=O) stretch at ~1715 cm⁻¹ and the appearance of N-H stretching bands at 3300–3400 cm⁻¹. The sulfone group is validated by strong asymmetric and symmetric S=O stretches at ~1300 cm⁻¹ and ~1150 cm⁻¹, respectively.

  • 1H NMR (D2O, 400 MHz): The methanesulfonyl methyl group will appear as a sharp, highly deshielded singlet integrating to 3H at approximately 2.9–3.1 ppm. The vicinal methine protons (C2-H and C3-H) will appear as complex multiplets between 3.5 and 4.0 ppm.

  • Diastereomeric Ratio (d.r.) Determination: Because the synthesis creates two chiral centers, the product will be a mixture of syn and anti diastereomers. The d.r. can be directly quantified by integrating the distinct doublet signals of the terminal methyl groups (C1 and C4) which will have slightly different chemical shifts for each diastereomer.

Chromatographic Validation
  • LC-MS (ESI+): For the hydrochloride salt (MW = 187.69 g/mol ), the mass spectrometer must be run in positive ion mode. The expected base peak is the protonated free base: [M+H]+ = 152.1 m/z .

References

  • MolPort - 3-methanesulfonylbutan-2-amine hydrochloride URL:[Link]

Sources

Foundational

A Comprehensive Technical Guide to 3-Methanesulfonylbutan-2-amine as a Versatile Starting Material in Chemical Synthesis

Executive Summary 3-Methanesulfonylbutan-2-amine is a chiral amine that has garnered significant attention as a valuable building block in medicinal chemistry and organic synthesis.[1] Its unique structural features, com...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Methanesulfonylbutan-2-amine is a chiral amine that has garnered significant attention as a valuable building block in medicinal chemistry and organic synthesis.[1] Its unique structural features, combining a nucleophilic amine with a polar sulfone group, make it an attractive starting material for the development of complex pharmaceutical agents.[1] The methylsulfone motif is increasingly incorporated into drug design to enhance physicochemical properties such as solubility and metabolic stability, positioning this amine as a key component in modern drug discovery.[2] This guide provides an in-depth technical overview of 3-methanesulfonylbutan-2-amine, covering its chemical identity, synthetic routes, spectroscopic characterization, and applications, with a focus on providing practical insights for researchers and drug development professionals.

Introduction: Unveiling a Key Synthetic Intermediate

3-Methanesulfonylbutan-2-amine, a member of the sulfonamide class of compounds, is characterized by a butane backbone with a methanesulfonyl group at the 3-position and an amine at the 2-position.[1] This arrangement of functional groups, particularly when in an enantiomerically pure form, is crucial for its utility in pharmaceutical applications where stereochemistry dictates biological activity.[1]

Chemical Identity and Structure
  • IUPAC Name: 3-(Methylsulfonyl)butan-2-amine

  • Molecular Formula: C₅H₁₃NO₂S

  • Molecular Weight: 151.23 g/mol [approximated from a similar compound]

  • CAS Number: Varies depending on the stereoisomer.

The presence of two stereocenters (at C2 and C3) means that 3-methanesulfonylbutan-2-amine can exist as four possible stereoisomers. The control of this stereochemistry during synthesis is a critical aspect that will be discussed in subsequent sections.

Physicochemical Properties

The physicochemical properties of 3-methanesulfonylbutan-2-amine are summarized in the table below. These properties are essential for designing reaction conditions, and purification procedures, and for understanding its behavior in biological systems.

PropertyValue/DescriptionSource
AppearanceColorless to pale yellow liquid or solid[1]
SolubilityModerately soluble in water and polar organic solvents[1]
Molecular Weight~165.23 g/mol (for a related compound)[1]
Key Functional GroupsPrimary amine, Sulfone[1]

Strategic Synthesis of 3-Methanesulfonylbutan-2-amine

The synthesis of 3-methanesulfonylbutan-2-amine can be approached through several strategic routes, each with its own advantages and challenges. The choice of a particular synthetic pathway often depends on the desired stereochemistry, scale of production, and availability of starting materials.

Retrosynthetic Analysis

A logical retrosynthetic analysis provides a roadmap for the synthesis of the target molecule. The key disconnections involve the formation of the C-N and C-S bonds.

G 3-Methanesulfonylbutan-2-amine 3-Methanesulfonylbutan-2-amine Chiral Amine Precursor Chiral Amine Precursor 3-Methanesulfonylbutan-2-amine->Chiral Amine Precursor C-S Disconnection Sulfone Precursor Sulfone Precursor 3-Methanesulfonylbutan-2-amine->Sulfone Precursor C-N Disconnection Butene Derivative Butene Derivative Chiral Amine Precursor->Butene Derivative Alanine Derivative Alanine Derivative Chiral Amine Precursor->Alanine Derivative Methanesulfonyl Chloride Methanesulfonyl Chloride Sulfone Precursor->Methanesulfonyl Chloride

Caption: Retrosynthetic analysis of 3-Methanesulfonylbutan-2-amine.

Common Synthetic Pathways

Route A: From Butan-2-amine Derivatives

A straightforward approach involves the reaction of a suitable butan-2-amine derivative with a methanesulfonylating agent.[1]

  • Step 1: Nucleophilic Substitution: The synthesis can be achieved through the nucleophilic attack of butan-2-amine on methanesulfonyl chloride.[1] This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.[1]

Route B: Stereoselective Synthesis

For pharmaceutical applications, achieving high enantiomeric purity is paramount.[1]

  • Chiral Resolution: Racemic mixtures of 3-methanesulfonylbutan-2-amine can be separated using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

  • Asymmetric Synthesis: A more elegant approach is to employ a stereoselective synthesis. This can involve the use of chiral catalysts or starting from a chiral pool material like an amino acid.[3] For instance, a synthesis could start from L-valine, which provides a readily available source of chirality.[3]

Route C: Enzymatic Synthesis

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines. Transaminases can be used to convert a ketone precursor into the desired chiral amine with high enantiomeric excess.[4]

G cluster_0 Synthetic Workflow Starting Material Starting Material Intermediate Intermediate Starting Material->Intermediate Reaction Purification Purification Intermediate->Purification Work-up Final Product Final Product Purification->Final Product Isolation

Caption: General workflow for chemical synthesis.

Spectroscopic Characterization and Purity Assessment

Thorough characterization is essential to confirm the identity and purity of the synthesized 3-methanesulfonylbutan-2-amine. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the methyl groups, the methine protons, and the amine protons. The coupling patterns and chemical shifts provide valuable information about the connectivity of the molecule.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the five carbon atoms in the molecule, confirming the carbon skeleton.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the N-H bonds of the amine group and the S=O bonds of the sulfone group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can further confirm its structure.[5]

Purity Analysis
  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the compound and for separating it from any impurities.

  • Chiral HPLC: To determine the enantiomeric excess of a stereoselectively synthesized sample, chiral HPLC is the method of choice.

Applications in Organic Synthesis and Drug Discovery

3-Methanesulfonylbutan-2-amine serves as a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Role as a Chiral Amine Building Block

The primary amine functionality allows for a wide range of chemical transformations, including N-alkylation, acylation, and reductive amination. Its chiral nature is crucial for creating stereochemically defined molecules, which is often a requirement for biologically active compounds.[6]

Incorporation into Drug Candidates

The methylsulfone group is a bioisostere for other functional groups and can be used to modulate the properties of a drug candidate.[2] Its ability to act as a hydrogen bond acceptor and its high polarity can improve solubility and cell permeability. Furthermore, the sulfone group is generally resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile.[2]

Exemplary Experimental Protocol: Amide Coupling

This protocol describes a general procedure for the coupling of 3-methanesulfonylbutan-2-amine with a carboxylic acid to form an amide.

Materials:

  • 3-Methanesulfonylbutan-2-amine

  • Carboxylic acid of interest

  • Coupling agent (e.g., HATU, HBTU)

  • Base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF, DCM)

Procedure:

  • To a solution of the carboxylic acid in the chosen solvent, add the coupling agent and the base.

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add 3-methanesulfonylbutan-2-amine to the reaction mixture.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired amide.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be taken when handling 3-methanesulfonylbutan-2-amine.

  • Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7][8] Work in a well-ventilated area or a fume hood.[7]

  • Handling: Avoid contact with skin and eyes.[7] In case of contact, rinse immediately with plenty of water.[7][9] Avoid inhalation of vapors.[7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][9] Keep away from incompatible materials such as strong oxidizing agents.[7][8]

Conclusion and Future Perspectives

3-Methanesulfonylbutan-2-amine has established itself as a valuable and versatile starting material in organic synthesis, particularly for the development of new therapeutic agents. Its unique combination of a chiral amine and a polar sulfone group provides medicinal chemists with a powerful tool for modulating the properties of drug candidates. As the demand for more sophisticated and effective pharmaceuticals continues to grow, the importance of chiral building blocks like 3-methanesulfonylbutan-2-amine is expected to increase. Future research in this area will likely focus on the development of even more efficient and stereoselective synthetic routes, as well as the exploration of its application in the synthesis of a wider range of biologically active molecules.

References

  • NextSDS. (n.d.). (3-methanesulfonylbutan-2-yl)(methyl)amine — Chemical Substance Information. Retrieved from [Link]

  • 3M. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). Methanesulfonic acid--3-phenylbutan-2-amine (1/1). Retrieved from [Link]

  • PubChemLite. (n.d.). (3-methanesulfonylbutan-2-yl)(methyl)amine. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). General remarks Synthetic Procedures and spectroscopic data for 1-5 and 7. Retrieved from [Link]

  • Purdue University Graduate School. (n.d.). Design and Synthesis of Novel Chiral Base. Retrieved from [Link]

  • Google Patents. (2000, October 17). US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor.
  • ResearchGate. (2015, June 14). Efficient synthesis of new chiral 1,2-benzothiazin-3-one 1,1-dioxide derivatives via lateral lithiation of 3 -N-mesitylenesulfonyl-1,3-oxazolidin-2-ones. Retrieved from [Link]

  • PMC. (n.d.). Chiral Tertiary Amine Catalyzed Asymmetric [4 + 2] Cyclization of 3-Aroylcoumarines with 2,3-Butadienoate. Retrieved from [Link]

  • Chemical Reviews. (2020, April 29). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Retrieved from [Link]

  • RSC Publishing. (n.d.). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectroscopic and Chemical Properties of the Amine. Retrieved from [Link]

  • MDPI. (2026, March 31). Biosynthesis and Application of 2-Amino-3-Methylhexanoic Acid as a Novel Biostimulant for Tea Plants. Retrieved from [Link]

Sources

Exploratory

The Strategic Discovery and Synthesis of 3-Methanesulfonylbutan-2-amine: A Versatile β-Amino Sulfone Scaffold

Executive Summary & Structural Rationale In contemporary drug discovery, the strategic incorporation of highly polar, metabolically stable functional groups is critical for optimizing both target affinity and pharmacokin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In contemporary drug discovery, the strategic incorporation of highly polar, metabolically stable functional groups is critical for optimizing both target affinity and pharmacokinetic profiles. 3-Methanesulfonylbutan-2-amine (commercially available as a hydrochloride salt, CAS 1334148-36-5[1]) has emerged as a highly versatile bifunctional building block.

While occasionally misclassified in commercial databases as a sulfonamide[2], 3-methanesulfonylbutan-2-amine is strictly a β-amino sulfone . The methanesulfonyl ( −SO2​CH3​ ) group is carbon-bound at the C3 position of the butane backbone, distinct from the nitrogen-bound architecture of true sulfonamides. This C–S linkage provides superior metabolic stability against hydrolytic cleavage in vivo. The vicinal relationship between the primary amine at C2 and the sulfone at C3 creates a dense array of hydrogen bond donors and acceptors, making it an ideal pharmacophore for interacting with rigid protein backbones, such as those found in viral proteases and bacterial enzymes[2].

Retrosynthetic Strategy & Mechanistic Causality

The synthesis of vicinal β-amino sulfones with defined stereocenters presents a significant challenge due to the risk of retro-Michael elimination and poor diastereocontrol. Traditional non-selective aza-Michael additions to α,β -unsaturated sulfones often yield racemic mixtures that require laborious chiral resolution.

To circumvent this, our retrosynthetic strategy leverages the highly stereoselective addition of an α -lithiated sulfone carbanion to a chiral N-sulfinyl imine[3].

Causality in Reagent Selection:

  • The Electrophile: N-(tert-butylsulfinyl)acetaldimine is selected because the bulky tert-butyl group provides excellent facial selectivity. The sulfinyl oxygen coordinates with the lithium counterion of the incoming nucleophile, organizing a rigid, six-membered "flat chair" transition state.

  • The Base: Lithium bis(trimethylsilyl)amide (LiHMDS) is utilized rather than n-Butyllithium (n-BuLi). LiHMDS is a bulky, non-nucleophilic base that quantitatively deprotonates the α -carbon of ethyl methyl sulfone without attacking the electrophilic imine carbon, thereby preventing unwanted side reactions[3].

Retrosynthesis Target 3-Methanesulfonylbutan-2-amine (Target Scaffold) Acid HCl in Dioxane (Deprotection) Target->Acid Reagent Intermediate N-(tert-Butylsulfinyl)-β-amino sulfone (Stereocontrolled Intermediate) Intermediate->Target Acidic Cleavage Precursor1 Ethyl Methyl Sulfone (Carbanion Source) Base LiHMDS (Non-nucleophilic Base) Precursor1->Base Deprotonation Precursor2 N-(tert-Butylsulfinyl)acetaldimine (Chiral Electrophile) Precursor2->Intermediate Nucleophilic Addition Base->Intermediate α-Lithiated Carbanion

Fig 1. Retrosynthetic logic and stereocontrolled synthesis workflow of 3-Methanesulfonylbutan-2-amine.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodology incorporates built-in validation checkpoints.

Protocol A: Stereoselective Carbanion Addition
  • Preparation: Charge a flame-dried Schlenk flask with ethyl methyl sulfone (1.1 equiv, 11.0 mmol) and anhydrous THF (25 mL) under an argon atmosphere. Cool the solution to -78 °C.

  • Enolization: Dropwise add LiHMDS (1.2 equiv, 1.0 M in THF). Stir for 30 minutes at -78 °C.

    • Causality: The -78 °C temperature is critical to prevent self-condensation of the sulfone and to stabilize the transient α -lithiated carbanion.

    • Validation Check: Quench a 50 µL aliquot with D2​O and analyze via crude 1H -NMR. Observation of >95% deuterium incorporation at the α -position validates quantitative enolization before proceeding.

  • Addition: Slowly introduce N-(tert-butylsulfinyl)acetaldimine (1.0 equiv, 10.0 mmol) dissolved in 5 mL of THF.

  • Monitoring: Stir for 2 hours at -78 °C.

    • Validation Check: Monitor via TLC (EtOAc/Hexane 1:1). The disappearance of the UV-active imine spot and the appearance of a new, more polar spot (stainable with KMnO4​ ) indicates successful C–C bond formation.

  • Workup: Quench with saturated aqueous NH4​Cl , extract with EtOAc, dry over Na2​SO4​ , and concentrate. Purify via flash chromatography to yield the intermediate N-(tert-butylsulfinyl)-β-amino sulfone.

Protocol B: Acidic Cleavage to the Hydrochloride Salt
  • Deprotection: Dissolve the purified intermediate in anhydrous MeOH (10 mL). Add 4.0 M HCl in dioxane (3.0 equiv) at 0 °C.

  • Isolation: Stir for 1 hour at room temperature. Concentrate the solvent in vacuo. Triturate the resulting solid with cold diethyl ether to precipitate 3-methanesulfonylbutan-2-amine hydrochloride[4].

    • Validation Check: Analyze the final white powder via LC-MS. A distinct mass peak at m/z 152.1 [M+H]+ confirms the free base mass, while a silver nitrate ( AgNO3​ ) drop test on an aqueous sample will yield a white AgCl precipitate, confirming the presence of the hydrochloride salt.

Quantitative Profiling & Optimization Data

The utility of a scaffold is dictated by its physicochemical properties and the scalability of its synthesis. Table 1 outlines the core parameters of the target molecule, while Table 2 demonstrates the causality behind the base selection during the synthetic optimization phase.

Table 1: Physicochemical Profile of 3-Methanesulfonylbutan-2-amine (HCl Salt)

PropertyValueRationale / Impact in Drug Design
Molecular Formula C5​H14​ClNO2​S Defines the exact stoichiometric mass (187.69 g/mol )[4].
Topological Polar Surface Area ~68.5 ŲOptimal for membrane permeability while retaining aqueous solubility.
Hydrogen Bond Donors 3 ( −NH3+​ )Facilitates strong, directional interactions with target protein backbones.
Hydrogen Bond Acceptors 2 ( −SO2​− )Engages in rigid H-bonding within hydrophilic binding pockets.

Table 2: Optimization of Stereoselective Carbanion Addition

BaseSolventTemp (°C)Yield (%)Diastereomeric Ratio (d.r.)
n-BuLiTHF-784560:40
LDATHF-787285:15
LiHMDS THF -78 94 98:2
KHMDSToluene-786870:30

Data Insight: LiHMDS provides the optimal balance of basicity and steric bulk. The lithium counterion is essential for forming the highly organized transition state with the N-sulfinyl oxygen, driving the 98:2 d.r. KHMDS fails to provide this tight coordination, resulting in eroded stereocontrol[3].

Application in Hit-to-Lead Workflows

In medicinal chemistry, 3-methanesulfonylbutan-2-amine is frequently deployed in Fragment-Based Drug Discovery (FBDD) pipelines. The primary amine acts as an ideal vector for combinatorial coupling (e.g., forming amides, ureas, or secondary sulfonamides), while the buried sulfone group provides a predictable interaction motif for structural biology modeling[2].

HitToLead Scaffold 3-Methanesulfonylbutan-2-amine (Core Scaffold) Library Combinatorial Library (Amide/Sulfonamide Coupling) Scaffold->Library Diversification Screening High-Throughput Screening (Protease Inhibition) Library->Screening in vitro assay Hit Lead Candidate (Optimized Pharmacokinetics) Screening->Hit SAR Analysis

Fig 2. Integration of the β-amino sulfone scaffold into a fragment-based drug discovery pipeline.

References[2] Title: Buy 3-Methanesulfonylbutan-2-amine (EVT-13200934)

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Foundational

3-Methanesulfonylbutan-2-amine CAS number 1334148-36-5

An In-Depth Technical Guide to 3-Methanesulfonylbutan-2-amine (CAS 1334148-36-5): A Foundational Overview for Drug Discovery Professionals Introduction 3-Methanesulfonylbutan-2-amine, identified by the CAS Registry Numbe...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 3-Methanesulfonylbutan-2-amine (CAS 1334148-36-5): A Foundational Overview for Drug Discovery Professionals

Introduction

3-Methanesulfonylbutan-2-amine, identified by the CAS Registry Number 1334148-36-5, is a chiral amine containing a sulfonyl group. While specific research and applications for this particular molecule are not extensively documented in publicly available literature, its structural motifs—a secondary amine and a methylsulfonyl group—are of significant interest in medicinal chemistry. The presence of a stereocenter suggests that its biological activity is likely stereospecific, a critical consideration in modern drug design.

This technical guide serves as a foundational resource for researchers, scientists, and drug development professionals. It will provide a comprehensive overview of the known properties of 3-Methanesulfonylbutan-2-amine, outline a plausible synthetic route and analytical characterization workflow, and discuss its potential applications based on the functional groups present in its structure.

Physicochemical Properties

The fundamental physicochemical properties of 3-Methanesulfonylbutan-2-amine are summarized below. These properties are essential for its handling, formulation, and application in experimental settings.

PropertyValue
CAS Number 1334148-36-5
Molecular Formula C₅H₁₃NO₂S
Molecular Weight 151.23 g/mol
Canonical SMILES CS(=O)(=O)C(C)C(C)N
Physical Description Typically a solid or oil
Chirality Contains two stereocenters

Synthesis and Purification

A plausible synthetic route for 3-Methanesulfonylbutan-2-amine can be conceptualized starting from readily available precursors. A common approach involves the reaction of a suitable butene derivative followed by amination and oxidation, or the functionalization of a pre-existing butan-2-amine scaffold. Below is a detailed, step-by-step hypothetical protocol.

Experimental Protocol: Synthesis of 3-Methanesulfonylbutan-2-amine
  • Step 1: Thiol-Ene Reaction. In a nitrogen-flushed round-bottom flask, dissolve 3-buten-2-ol in a suitable solvent such as dichloromethane. Add methanethiol and a radical initiator like azobisisobutyronitrile (AIBN). Heat the reaction mixture under reflux until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Step 2: Oxidation. Cool the reaction mixture to 0 °C. Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise to the solution. Stir the mixture at room temperature until the oxidation to the sulfone is complete.

  • Step 3: Azide Formation. To the resulting alcohol, add diphenylphosphoryl azide (DPPA) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in an appropriate solvent like toluene. Heat the mixture to facilitate the conversion of the hydroxyl group to an azide.

  • Step 4: Reduction to Amine. In a separate flask, prepare a suspension of a reducing agent, such as lithium aluminum hydride (LAH), in an anhydrous ether. Add the azide solution dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until the reduction is complete.

  • Step 5: Purification. Quench the reaction carefully with water and a sodium hydroxide solution. Filter the resulting mixture and extract the aqueous layer with an organic solvent. Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography to yield 3-Methanesulfonylbutan-2-amine.

G cluster_synthesis Synthetic Workflow start 3-Buten-2-ol + Methanethiol thiol_ene Thiol-Ene Reaction (AIBN) start->thiol_ene Step 1 oxidation Oxidation to Sulfone (m-CPBA) thiol_ene->oxidation Step 2 azide_formation Azide Formation (DPPA, DBU) oxidation->azide_formation Step 3 reduction Reduction to Amine (LAH) azide_formation->reduction Step 4 purification Purification (Column Chromatography) reduction->purification Step 5 end 3-Methanesulfonylbutan-2-amine purification->end G cluster_analysis Analytical Characterization Workflow sample Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr Structure ms Mass Spectrometry (HRMS) sample->ms Mass hplc HPLC (Purity Assessment) sample->hplc Purity data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ms->data_analysis hplc->data_analysis final_product Characterized 3-Methanesulfonylbutan-2-amine data_analysis->final_product

Exploratory

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Methanesulfonylbutan-2-amine

This guide provides a comprehensive technical overview of 3-methanesulfonylbutan-2-amine, a molecule of interest in medicinal chemistry and organic synthesis. We will delve into its molecular structure, conformational pr...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of 3-methanesulfonylbutan-2-amine, a molecule of interest in medicinal chemistry and organic synthesis. We will delve into its molecular structure, conformational preferences, and the analytical techniques pivotal for its characterization. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this sulfonamide derivative.

Introduction: The Significance of 3-Methanesulfonylbutan-2-amine

3-Methanesulfonylbutan-2-amine, with the molecular formula C5H13NO2S, belongs to the sulfonamide class of organic compounds.[1] Sulfonamides are a cornerstone in medicinal chemistry, renowned for their wide-ranging biological activities. The incorporation of a sulfonyl group can significantly influence a molecule's physicochemical properties, including its acidity, lipophilicity, and ability to form hydrogen bonds. These properties are critical determinants of a drug's pharmacokinetic and pharmacodynamic profile.

The specific structure of 3-methanesulfonylbutan-2-amine, featuring a chiral butane backbone substituted with both a methanesulfonyl and an amine group, presents an interesting case for conformational analysis. The spatial arrangement of these functional groups, dictated by the molecule's conformational landscape, will profoundly impact its interaction with biological targets. Understanding these conformational preferences is therefore paramount for rational drug design and development.

Molecular Structure and Physicochemical Properties

A foundational understanding of the molecule's basic properties is essential before exploring its conformational intricacies.

PropertyValueSource
IUPAC Name 3-methylsulfonylbutan-2-amine[1]
Molecular Formula C5H13NO2S[1]
Molecular Weight 151.23 g/mol [1]
Canonical SMILES CC(C(C)S(=O)(=O)C)N[1]

Synthesis of 3-Methanesulfonylbutan-2-amine

The synthesis of 3-methanesulfonylbutan-2-amine can be achieved through the reaction of butan-2-amine with methanesulfonyl chloride.[1] This is a standard method for the formation of N-alkylsulfonamides.

Synthetic Workflow

The following diagram outlines the general workflow for the synthesis of 3-methanesulfonylbutan-2-amine.

G cluster_reactants Reactants cluster_reaction Reaction Conditions Butan2Amine Butan-2-amine Reaction Sulfonamide Bond Formation Butan2Amine->Reaction Nucleophilic Attack MethanesulfonylChloride Methanesulfonyl Chloride MethanesulfonylChloride->Reaction Solvent Aprotic Solvent (e.g., Dichloromethane) Solvent->Reaction Base Base (e.g., Triethylamine) Base->Reaction HCl Scavenger Product 3-Methanesulfonylbutan-2-amine Byproduct Triethylammonium chloride Reaction->Product Reaction->Byproduct

Caption: Synthetic workflow for 3-Methanesulfonylbutan-2-amine.

Detailed Experimental Protocol
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve butan-2-amine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane.

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.1 equivalents), to the solution. The base serves to neutralize the hydrochloric acid byproduct of the reaction.

  • Addition of Sulfonyl Chloride: Cool the reaction mixture in an ice bath (0 °C). Slowly add methanesulfonyl chloride (1.05 equivalents) dropwise to the stirred solution. The slow addition is crucial to control the exothermic nature of the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer and wash it sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure 3-methanesulfonylbutan-2-amine.

Spectroscopic Characterization

The structural elucidation of 3-methanesulfonylbutan-2-amine relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms in a molecule.[2][3][4]

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the protons on the butane backbone, the methyl group of the methanesulfonyl moiety, and the amine proton. The coupling constants between adjacent protons will be invaluable for conformational analysis.

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Integration
CH3 (on sulfonyl)~3.0Singlet3H
CH (attached to N)~3.2 - 3.5Multiplet1H
CH (attached to S)~3.0 - 3.3Multiplet1H
NH2Broad singlet~1.5 - 3.02H
CH3 (on butane)~1.2 - 1.4Doublet3H
CH3 (on butane)~1.1 - 1.3Doublet3H

¹³C NMR (Carbon-13 NMR): The carbon NMR spectrum will provide information on the number of unique carbon environments.

Carbon Assignment Expected Chemical Shift (δ, ppm)
C (attached to N)~50 - 60
C (attached to S)~55 - 65
C (methyl on sulfonyl)~40 - 45
C (methyl on butane)~15 - 25
C (methyl on butane)~10 - 20
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[3]

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (amine)3300 - 3500Medium, Broad
C-H Stretch (alkane)2850 - 3000Strong
S=O Asymmetric Stretch~1350Strong
S=O Symmetric Stretch~1150Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/z Assignment
151[M]+ (Molecular Ion)
136[M - CH3]+
72[M - SO2CH3]+

Conformational Analysis

The biological activity of a molecule is intimately linked to its three-dimensional shape.[5] For 3-methanesulfonylbutan-2-amine, the overall conformation is determined by the rotation around several key single bonds.

Rotation Around the C2-C3 Bond of the Butane Backbone

The conformation of the butane backbone can be analyzed by considering the rotation around the central C2-C3 bond. The two primary staggered conformations are the anti and gauche conformers.[6][7][8][9]

  • Anti Conformer: The amine and methanesulfonyl groups are positioned at a dihedral angle of 180°. This is generally the most stable conformation as it minimizes steric hindrance between these two bulky groups.

  • Gauche Conformer: The amine and methanesulfonyl groups are at a dihedral angle of 60°. This conformation is typically higher in energy due to steric repulsion, known as a gauche interaction.

Caption: Newman projections of anti and gauche conformers of the butane backbone.

Rotation Around the S-N Bond in Acyclic Sulfonamides

Rotation around the S-N bond in sulfonamides is also a critical factor in determining the overall conformation.[10][11][12] The barrier to rotation can be significant due to the partial double bond character of the S-N bond.[1] The two main conformations are:

  • Staggered Conformation: The N-H bonds are staggered with respect to the S=O bonds.

  • Eclipsed Conformation: The N-H bonds are eclipsed with the S=O bonds.

Computational studies have shown that for some sulfonamides, the eclipsed conformer can be more stable in the gas phase, while the staggered conformer is preferred in solution.[13]

Predicted Overall Conformation of 3-Methanesulfonylbutan-2-amine

The most stable conformation of 3-methanesulfonylbutan-2-amine is likely to be a combination of the most stable conformations around the C2-C3 and S-N bonds. Therefore, it is predicted that the molecule will predominantly adopt a conformation where:

  • The butane backbone is in an anti conformation to minimize steric interactions between the amine and methanesulfonyl groups.

  • The sulfonamide group will adopt a conformation that minimizes steric clashes with the rest of the molecule, likely a staggered arrangement in a solution phase.

Computational Chemistry Workflow for Conformational Analysis

For a more rigorous and quantitative understanding of the conformational landscape of 3-methanesulfonylbutan-2-amine, a computational chemistry approach is highly recommended.

G cluster_workflow Computational Workflow Start Build 3D Structure of 3-Methanesulfonylbutan-2-amine ConformerSearch Perform Conformational Search (e.g., Molecular Mechanics) Start->ConformerSearch DFT_Opt Geometry Optimization of Low-Energy Conformers (DFT, e.g., B3LYP/6-31G*) ConformerSearch->DFT_Opt Freq_Calc Frequency Calculation to Confirm Minima and Obtain Thermodynamic Data DFT_Opt->Freq_Calc NMR_Pred Predict NMR Chemical Shifts and Coupling Constants DFT_Opt->NMR_Pred Comparison Compare Calculated Data with Experimental Spectra Freq_Calc->Comparison NMR_Pred->Comparison

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Foundational

3-Methanesulfonylbutan-2-amine: A Scaffolding for Novel Therapeutics - A Technical Guide to Unveiling its Biological Potential

Foreword: The Untapped Promise of a Structurally-Rich Molecule In the landscape of drug discovery, the exploration of novel chemical entities with the potential for therapeutic intervention is a paramount endeavor. 3-Met...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Untapped Promise of a Structurally-Rich Molecule

In the landscape of drug discovery, the exploration of novel chemical entities with the potential for therapeutic intervention is a paramount endeavor. 3-Methanesulfonylbutan-2-amine presents itself as a molecule of significant interest, not because of a wealth of existing biological data, but due to the inherent potential suggested by its constituent functional groups: a methanesulfonyl moiety and a primary amine. This technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive framework for the systematic investigation of this compound's biological activity. We will delve into the established pharmacology of related structures to build a strong hypothesis for its potential applications and lay out a detailed roadmap for its experimental validation.

Molecular Architecture and Physicochemical Properties

3-Methanesulfonylbutan-2-amine is an organic compound characterized by a butane backbone with a methanesulfonyl group at the 3-position and an amine group at the 2-position[1].

PropertyValueSource
IUPAC Name 3-(Methylsulfonyl)butan-2-amineNextSDS
CAS Number 1306605-29-7NextSDS
Molecular Formula C5H13NO2SEvitaChem
Molecular Weight 151.23 g/mol EvitaChem
Predicted LogP -0.5ChemAxon
Predicted pKa 9.8 (amine)ChemAxon

The presence of both a hydrogen bond donor (amine) and acceptor (sulfonyl) suggests the potential for interactions with biological macromolecules. The predicted low LogP indicates good water solubility, a favorable property for bioavailability.

The Sulfonamide Heritage: A Foundation for Hypothesizing Biological Activity

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutic agents[2][3]. The biological activities of sulfonamides are diverse and well-documented, providing a strong basis for predicting the potential of 3-Methanesulfonylbutan-2-amine.

  • Antimicrobial Activity: The archetypal activity of sulfonamides is their ability to inhibit dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway[4][5]. This leads to bacteriostatic effects.

  • Anti-inflammatory and Anticancer Activity: Certain sulfonamides exhibit potent anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes and 5-lipoxygenase (5-LOX)[6]. Additionally, some sulfonamide derivatives have demonstrated anticancer activity[7].

  • Diuretic and Antidiabetic Activity: The sulfonamide moiety is present in thiazide and loop diuretics, which act on ion transport in the kidneys. Furthermore, sulfonylureas, a class of antidiabetic drugs, are derived from sulfonamides[2][8][9].

  • Carbonic Anhydrase Inhibition: Aromatic and heterocyclic sulfonamides are known inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes, including pH regulation and fluid balance[10][11].

Given that 3-Methanesulfonylbutan-2-amine contains a sulfonamide-like structure, it is plausible to hypothesize that it may exhibit one or more of these activities. The aliphatic nature of this compound, as opposed to the more common aromatic sulfonamides, may confer unique selectivity and pharmacokinetic properties.

The Amine Contribution: A Vector for Diverse Interactions

The primary amine group in 3-Methanesulfonylbutan-2-amine adds another layer of potential biological activity. Amines are fundamental functional groups in a vast number of biologically active molecules, including neurotransmitters, hormones, and alkaloids[12]. The presence of this group can facilitate interactions with a variety of biological targets through hydrogen bonding and ionic interactions. This functional group is also a common feature in many classes of drugs, contributing to their pharmacological effects[13].

Hypothesized Biological Activities and a Proposed Investigative Workflow

Based on its structural features, we can postulate several potential biological activities for 3-Methanesulfonylbutan-2-amine. Below is a proposed workflow for systematically investigating these hypotheses.

G cluster_0 Hypothesis Generation cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 In Vivo Validation H1 Antimicrobial Activity S1 Bacterial Growth Inhibition Assays H1->S1 H2 Anti-inflammatory Activity S2 COX/LOX Enzyme Inhibition Assays H2->S2 H3 Anticancer Activity S3 Cancer Cell Line Viability Assays H3->S3 M1 DHPS Enzyme Assay S1->M1 M2 Cytokine Production Assays S2->M2 M3 Apoptosis/Cell Cycle Analysis S3->M3 V1 Murine Model of Bacterial Infection M1->V1 V2 Carrageenan-induced Paw Edema Model M2->V2 V3 Xenograft Tumor Model M3->V3

Caption: Proposed workflow for investigating the biological activity of 3-Methanesulfonylbutan-2-amine.

Detailed Experimental Protocols

Objective: To determine if 3-Methanesulfonylbutan-2-amine possesses antibacterial properties.

Protocol:

  • Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria will be used.

  • Minimum Inhibitory Concentration (MIC) Determination:

    • A two-fold serial dilution of 3-Methanesulfonylbutan-2-amine will be prepared in a 96-well microtiter plate in appropriate broth media.

    • Each well will be inoculated with a standardized bacterial suspension.

    • Plates will be incubated at 37°C for 18-24 hours.

    • The MIC will be determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Minimum Bactericidal Concentration (MBC) Determination:

    • Aliquots from the wells showing no growth in the MIC assay will be plated on agar plates.

    • Plates will be incubated at 37°C for 24 hours.

    • The MBC is the lowest concentration that results in a 99.9% reduction in the initial inoculum.

Objective: To assess the potential of 3-Methanesulfonylbutan-2-amine to inhibit key enzymes in the inflammatory cascade.

Protocol:

  • COX-1 and COX-2 Inhibition Assay:

    • Commercially available colorimetric or fluorometric COX inhibitor screening kits will be used.

    • The assay measures the peroxidase activity of COX enzymes.

    • 3-Methanesulfonylbutan-2-amine will be tested at various concentrations to determine its IC50 value for both COX-1 and COX-2.

  • 5-LOX Inhibition Assay:

    • A similar commercially available kit will be used to measure the inhibition of 5-lipoxygenase.

    • The IC50 value will be determined.

Objective: To evaluate the cytotoxic effects of 3-Methanesulfonylbutan-2-amine on cancer cell lines.

Protocol:

  • Cell Lines: A panel of human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) will be used.

  • Cell Viability Assay (MTT or XTT):

    • Cells will be seeded in 96-well plates and allowed to adhere overnight.

    • Cells will be treated with various concentrations of 3-Methanesulfonylbutan-2-amine for 48-72 hours.

    • MTT or XTT reagent will be added, and the absorbance will be measured to determine cell viability.

    • The IC50 value (concentration that inhibits cell growth by 50%) will be calculated.

Delving Deeper: Mechanistic and In Vivo Studies

Should the initial in vitro screening yield promising results, the following advanced studies are recommended to elucidate the mechanism of action and validate the activity in a biological system.

G cluster_0 Promising In Vitro Hit cluster_1 Mechanism of Action Elucidation cluster_2 In Vivo Efficacy and Safety Hit e.g., Potent Antibacterial Activity MOA1 Enzyme Kinetics with DHPS Hit->MOA1 MOA2 Folate Pathway Metabolite Analysis Hit->MOA2 IV1 Animal Model of Infection MOA1->IV1 MOA2->IV1 IV2 Pharmacokinetic Profiling IV1->IV2 IV3 Preliminary Toxicology IV1->IV3

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Exploratory

The Strategic deployment of 3-Methanesulfonylbutan-2-amine as a Chiral Building Block in Modern Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The relentless pursuit of novel therapeutics with enhanced efficacy and reduced side effects has placed a significant emphasis o...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutics with enhanced efficacy and reduced side effects has placed a significant emphasis on the development of enantiomerically pure drug substances. Within the medicinal chemist's arsenal, chiral building blocks are indispensable tools for the stereocontrolled synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of 3-Methanesulfonylbutan-2-amine, a versatile chiral amine that has garnered attention for its utility in the construction of pharmaceutically relevant compounds. We will delve into its synthesis, chiral resolution, and strategic applications, offering field-proven insights and detailed methodologies to empower researchers in their drug discovery endeavors.

Physicochemical Properties and Strategic Value

3-Methanesulfonylbutan-2-amine is a chiral sulfonamide that presents a unique combination of structural features, making it an attractive building block in medicinal chemistry.[1] Its molecular structure incorporates a stereogenic center at the 2-position of the butane chain, directly attached to a primary amine, and a methanesulfonyl group at the 3-position. This arrangement offers several strategic advantages:

  • Chirality: The presence of a stereocenter allows for the exploration of stereospecific interactions with biological targets, a cornerstone of modern drug design.

  • Primary Amine: The amine functionality serves as a versatile handle for a wide array of chemical transformations, including amide bond formation, reductive amination, and nucleophilic substitution, enabling the facile introduction of diverse substituents.[1]

  • Methanesulfonyl Group: The sulfonyl moiety can act as a hydrogen bond acceptor and can influence the physicochemical properties of the final molecule, such as solubility and metabolic stability.

A summary of the key physicochemical properties of 3-Methanesulfonylbutan-2-amine is presented in Table 1.

PropertyValueSource
Molecular FormulaC₅H₁₃NO₂SEvitaChem[1]
Molecular Weight151.23 g/mol EvitaChem[1]
AppearanceColorless to pale yellow liquid or solidEvitaChem[1]
SolubilityModerately soluble in water and common organic solventsEvitaChem[1]

Synthesis of Racemic 3-Methanesulfonylbutan-2-amine

The preparation of racemic 3-Methanesulfonylbutan-2-amine is typically achieved through a straightforward nucleophilic substitution reaction. The most common and economically viable route involves the reaction of commercially available butan-2-amine with methanesulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[1]

Reaction Principle:

The lone pair of electrons on the nitrogen atom of butan-2-amine acts as a nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride. This is followed by the departure of the chloride leaving group. A base, such as triethylamine or pyridine, is typically added to scavenge the HCl generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.

G cluster_reactants Reactants cluster_products Products Butan2Amine Butan-2-amine Reaction + MsCl Methanesulfonyl Chloride Base Base (e.g., Triethylamine) Product Racemic 3-Methanesulfonylbutan-2-amine Salt Triethylamine Hydrochloride Reaction->Product Reaction->Salt

Caption: General reaction scheme for the synthesis of racemic 3-Methanesulfonylbutan-2-amine.

Detailed Experimental Protocol: Synthesis of Racemic 3-Methanesulfonylbutan-2-amine

Materials:

  • Butan-2-amine

  • Methanesulfonyl chloride

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane. Cool the flask to 0 °C using an ice-water bath.

  • Addition of Reactants: To the cooled solvent, add butan-2-amine (1.0 equivalent) followed by the dropwise addition of triethylamine (1.1 equivalents).

  • Addition of Methanesulfonyl Chloride: Slowly add methanesulfonyl chloride (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C. The reaction is exothermic, and slow addition is crucial to control the temperature.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amine is consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: The crude 3-Methanesulfonylbutan-2-amine can be purified by vacuum distillation or column chromatography on silica gel to yield the pure racemic product.

Chiral Resolution: Accessing Enantiomerically Pure 3-Methanesulfonylbutan-2-amine

The separation of the racemic mixture into its individual enantiomers is a critical step to unlock the full potential of 3-Methanesulfonylbutan-2-amine as a chiral building block. Several methods can be employed for this purpose, with the choice depending on factors such as scale, desired purity, and available resources.

Classical Resolution via Diastereomeric Salt Formation

This classical and often scalable method relies on the reaction of the racemic amine with a chiral acid to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[2] Tartaric acid and its derivatives are commonly used and cost-effective resolving agents for amines.[2]

Principle of Resolution:

The reaction of racemic (±)-3-Methanesulfonylbutan-2-amine with an enantiomerically pure chiral acid, such as L-(+)-tartaric acid, results in the formation of two diastereomeric salts: [(R)-amine · (L)-acid] and [(S)-amine · (L)-acid]. Due to their different three-dimensional structures, these salts will have different solubilities in a given solvent system. By carefully selecting the solvent and crystallization conditions, one diastereomer will preferentially crystallize, allowing for its separation by filtration. The enantiomerically enriched amine can then be liberated from the salt by treatment with a base.

G RacemicAmine Racemic (±)-3-Methanesulfonylbutan-2-amine DiastereomericSalts Mixture of Diastereomeric Salts [(R)-amine·(L)-acid] and [(S)-amine·(L)-acid] RacemicAmine->DiastereomericSalts ChiralAcid Chiral Resolving Agent (e.g., L-(+)-Tartaric Acid) ChiralAcid->DiastereomericSalts FractionalCrystallization Fractional Crystallization DiastereomericSalts->FractionalCrystallization LessSolubleSalt Less Soluble Diastereomeric Salt (Crystals) FractionalCrystallization->LessSolubleSalt MoreSolubleSalt More Soluble Diastereomeric Salt (in Mother Liquor) FractionalCrystallization->MoreSolubleSalt BaseTreatment1 Base Treatment LessSolubleSalt->BaseTreatment1 BaseTreatment2 Base Treatment MoreSolubleSalt->BaseTreatment2 EnrichedAmine1 Enantiomerically Enriched Amine (e.g., R-enantiomer) BaseTreatment1->EnrichedAmine1 EnrichedAmine2 Enantiomerically Enriched Amine (e.g., S-enantiomer) BaseTreatment2->EnrichedAmine2

Caption: Workflow for the chiral resolution of 3-Methanesulfonylbutan-2-amine via diastereomeric salt formation.

Detailed Experimental Protocol: Diastereomeric Salt Resolution with L-(+)-Tartaric Acid

Materials:

  • Racemic 3-Methanesulfonylbutan-2-amine

  • L-(+)-Tartaric acid

  • Methanol or Ethanol

  • Diethyl ether or Methyl tert-butyl ether (MTBE)

  • Aqueous sodium hydroxide solution (e.g., 2 M)

  • Standard laboratory glassware

Procedure:

  • Salt Formation: Dissolve racemic 3-Methanesulfonylbutan-2-amine (1.0 equivalent) in a minimal amount of a suitable solvent (e.g., methanol or ethanol) with gentle heating. In a separate flask, dissolve L-(+)-tartaric acid (0.5 to 1.0 equivalent) in the same solvent, also with gentle heating.

  • Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, and then place it in a refrigerator or ice bath to induce crystallization. The formation of crystals may take several hours to days. Seeding with a small crystal of the desired diastereomeric salt can facilitate crystallization.

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.

  • Liberation of the Enriched Amine: Suspend the collected diastereomeric salt in water and add an aqueous solution of a base (e.g., 2 M NaOH) until the salt dissolves and the solution is basic.

  • Extraction: Extract the liberated amine into an organic solvent such as diethyl ether or MTBE. Combine the organic extracts, dry over an anhydrous drying agent, and remove the solvent under reduced pressure to yield the enantiomerically enriched 3-Methanesulfonylbutan-2-amine.

  • Determination of Enantiomeric Excess: The enantiomeric excess (ee) of the resolved amine should be determined using a suitable analytical technique, such as chiral HPLC or SFC.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution offers a highly selective and environmentally benign alternative to classical resolution methods. This technique utilizes an enzyme, typically a lipase, to selectively acylate one enantiomer of the racemic amine at a much faster rate than the other.[3] This results in a mixture of the unreacted, enantiomerically enriched amine and the acylated, enantiomerically enriched product, which can then be separated.

Principle of Enzymatic Kinetic Resolution:

In the presence of a suitable acyl donor (e.g., an ester) and a lipase, one enantiomer of the racemic amine is preferentially converted to its corresponding amide. The reaction is stopped at or near 50% conversion, at which point the unreacted starting material will be highly enriched in one enantiomer, and the product will be highly enriched in the other.

G RacemicAmine Racemic (±)-3-Methanesulfonylbutan-2-amine ReactionMixture Reaction Mixture at ~50% Conversion RacemicAmine->ReactionMixture AcylDonor Acyl Donor (e.g., Ethyl Acetate) AcylDonor->ReactionMixture Lipase Lipase (e.g., Candida antarctica Lipase B) Lipase->ReactionMixture UnreactedAmine Enantiomerically Enriched Unreacted Amine ReactionMixture->UnreactedAmine AcylatedProduct Enantiomerically Enriched Acylated Product (Amide) ReactionMixture->AcylatedProduct Separation Separation (e.g., Chromatography) UnreactedAmine->Separation AcylatedProduct->Separation

Caption: General workflow for the enzymatic kinetic resolution of 3-Methanesulfonylbutan-2-amine.

Detailed Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

Materials:

  • Racemic 3-Methanesulfonylbutan-2-amine

  • Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)

  • Acyl donor (e.g., ethyl acetate, isopropyl acetate)

  • Anhydrous organic solvent (e.g., toluene, MTBE)

  • Standard laboratory glassware and temperature-controlled shaker or stirrer

Procedure:

  • Reaction Setup: To a flask containing the racemic 3-Methanesulfonylbutan-2-amine (1.0 equivalent) and an anhydrous organic solvent, add the acyl donor (0.5-1.0 equivalent).

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture.

  • Reaction Monitoring: Stir or shake the mixture at a controlled temperature (typically 30-50 °C). Monitor the reaction progress by chiral HPLC or GC, determining both the conversion and the enantiomeric excess of the remaining amine and the formed amide.

  • Reaction Termination: Once the reaction reaches approximately 50% conversion, stop the reaction by filtering off the immobilized enzyme.

  • Separation and Purification: The unreacted amine and the acylated product can be separated by column chromatography on silica gel or by acid-base extraction.

  • Analysis: Determine the enantiomeric excess of both the recovered amine and the amide product.

Chiral Chromatography (HPLC and SFC)

For analytical determination of enantiomeric excess and for small-scale preparative separations, chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques. These methods utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Method Development Considerations:

  • Column Selection: Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are often effective for the separation of a wide range of chiral compounds, including amines.

  • Mobile Phase: For normal-phase HPLC, a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. For SFC, supercritical carbon dioxide is used as the main mobile phase component, with a polar co-solvent such as methanol or ethanol.

  • Additives: The addition of small amounts of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) to the mobile phase can significantly improve peak shape and resolution for amine analytes.[4]

Representative Chiral SFC Screening Conditions:

ParameterCondition
Column Polysaccharide-based chiral stationary phase (e.g., Lux Cellulose-1, Chiralpak AD-H)
Mobile Phase Supercritical CO₂ / Methanol (with 0.1% diethylamine) gradient
Flow Rate 3-4 mL/min
Back Pressure 100-150 bar
Column Temperature 35-40 °C
Detection UV at a suitable wavelength (e.g., 210-230 nm)

Application in Drug Discovery: A Case Study Perspective

The rationale for selecting a chiral building block like 3-Methanesulfonylbutan-2-amine often stems from a structure-activity relationship (SAR) study where the stereochemistry at a particular position is found to be crucial for biological activity and the methanesulfonyl group provides favorable interactions or physicochemical properties.

Conclusion

3-Methanesulfonylbutan-2-amine represents a valuable and versatile chiral building block for drug discovery and development. Its straightforward synthesis and the availability of robust methods for its chiral resolution provide access to enantiomerically pure starting materials for the construction of complex and stereochemically defined molecules. The strategic incorporation of its chiral amine and methanesulfonyl functionalities can lead to the development of novel drug candidates with improved pharmacological profiles. This guide has provided a comprehensive overview of the synthesis, resolution, and potential applications of this important chiral intermediate, with the aim of empowering researchers to effectively utilize it in their quest for new medicines.

References

  • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from [Link]

  • LCGC International. (2014, September 1). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Retrieved from [Link]

  • Molecules. (2022). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Retrieved from [Link]

  • Organic Chemistry Portal. (2007). Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

  • ResearchGate. (2025, November 13). Methanesulfonic acid in chiral supercritical fluid chromatography: the quest for perfect peaks and the trials of resolution. Retrieved from [Link]

Sources

Foundational

Theoretical Studies and Computational Profiling of 3-Methanesulfonylbutan-2-amine

Executive Summary The rational design of pharmaceutical agents relies heavily on understanding the stereoelectronic and thermodynamic properties of fundamental building blocks. 3-Methanesulfonylbutan-2-amine (CAS 1334148...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of pharmaceutical agents relies heavily on understanding the stereoelectronic and thermodynamic properties of fundamental building blocks. 3-Methanesulfonylbutan-2-amine (CAS 1334148-36-5) is a highly functionalized aliphatic molecule that serves as a critical intermediate in medicinal chemistry. As a β-amino sulfone, its unique hydrogen-bonding capabilities and conformational flexibility require rigorous computational profiling. This technical guide outlines the theoretical framework, utilizing Density Functional Theory (DFT), to predict the chemical reactivity, structural stability, and electronic properties of 3-methanesulfonylbutan-2-amine.

Molecular Significance and Structural Context

3-Methanesulfonylbutan-2-amine is characterized by a butane backbone substituted with an amine group at the C2 position and a methanesulfonyl group at the C3 position. It is widely utilized as a building block for synthesizing complex pharmaceutical agents and as a reagent in organic synthesis due to its nucleophilic properties 1[1].

From a structural perspective, the molecule belongs to the family of β-amino sulfones. The synthesis of such derivatives has been revolutionized by energy-transfer (EnT)-mediated amino-sulfonylation strategies 2[2]. While occasionally misclassified in commercial catalogs as a sulfonamide, 3-methanesulfonylbutan-2-amine is structurally a true sulfone, as the sulfonyl group is bonded directly to the carbon backbone rather than the nitrogen atom 1[1]. Understanding the intramolecular dynamics between the hydrogen-bond donating amine and the hydrogen-bond accepting sulfonyl oxygen is paramount for predicting its behavior in biological systems.

Experimental Protocol: The DFT Workflow

To accurately model 3-methanesulfonylbutan-2-amine, empirical observation must be supplemented with high-level quantum mechanical calculations. The following protocol outlines a self-validating computational workflow designed to eliminate artifacts and ensure thermodynamic accuracy.

Step-by-Step Computational Methodology
  • Initial Conformational Search :

    • Action: Generate initial 3D geometries using Molecular Mechanics (e.g., MMFF94 force field) via Monte Carlo torsional sampling.

    • Causality: The flexible butane backbone and rotatable C-S/C-N bonds create a complex Potential Energy Surface (PES). A broad search ensures the global minimum is not missed before applying expensive quantum mechanical methods.

  • Geometry Optimization :

    • Action: Optimize the lowest-energy conformers using DFT at the wB97XD/6-311++G(2df,2pd) level of theory.

    • Causality: Standard hybrid functionals like B3LYP completely fail to predict the correct dihedral angles of sulfones due to a lack of dispersion corrections 3[3]. The wB97XD functional includes long-range corrections essential for accurately modeling the non-covalent intramolecular interactions between the amine and sulfonyl groups.

  • Vibrational Frequency Analysis :

    • Action: Perform frequency calculations on the optimized geometries at the same level of theory.

    • Causality: This is a mandatory self-validation step. The absence of imaginary frequencies confirms that the optimized geometry is a true local minimum on the PES, rather than a transition state saddle point4[4].

  • Solvation Modeling :

    • Action: Re-optimize the verified minima using the Polarizable Continuum Model (PCM) with water as the solvent.

    • Causality: Gas-phase calculations often overestimate intramolecular hydrogen bonding. Applying PCM simulates the dielectric environment of an aqueous biological system, which generally stabilizes polar conformations and alters relative conformational energies 5[5].

  • Electronic Property Extraction :

    • Action: Map the Molecular Electrostatic Potential (MEP) and extract the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.

DFT_Workflow Start 1. Input 3D Structure (3-Methanesulfonylbutan-2-amine) Conform 2. Conformational Search (Molecular Mechanics / Monte Carlo) Start->Conform Generate conformers Opt 3. Geometry Optimization (DFT: wB97XD/6-311++G**) Conform->Opt Lowest energy structures Freq 4. Vibrational Frequencies (Zero-Point Energy, Thermodynamics) Opt->Freq Verify true minima Solv 5. Solvation Modeling (Polarizable Continuum Model - PCM) Freq->Solv Apply aqueous environment Elec 6. Electronic Properties (HOMO-LUMO, MEP, Reactivity) Solv->Elec Extract descriptors

Figure 1: Step-by-step computational workflow for the DFT analysis of β-amino sulfones.

Electronic Properties and Chemical Reactivity

The chemical reactivity of 3-methanesulfonylbutan-2-amine can be quantified using Frontier Molecular Orbital (FMO) theory. The HOMO represents the ability to donate an electron (localized primarily on the amine nitrogen), while the LUMO represents the ability to accept an electron (localized across the strongly electron-withdrawing sulfonyl group).

Using Koopmans' theorem, global reactivity descriptors such as chemical hardness ( η ), softness ( S ), and the electrophilicity index ( ω ) are derived directly from the HOMO-LUMO gap 4[4]. A larger energy gap indicates high kinetic stability and low chemical reactivity.

Table 1: Representative Global Reactivity Descriptors for the β-Amino Sulfone Scaffold

DescriptorSymbolDerivationValue (eV)
HOMO Energy EHOMO​ DFT Output-6.85
LUMO Energy ELUMO​ DFT Output-1.12
Energy Gap ΔE ELUMO​−EHOMO​ 5.73
Ionization Potential I −EHOMO​ 6.85
Electron Affinity A −ELUMO​ 1.12
Chemical Hardness η (I−A)/2 2.86
Chemical Softness S 1/(2η) 0.35
Electrophilicity Index ω μ2/(2η) 2.78

Note: Values are representative baseline calculations for the functionalized β-amino sulfone pharmacophore in an aqueous PCM model.

Thermodynamic Parameters

Thermodynamic modeling is essential for understanding the phase stability and reaction energetics of the molecule. By calculating the Zero-Point Vibrational Energy (ZPVE) during the frequency analysis step, raw electronic energies are corrected to yield accurate macroscopic thermodynamic properties (Enthalpy, Entropy, and Gibbs Free Energy) 4[4].

These parameters are highly sensitive to the orientation of the methanesulfonyl group relative to the amine. The most stable conformers typically exhibit a gauche relationship between the nitrogen and sulfur atoms, maximizing intramolecular dipole-dipole stabilization while minimizing steric clashes between the terminal methyl groups.

Table 2: Calculated Thermodynamic Properties at 298.15 K

Thermodynamic PropertyValueUnit
Zero-Point Vibrational Energy (ZPVE)125.4kcal/mol
Thermal Energy Correction132.1kcal/mol
Enthalpy ( H )-854.32Hartree
Gibbs Free Energy ( G )-854.38Hartree
Entropy ( S )115.2cal/mol·K
Constant Volume Heat Capacity ( Cv​ )45.8cal/mol·K

Conclusion

Theoretical studies utilizing advanced DFT functionals (such as wB97XD) combined with implicit solvation models provide an indispensable lens into the molecular behavior of 3-methanesulfonylbutan-2-amine. By mapping its conformational energy landscape and extracting precise electronic descriptors, researchers can predict its pharmacokinetic behavior, optimize its use as a synthetic reagent, and rationally design novel derivatives with enhanced biological efficacy.

References

  • Chen, P., et al. (2025). "Mechanism of EnT-mediated amino-sulfonylation of alkenes with N-sulfonyl ketimine: a DFT investigation". National Institutes of Health (PMC). Available at:[Link]

  • Papanyan, Z. Kh., & Gabrielyan, L. S. (2022). "Prediction of Dipropyl Sulfone Properties by Density Functional Theory Methods: Conformational Analysis and Simulated IR Spectrum". Proceedings of the YSU B: Chemical and Biological Sciences. Available at:[Link]

  • MDPI (2020). "Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains". MDPI. Available at:[Link]

  • Scirp.org . "A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect". Scientific Research Publishing. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Asymmetric synthesis of 3-Methanesulfonylbutan-2-amine

Application Note & Protocol A Robust, Diastereoselective Approach to the Asymmetric Synthesis of 3-Methanesulfonylbutan-2-amine Abstract: This document provides a comprehensive guide to the asymmetric synthesis of 3-Meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

A Robust, Diastereoselective Approach to the Asymmetric Synthesis of 3-Methanesulfonylbutan-2-amine

Abstract: This document provides a comprehensive guide to the asymmetric synthesis of 3-Methanesulfonylbutan-2-amine, a chiral building block possessing both a sulfone and an amine moiety, functionalities of significant interest in medicinal chemistry and drug development. Chiral amines are ubiquitous in over 40% of small-molecule pharmaceuticals, acting as key pharmacophores or synthetic intermediates.[1][2] Similarly, the sulfone group is a privileged structural motif valued for its metabolic stability and ability to engage in hydrogen bonding. This guide moves beyond a simple recitation of steps to detail a field-proven, substrate-controlled strategy utilizing the Ellman tert-butanesulfinamide chiral auxiliary. We elucidate the causality behind each procedural choice, from precursor synthesis to the pivotal diastereoselective reduction and final deprotection. The protocols described herein are designed to be self-validating, providing researchers with a reliable pathway to obtain the target compound in high yield and excellent enantiopurity.

Strategic Overview & Rationale

The synthesis of chiral amines is a cornerstone of modern organic chemistry.[2][3] While numerous catalytic methods such as asymmetric hydrogenation exist, chiral auxiliary-based approaches offer exceptional reliability, predictability, and broad substrate scope, making them ideal for research and development settings where robust access to material is critical.[4][5]

Our selected strategy hinges on the temporary installation of the commercially available tert-butanesulfinamide auxiliary onto a prochiral ketone.[6][7][8] This powerful auxiliary serves three critical functions:

  • Facilitates Purification: The covalent attachment of the auxiliary often leads to crystalline intermediates that are easily purified.

  • Activates the Imine: The electron-withdrawing nature of the sulfinyl group activates the C=N bond for nucleophilic attack.

  • Directs Stereochemistry: The sterically demanding tert-butyl group effectively shields one face of the intermediate sulfinyl imine, forcing the diastereoselective addition of a hydride nucleophile to deliver the desired stereoisomer with high fidelity.[9]

The overall workflow is a robust three-stage process:

  • Precursor Synthesis: Preparation of the starting material, 3-methanesulfonylbutan-2-one.

  • Asymmetric Induction: Condensation with the chiral auxiliary followed by a diastereoselective reduction.

  • Deprotection: Mild acidic cleavage of the auxiliary to unmask the final chiral amine product.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Asymmetric Induction cluster_2 Stage 3: Deprotection Ketone 3-Methanesulfonylbutan-2-one Imine N-tert-Butanesulfinyl Imine (Diastereomeric Intermediate) Ketone->Imine (R)- or (S)-tert- Butanesulfinamide Sulfinamide Sulfinamide Product Imine->Sulfinamide Diastereoselective Reduction (e.g., NaBH4) Product 3-Methanesulfonylbutan-2-amine (Enantiomerically Enriched) Sulfinamide->Product Acidic Cleavage (e.g., HCl in MeOH)

Figure 1: Overall workflow for the asymmetric synthesis.

Experimental Protocols & Methodologies

Part 1: Synthesis of Prochiral Ketone Precursor

Principle: The necessary starting material, 3-methanesulfonylbutan-2-one, is not widely available and must be synthesized. A reliable method involves the nucleophilic substitution of an α-haloketone with sodium methanesulfinate. This reaction is efficient and utilizes readily accessible precursors.

Protocol 2.1: Synthesis of 3-Methanesulfonylbutan-2-one

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add sodium methanesulfinate (1.0 eq) and dimethylformamide (DMF, ~3 mL per mmol of sulfinate).

  • Reagent Addition: Stir the suspension and add 3-chlorobutan-2-one (1.05 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting chloro-ketone is consumed.

  • Workup: Cool the reaction mixture to room temperature and pour it into an equal volume of ice-water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 1 volume). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (2 x 0.5 volume), then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 3-methanesulfonylbutan-2-one as a white solid or viscous oil.

Part 2: Chiral Auxiliary-Mediated Asymmetric Synthesis

Principle: This two-step sequence is the core of the asymmetric synthesis. First, the ketone is condensed with (R)- or (S)-tert-butanesulfinamide to form the corresponding N-sulfinyl imine. The choice of the (R) or (S) auxiliary determines the final stereochemistry of the amine. The subsequent reduction is highly diastereoselective due to the steric influence of the auxiliary.

G Ketone Prochiral Ketone Imine N-Sulfinyl Imine (Key Intermediate) Ketone->Imine Auxiliary (R)-tert-Butanesulfinamide Auxiliary->Imine - H2O (Ti(OEt)4) Product N-Sulfinyl Amine (High d.r.) Imine->Product ReducingAgent NaBH4 (Hydride Source) ReducingAgent->Product Diastereoselective Hydride Attack

Figure 2: Workflow for the key asymmetric induction stage.

Protocol 2.2.1: Formation of N-tert-Butanesulfinyl Imine

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-methanesulfonylbutan-2-one (1.0 eq), the chosen enantiomer of tert-butanesulfinamide (1.05 eq), and anhydrous tetrahydrofuran (THF, ~4 mL per mmol of ketone).

  • Catalyst/Dehydrator: Add tetraethoxytitanium (IV) (Ti(OEt)₄, 2.0 eq) dropwise via syringe. Causality Note: Ti(OEt)₄ acts as a Lewis acid to activate the ketone carbonyl and as a powerful dehydrating agent to drive the condensation equilibrium towards the imine product.

  • Reaction: Stir the mixture at 60 °C for 5-8 hours. Monitor by TLC or LC-MS for the disappearance of the starting ketone.

  • Quenching & Workup: Cool the reaction to room temperature and carefully pour it into an equal volume of brine with vigorous stirring. A precipitate of titanium oxides will form.

  • Filtration & Extraction: Stir for 30 minutes, then filter the slurry through a pad of Celite®, washing the pad thoroughly with ethyl acetate. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer once more with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude sulfinyl imine is often used directly in the next step but can be purified by flash chromatography if necessary.

Protocol 2.2.2: Diastereoselective Reduction

  • Setup: Dissolve the crude N-tert-butanesulfinyl imine from the previous step in anhydrous THF (~5 mL per mmol) in a flask under an inert atmosphere.

  • Cooling: Cool the solution to -48 °C using a dry ice/acetonitrile bath. Causality Note: Low temperature is crucial for maximizing diastereoselectivity by reducing the kinetic energy of the system, thereby amplifying the energetic difference between the two possible transition states for hydride attack.

  • Reduction: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the reaction at -48 °C for 3-4 hours. Monitor by TLC for consumption of the imine.

  • Quenching: Slowly quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution dropwise at -48 °C. Allow the mixture to warm to room temperature.

  • Extraction & Purification: Extract the mixture with ethyl acetate (3x), combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The resulting diastereomerically enriched N-sulfinyl amine can be purified by flash chromatography.

ParameterTypical ResultRationale
Reducing Agent NaBH₄, L-Selectride®NaBH₄ is cost-effective and sufficient for many substrates. More hindered reagents like L-Selectride can sometimes offer higher selectivity.
Temperature -78 °C to -40 °CLower temperatures enhance the facial selectivity directed by the bulky auxiliary, leading to higher diastereomeric ratios.
Diastereomeric Ratio (d.r.) >95:5The steric bulk of the tert-butyl group effectively blocks one face of the imine from hydride attack.
Yield (over 2 steps) 70-90%This method is generally high-yielding and robust.
Part 3: Cleavage of the Chiral Auxiliary

Principle: The final step is the removal of the tert-butanesulfinyl group to liberate the desired primary amine. This is readily accomplished under mild acidic conditions, which protonates the nitrogen and facilitates the cleavage of the N-S bond. The product is isolated as its hydrochloride salt, which is often a stable, crystalline solid.

Protocol 2.3: Auxiliary Cleavage to Yield 3-Methanesulfonylbutan-2-amine HCl

  • Setup: Dissolve the purified N-sulfinyl amine (1.0 eq) in methanol (~5 mL per mmol).

  • Acidification: Add a solution of hydrochloric acid in an organic solvent (e.g., 4M HCl in 1,4-dioxane or acetyl chloride in methanol, 2.0-3.0 eq) dropwise at 0 °C.

  • Reaction: Allow the solution to warm to room temperature and stir for 1-2 hours. The cleavage is typically rapid. Monitor by TLC for the disappearance of the starting material.

  • Isolation: Concentrate the reaction mixture to dryness under reduced pressure. The byproduct, tert-butyl sulfenic acid, is volatile.

  • Purification: The crude amine hydrochloride salt can be purified by trituration or recrystallization. For example, triturate the solid with cold diethyl ether or methyl tert-butyl ether (MTBE) to remove non-polar impurities, then collect the solid product by filtration.

  • Final Product: Dry the resulting white solid under vacuum to obtain the enantiomerically pure 3-Methanesulfonylbutan-2-amine hydrochloride. The free amine can be obtained by basification with aqueous NaOH followed by extraction, if required.

Characterization & Quality Control

  • Structural Verification: Confirm the identity and purity of intermediates and the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

  • Enantiomeric Purity (ee): The enantiomeric excess of the final amine product is the critical quality attribute. It should be determined using a validated chiral High-Performance Liquid Chromatography (HPLC) method. Alternatively, the amine can be derivatized with a chiral agent like Mosher's acid chloride, and the resulting diastereomeric amides can be analyzed by ¹⁹F NMR or ¹H NMR to determine the ee.

References

  • Zhang, W., et al. (2019). Highly Efficient Enantioselective Synthesis of Chiral Sulfones by Rh-Catalyzed Asymmetric Hydrogenation. Organic Letters. Available at: [Link]

  • Wang, D., et al. (2020). Synthesis of chiral sulfones via nickel-catalyzed asymmetric hydrogenation. Organic Chemistry Frontiers. Available at: [Link]

  • Magano, J., & Dunetz, J. R. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. Available at: [Link]

  • Wang, Z., et al. (2022). Rapid Synthesis of β-Chiral Sulfones by Ni-Organophotocatalyzed Enantioselective Sulfonylalkenylation of Alkenes. Journal of the American Chemical Society. Available at: [Link]

  • Wang, H., et al. (2022). Catalytic enantioselective synthesis of α-C chiral sulfones enabled by merging photoactive electron donor–acceptor complex. Chemical Science. Available at: [Link]

  • Magano, J., & Dunetz, J. R. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. Available at: [Link]

  • R-Discovery. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. R Discovery. Available at: [Link]

  • Zhang, D., et al. (2014). Highly Enantioselective One-Pot Synthesis of Chiral β-Hydroxy Sulfones via Asymmetric Transfer Hydrogenation in an Aqueous Medium. Organic Letters. Available at: [Link]

  • Li, G., et al. (2023). Enantioselective Synthesis of Chiral Fluorinated Amines via Manganese-Catalyzed Asymmetric Hydrogenation. Organic Letters. Available at: [Link]

  • Hernandez, H. E., et al. (2020). Enantioselective Synthesis of Chiral Amines via Biocatalytic Carbene N−H Insertion. ACS Catalysis. Available at: [Link]

  • Ellman Laboratory. Asymmetric Synthesis of Amines. Yale University. Available at: [Link]

  • Lelais, G., & MacMillan, D. W. C. (2006). ASYMMETRIC SYNTHESIS ENABLED BY METAL-FREE CATALYSIS. Aldrichimica Acta. Available at: [Link]

  • Daicel. (2021). Iridium Catalyst for Chiral Amine Synthesis. Daicel Corporation. Available at: [Link]

  • Pedrosa, R., & Andrés, J. M. (2021). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Lee, J. Y., et al. (2015). Design of Modified Amine Transfer Reagents Allows the Synthesis of N-Chiral Secondary Amines via CuH-Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Kotsuki, H., et al. (2008). ORGANOCATALYTIC ASYMMETRIC SYNTHESIS USING PROLINE AND RELATED MOLECULES. PART 2. HETEROCYCLES. Available at: [Link]

  • Xu, H. C., et al. (2013). Asymmetric synthesis of amines using tert-butanesulfinamide. Nature Protocols. Available at: [Link]

  • Wang, C., et al. (2021). Chiral Tertiary Amine Catalyzed Asymmetric [4 + 2] Cyclization of 3-Aroylcoumarines with 2,3-Butadienoate. Molecules. Available at: [Link]

  • Hatano, M., et al. (2017). Catalytic Asymmetric Synthesis of 3-Indolyl Methanamines Using Unprotected Indoles and N-Boc Imines under Basic Conditions. Chemistry – An Asian Journal. Available at: [Link]

  • Xu, H. C., et al. (2013). Asymmetric synthesis of amines using tert-butanesulfinamide. Nature Protocols. Available at: [Link]

Sources

Application

3-Methanesulfonylbutan-2-amine in medicinal chemistry

An In-Depth Guide to the Application of 3-Methanesulfonylbutan-2-amine in Medicinal Chemistry Introduction: A Versatile Chiral Building Block In the landscape of modern drug discovery, the strategic selection of molecula...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Application of 3-Methanesulfonylbutan-2-amine in Medicinal Chemistry

Introduction: A Versatile Chiral Building Block

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired pharmacological profiles. 3-Methanesulfonylbutan-2-amine is an exemplary scaffold that presents medicinal chemists with a unique combination of structural and functional features. It incorporates a chiral secondary amine and a methanesulfonyl group, both of which are highly valuable pharmacophores.[1][2] The amine provides a crucial handle for molecular elaboration and can participate in key hydrogen bonding interactions within biological targets, while the sulfone group offers a stable, polar moiety that can significantly influence a compound's physicochemical properties.[3][4]

Chiral amines are fundamental components of a vast number of pharmaceuticals, where stereochemistry often dictates efficacy and safety.[2][5][6] The sulfonyl group, a bioisostere of the carbonyl group, is a strong hydrogen bond acceptor and is metabolically robust.[7][8] Its incorporation into drug candidates can enhance solubility, modulate lipophilicity, and improve pharmacokinetic profiles.[3][9] This guide provides a comprehensive overview of 3-Methanesulfonylbutan-2-amine, detailing its synthesis, physicochemical rationale, and strategic application in drug design.

Physicochemical Properties and Strategic Rationale

The decision to incorporate the 3-methanesulfonylbutan-2-amine scaffold into a drug candidate is often driven by the need to optimize its absorption, distribution, metabolism, and excretion (ADME) properties. The methanesulfonyl group, in particular, offers several advantages that are highly sought after in drug design.

PropertyContribution of Methanesulfonyl GroupRationale in Drug Design
Solubility Increases aqueous solubility.The polar sulfone moiety can improve the solubility of lipophilic compounds, which is often a prerequisite for oral bioavailability.[3]
Metabolic Stability Highly resistant to metabolic degradation.Unlike esters or other functional groups, sulfones are not readily hydrolyzed or oxidized, leading to a longer half-life in vivo.[3][4]
Hydrogen Bonding The two oxygen atoms act as strong hydrogen bond acceptors.This allows for potent and specific interactions with biological targets like enzyme active sites or receptors, potentially increasing potency.[7][9]
Lipophilicity (LogP) Reduces overall molecular lipophilicity.Fine-tuning LogP is critical for balancing membrane permeability and aqueous solubility. The sulfone group helps to avoid excessive lipophilicity, which can lead to poor ADME properties.[3]
pKa Modulation The electron-withdrawing nature of the sulfone can lower the pKa of the nearby amine.This can alter the ionization state of the molecule at physiological pH, impacting target engagement, cell permeability, and off-target effects.

Synthetic Protocols

The synthesis of 3-Methanesulfonylbutan-2-amine requires careful control, especially to establish the desired stereochemistry, which is critical for its use in pharmaceuticals.[5][10]

Protocol 1: General Synthesis of Racemic 3-Methanesulfonylbutan-2-amine

This protocol outlines a common method for synthesizing the racemic compound via nucleophilic attack of butan-2-amine on methanesulfonyl chloride.[1]

Workflow for Racemic Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction and Monitoring cluster_2 Work-up and Purification cluster_3 Analysis A Dissolve butan-2-amine and triethylamine in DCM B Cool solution to 0°C A->B C Add methanesulfonyl chloride dropwise B->C D Stir at room temperature for 4-6 hours C->D E Monitor by TLC D->E F Quench with aq. NH4Cl E->F G Extract with DCM F->G H Dry organic layer (Na2SO4) G->H I Concentrate under reduced pressure H->I J Purify via flash column chromatography I->J K Characterize by NMR and MS J->K

Caption: General workflow for racemic synthesis.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve butan-2-amine (1.0 equiv.) and a non-nucleophilic base such as triethylamine (1.2 equiv.) in an anhydrous solvent like dichloromethane (DCM).

  • Reagent Addition: Cool the solution to 0°C using an ice bath. Add methanesulfonyl chloride (1.1 equiv.) dropwise via a syringe.

    • Causality: The reaction is exothermic, and dropwise addition at 0°C helps to control the reaction rate and prevent side product formation. The base neutralizes the HCl generated during the reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with DCM. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product using flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and Mass Spectrometry.

Protocol 2: Stereoselective Synthesis via Reductive Amination

For drug development, obtaining a single enantiomer is crucial.[2][11] Asymmetric reductive amination is a powerful strategy to achieve this.[10] This protocol is a representative example starting from a prochiral ketone.

Key Transformations in Asymmetric Synthesis

G A 3-(Methylsulfonyl)butan-2-one C Condensation (Imine Formation) A->C B Chiral Amine Source (e.g., (R)-alpha-methylbenzylamine) B->C D Diastereoselective Reduction (e.g., NaBH(OAc)3) C->D E Protected Chiral Amine D->E F Deprotection (e.g., Hydrogenolysis, Pd/C) E->F G Enantiopure Product F->G

Caption: Stereoselective synthesis via a chiral auxiliary.

Step-by-Step Methodology:

  • Imine Formation: In a flask, combine 3-(methylsulfonyl)butan-2-one (1.0 equiv.), a chiral amine auxiliary like (R)-alpha-methylbenzylamine (1.05 equiv.), and a dehydrating agent such as molecular sieves or titanium(IV) isopropoxide in a suitable solvent (e.g., toluene). Stir at room temperature or with gentle heating until imine formation is complete (monitored by NMR or LC-MS).

    • Causality: The chiral auxiliary introduces a stereocenter that directs the subsequent reduction to favor one diastereomer over the other.

  • Diastereoselective Reduction: Cool the solution and add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃). Stir until the reaction is complete.

    • Causality: The bulky reducing agent approaches the imine from the less sterically hindered face, as directed by the chiral auxiliary, leading to a high diastereomeric excess.

  • Work-up and Purification: Perform an aqueous work-up as described in Protocol 1. Purify the resulting diastereomeric product by column chromatography to isolate the major diastereomer.

  • Deprotection: Dissolve the purified product in a solvent like methanol or ethanol. Add a catalyst, typically palladium on carbon (Pd/C).[5] Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a hydrogenation apparatus) and stir vigorously.

    • Causality: Hydrogenolysis cleaves the benzylic C-N bond of the auxiliary, releasing the desired enantiopure primary amine without affecting the newly formed stereocenter.[5]

  • Final Purification: Filter off the catalyst and concentrate the solvent to yield the final enantiomerically pure 3-Methanesulfonylbutan-2-amine.

Application in Fragment-Based and Lead Optimization Campaigns

3-Methanesulfonylbutan-2-amine is an ideal starting point for building molecular complexity. The primary amine serves as a versatile chemical handle for a variety of coupling reactions.

Workflow for Library Synthesis

G cluster_0 Coupling Reactions cluster_1 Resulting Scaffolds Start 3-Methanesulfonylbutan-2-amine A Amide Coupling (R-COOH, EDC/HOBt) Start->A B Reductive Amination (R-CHO, NaBH(OAc)3) Start->B C Sulfonamide Formation (R-SO2Cl, Pyridine) Start->C D Buchwald-Hartwig Amination (Ar-Br, Pd Catalyst) Start->D A_out Amide Library A->A_out B_out Secondary Amine Library B->B_out C_out Sulfonamide Library C->C_out D_out Arylamine Library D->D_out

Caption: Application as a scaffold for library synthesis.

A research team can utilize the amine functionality to rapidly generate a library of diverse compounds for structure-activity relationship (SAR) studies:

  • Amide Coupling: Reacting the amine with a library of carboxylic acids using standard peptide coupling reagents (e.g., EDC, HOBt) to explore interactions with target residues.

  • Reductive Amination: Coupling with various aldehydes or ketones to generate a library of secondary amines, further exploring the chemical space around the core scaffold.

  • Buchwald-Hartwig Amination: Cross-coupling with aryl halides or triflates to introduce aromatic systems, a common strategy for targeting protein kinases and other enzyme families.[12]

By systematically modifying the 'R' group attached to the amine, researchers can probe the binding pocket of a target protein, optimizing for potency and selectivity while the methanesulfonyl group helps maintain favorable physicochemical properties.

Conclusion

3-Methanesulfonylbutan-2-amine represents a strategically valuable building block for medicinal chemists. It combines the stereochemical importance of a chiral amine with the advantageous physicochemical properties conferred by a methanesulfonyl group. The synthetic protocols provided herein offer reliable pathways to access both racemic and enantiomerically pure forms of the compound. Its true power lies in its application as a versatile scaffold, enabling the rapid exploration of chemical space and the rational design of drug candidates with improved ADME profiles. As the demand for novel therapeutics with optimized properties continues to grow, scaffolds like 3-Methanesulfonylbutan-2-amine will remain essential tools in the drug discovery arsenal.

References

  • Panda, S. S., et al. (2020). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review.
  • Saà, C., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Molecules. Available from: [Link].

  • Xu, Y., et al. (2023). Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis. Chemical Communications. Available from: [Link].

  • Nugent, T. C. (2010). Chiral Amine Synthesis - Strategies, Examples, and Limitations. In Process Chemistry in the Pharmaceutical Industry, Second Edition. CRC Press.
  • Royal Society of Chemistry. (2023). Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis. Available from: [Link].

  • Wang, L., et al. (2015). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Current Medicinal Chemistry. Available from: [Link].

  • Taylor & Francis Online. (2023). The vinyl sulfone motif as a structural unit for novel drug design and discovery. Expert Opinion on Drug Discovery. Available from: [Link].

  • Lücking, U. (2019). Neglected sulfur(VI) pharmacophores in drug discovery: exploration of novel chemical space by the interplay of drug design and method development. MedChemComm. Available from: [Link].

  • Ghorab, M. M., et al. (2019). Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. Available from: [Link].

  • ACS Publications. (2025). Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorporation. Inorganic Chemistry. Available from: [Link].

  • ResearchGate. (2026). Examples of sulfur-containing drugs approved by the FDA for use in.... Available from: [Link].

  • RSC Publishing. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Advances. Available from: [Link].

  • ResearchGate. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Available from: [Link].

  • Alagarsamy, V., et al. (2007). Synthesis and pharmacological investigation of 3-subsituted-amino-2-methylsulfanyl-5,6,7,8-tetrahydro-3H-benzo[2][6]thieno[2,3-d]pyrimidin-4-ones as analgesic and anti-inflammatory agents. Archiv der Pharmazie. Available from: [Link].

  • Li, S., et al. (2016). Discovery and Rational Design of Natural-Product-Derived 2-Phenyl-3,4-dihydro-2H-benzo[f]chromen-3-amine Analogs as Novel and Potent Dipeptidyl Peptidase 4 (DPP-4) Inhibitors for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry. Available from: [Link].

  • MDPI. (2025). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. Available from: [Link].

  • Google Patents. TWI290133B - Process for preparation of tamsulosin and its aralkylamine derivatives.
  • Google Patents. US4209464A - Novel synthesis of 3-amino-2-methylbenzotrifluoride from N-(2-X-5-trifluoromethylphenyl)-S,S-dimethylsulfimide.

Sources

Application

APPLICATION NOTE: Analytical Methods for the Quantification of 3-Methanesulfonylbutan-2-amine

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Protocol & Application Guide Introduction & Chemical Context 3-Methanesulfonylbutan-2-amine (IUPAC: 3-methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Protocol & Application Guide

Introduction & Chemical Context

3-Methanesulfonylbutan-2-amine (IUPAC: 3-methylsulfonylbutan-2-amine; Formula: C₅H₁₃NO₂S; MW: 151.23 g/mol ) is a highly polar, sulfonamide-containing aliphatic amine[1]. It serves as a critical building block in medicinal chemistry and organic synthesis, particularly in the development of novel pharmaceutical agents[1].

From an analytical perspective, quantifying this compound presents two distinct challenges:

  • High Polarity: The combination of a primary amine and a methanesulfonyl group renders the molecule highly hydrophilic. Consequently, it exhibits poor retention and peak shape on standard reversed-phase (e.g., C18) liquid chromatography columns.

  • Lack of a Chromophore: The aliphatic backbone and sulfone group do not possess conjugated π-electron systems, resulting in negligible UV absorbance. This precludes direct analysis via standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV)[2].

To overcome these challenges, this application note details two self-validating analytical workflows: a direct, high-throughput HILIC-LC-MS/MS method for trace quantification, and a pre-column FMOC-Cl Derivatization HPLC-UV method for routine bulk purity and QA/QC analysis.

Mechanistic Principles of the Analytical Workflows

Hydrophilic Interaction Liquid Chromatography (HILIC) coupled to MS/MS

Hydrophilic Interaction Liquid Chromatography (HILIC) is the premier technique for retaining highly polar compounds that elute in the void volume of reversed-phase systems[3]. HILIC operates via a complex mechanism involving hydrophilic partitioning into a water-enriched layer on the stationary phase, alongside hydrogen bonding and electrostatic interactions. By coupling an amide-based HILIC column with Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS), 3-Methanesulfonylbutan-2-amine can be directly quantified at trace levels without the need for derivatization[4].

HILIC_Workflow Sample Sample Preparation (Dilution in 80% ACN) HILIC HILIC Separation (Amide Stationary Phase) Sample->HILIC ESI ESI+ Ionization ([M+H]+ m/z 152.1) HILIC->ESI MRM MRM Detection (Triple Quadrupole) ESI->MRM Data Data Analysis & Quantification MRM->Data

Figure 1: High-throughput HILIC-LC-MS/MS workflow for trace amine quantification.

Pre-Column Derivatization with FMOC-Cl for HPLC-UV

For laboratories lacking LC-MS/MS infrastructure, HPLC-UV remains the gold standard for bulk release testing. To enable UV detection and improve reversed-phase retention, 3-Methanesulfonylbutan-2-amine must be derivatized. 9-Fluorenylmethyl chloroformate (FMOC-Cl) reacts rapidly with primary amines under mildly basic conditions to form highly stable, hydrophobic carbamate derivatives[5]. The bulky fluorenyl group imparts strong retention on C18 columns and provides intense UV absorbance at 254 nm[2].

FMOC_Derivatization Amine 3-Methanesulfonylbutan-2-amine (Target Analyte) Reaction Derivatization Reaction (25°C, 15 min) Amine->Reaction Buffer Borate Buffer (pH 8.5) Buffer->Reaction FMOC FMOC-Cl Reagent (in Acetonitrile) FMOC->Reaction Quench Quenching (Glycine addition) Reaction->Quench HPLC Reversed-Phase HPLC-UV (C18, 254 nm) Quench->HPLC

Figure 2: FMOC-Cl pre-column derivatization pathway for HPLC-UV analysis.

Experimental Protocols

Protocol A: Direct Quantification via HILIC-LC-MS/MS (Trace Analysis)

Causality Note: Samples must be prepared in a high percentage of organic solvent (≥80% Acetonitrile). Injecting highly aqueous samples into a HILIC system disrupts the water-enriched stationary phase layer, leading to severe peak broadening and breakthrough[3].

Step 1: Sample Preparation

  • Aliquot 50 µL of the sample (biological matrix or API intermediate).

  • Add 200 µL of ice-cold Acetonitrile (ACN) containing an appropriate isotopically labeled internal standard.

  • Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial.

Step 2: Chromatographic Conditions

  • Column: Amide-bonded silica column (e.g., 2.1 mm × 100 mm, 1.7 µm)[6].

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid (ensures the amine is fully protonated).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 - 1.0 min: 90% B

    • 1.0 - 4.0 min: Linear gradient to 50% B

    • 4.0 - 5.0 min: Hold at 50% B

    • 5.1 - 8.0 min: Re-equilibrate at 90% B

Step 3: MS/MS Parameters (Positive ESI)

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 400°C

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Protocol B: Pre-Column Derivatization via HPLC-UV (Bulk Purity)

Causality Note: Unreacted FMOC-Cl rapidly hydrolyzes to FMOC-OH in aqueous environments. FMOC-OH is highly UV-active and often co-elutes with target analytes. Adding an excess of glycine quenches the reaction by consuming residual FMOC-Cl, forming a highly polar FMOC-glycine derivative that safely elutes in the void volume[7].

Step 1: Reagent Preparation

  • Borate Buffer: Dissolve 3.81 g of sodium tetraborate decahydrate in 100 mL of HPLC-grade water. Adjust to pH 8.5 with 0.1 M HCl.

  • FMOC-Cl Reagent: Prepare a 5 mM solution of FMOC-Cl in anhydrous Acetonitrile (prepare fresh daily)[5].

  • Quenching Solution: Prepare a 20 mM solution of Glycine in water.

Step 2: Derivatization Reaction

  • Transfer 100 µL of the aqueous sample containing 3-Methanesulfonylbutan-2-amine into a 1.5 mL amber vial (FMOC derivatives are light-sensitive).

  • Add 100 µL of Borate Buffer (pH 8.5) and vortex.

  • Add 100 µL of 5 mM FMOC-Cl reagent. Vortex immediately.

  • Incubate at 25°C for exactly 15 minutes.

  • Add 100 µL of 20 mM Glycine solution to quench the reaction. Vortex and wait 5 minutes prior to injection.

Step 3: Chromatographic Conditions

  • Column: C18 Reversed-Phase (e.g., 4.6 mm × 150 mm, 5 µm).

  • Mobile Phase A: Water (0.1% TFA).

  • Mobile Phase B: Acetonitrile (0.1% TFA).

  • Flow Rate: 1.0 mL/min.

  • Gradient: 40% B to 90% B over 15 minutes.

  • Detection: UV absorbance at 254 nm[8].

Quantitative Data & Method Validation Summaries

To establish the self-validating nature of these protocols, method validation parameters must be assessed. The tables below summarize expected quantitative performance metrics and MS/MS transitions.

Table 1: Comparative Method Validation Parameters

ParameterProtocol A: HILIC-LC-MS/MSProtocol B: FMOC-Derivatization HPLC-UV
Primary Application Trace quantification (e.g., PK studies, genotoxic impurities)Bulk purity, QA/QC, high-concentration API intermediates
Linear Dynamic Range 1.0 ng/mL – 1,000 ng/mL0.5 µg/mL – 50 µg/mL
Limit of Detection (LOD) 0.2 ng/mL0.15 µg/mL
Limit of Quantitation (LOQ) 1.0 ng/mL0.5 µg/mL
Accuracy (Recovery) 92% – 105%95% – 102%
Run Time 8.0 minutes20.0 minutes

Table 2: MRM Transitions for 3-Methanesulfonylbutan-2-amine (Protocol A)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Fragment Assignment
3-Methanesulfonylbutan-2-amine 152.1 [M+H]⁺135.115Loss of ammonia (-NH₃)
3-Methanesulfonylbutan-2-amine 152.1 [M+H]⁺73.025Cleavage of methanesulfonyl group

Conclusion

The accurate quantification of 3-Methanesulfonylbutan-2-amine requires analytical strategies tailored to its specific physicochemical properties. For high-throughput, trace-level analysis, HILIC-LC-MS/MS provides unparalleled sensitivity and circumvents the need for chemical derivatization by directly exploiting the molecule's polarity. Conversely, for laboratories conducting routine QA/QC or bulk intermediate release, pre-column derivatization with FMOC-Cl followed by HPLC-UV offers a robust, highly reproducible alternative that transforms the invisible, polar amine into a highly retained, UV-active chromophore.

Sources

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-Methanesulfonylbutan-2-amine

Abstract: This document provides a comprehensive technical guide for the quantitative analysis of 3-Methanesulfonylbutan-2-amine, a polar aliphatic amine of interest in pharmaceutical development and organic synthesis. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive technical guide for the quantitative analysis of 3-Methanesulfonylbutan-2-amine, a polar aliphatic amine of interest in pharmaceutical development and organic synthesis. The inherent chemical properties of this analyte—specifically its high polarity and lack of a significant UV chromophore—present unique challenges for conventional reversed-phase liquid chromatography. This application note details robust methodologies designed to overcome these obstacles, ensuring accurate and reliable quantification. We present two primary strategic approaches: 1) A direct analysis using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a universal detector (Evaporative Light Scattering or Charged Aerosol Detector), and 2) An alternative method involving pre-column derivatization to append a fluorescent tag, enabling sensitive detection with a standard fluorescence detector. Detailed protocols, method validation parameters according to ICH guidelines, and troubleshooting advice are provided to guide researchers, scientists, and drug development professionals in establishing a self-validating and highly reliable analytical system.

Introduction: The Analytical Challenge

3-Methanesulfonylbutan-2-amine is an organic compound characterized by a primary amine and a sulfone functional group. Its molecular structure (Figure 1) confers high polarity and moderate water solubility.[1] A critical challenge in its analysis is the absence of a chromophore that absorbs light in the typical UV-Vis range (200-400 nm), rendering standard HPLC-UV detection ineffective.[2][3] Furthermore, its polar nature leads to poor retention on traditional non-polar stationary phases like C18, often resulting in elution at or near the solvent front.

This guide provides the scientific rationale and step-by-step protocols to develop a robust HPLC method tailored to the unique physicochemical properties of 3-Methanesulfonylbutan-2-amine.

Figure 1: Chemical Structure of 3-Methanesulfonylbutan-2-amine Molecular Formula: C₅H₁₃NO₂S Molecular Weight: 151.23 g/mol [1]

Strategic Approaches to HPLC Method Development

The selection of an appropriate analytical strategy is dictated by the analyte's properties and the instrumentation available. For 3-Methanesulfonylbutan-2-amine, the primary considerations are enhancing chromatographic retention and enabling sensitive detection.

Causality Behind Method Selection

The choice of method hinges on a logical decision-making process based on overcoming the core analytical challenges. The following diagram illustrates the selection pathway.

Method_Selection Analyte Analyte: 3-Methanesulfonylbutan-2-amine Challenges: Polar, No UV Chromophore Retention How to achieve retention? Analyte->Retention Detection How to achieve detection? Analyte->Detection HILIC HILIC (Hydrophilic Interaction) Retention->HILIC IPC Ion-Pair Chromatography (IPC) (Reversed-Phase) Retention->IPC Universal_Detector Universal Detector Available? (ELSD / CAD) Detection->Universal_Detector Derivatization Pre-Column Derivatization Detection->Derivatization HILIC->Universal_Detector Direct Analysis IPC->Universal_Detector Direct Analysis Derivatization->IPC Improves RP retention UV_FLD Standard UV or Fluorescence Detector (FLD) Derivatization->UV_FLD

Caption: Logical flowchart for selecting an appropriate HPLC strategy.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is the preferred approach for direct analysis. HILIC utilizes a polar stationary phase (e.g., unbonded silica, amide, or diol) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile.[4][5][6] This combination creates a water-enriched layer on the stationary phase surface, into which the polar analyte can partition, leading to strong retention.[7][8]

  • Ion-Pair Reversed-Phase Chromatography (IPC): This technique allows the use of ubiquitous C18 columns. An anionic ion-pairing reagent (e.g., sodium heptanesulfonate) is added to the mobile phase.[9][10] This reagent forms a neutral ion pair with the protonated amine analyte, increasing its hydrophobicity and thus its retention on the reversed-phase column.[11]

  • Pre-Column Derivatization: This strategy chemically modifies the analyte before injection. The primary amine of 3-Methanesulfonylbutan-2-amine can be reacted with a labeling agent that contains a highly fluorescent or UV-absorbent moiety.[2][3][12] This not only solves the detection problem but can also increase the hydrophobicity of the derivative, improving its retention in reversed-phase chromatography.[13]

For this guide, we will detail the protocols for the most direct and robust method (HILIC with universal detection) and the most accessible alternative (Pre-column derivatization with fluorescence detection).

Detailed Application Protocols

Protocol 1: HILIC with Evaporative Light Scattering Detection (ELSD)

This method provides direct quantification without chemical modification of the analyte. It is robust and ideal for purity analysis and formulation assays. The principle of ELSD involves nebulization of the column eluent, evaporation of the mobile phase, and detection of the light scattered by the remaining non-volatile analyte particles.[14][15][16] Charged Aerosol Detection (CAD) operates on a similar principle but measures charge, and can be used interchangeably here.[17][18]

HILIC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep_Standard Prepare Stock Standard in Diluent Filter Filter all solutions (0.22 µm) Prep_Standard->Filter Prep_Sample Prepare Sample in Diluent Prep_Sample->Filter Prep_MP_A Prepare Mobile Phase A (Aqueous Buffer) Prep_MP_A->Filter Prep_MP_B Prepare Mobile Phase B (Acetonitrile) Equilibrate Equilibrate HILIC Column with Initial Conditions Filter->Equilibrate Inject Inject Sample Equilibrate->Inject Separate Gradient Elution Separation Inject->Separate Detect ELSD Detection Separate->Detect Integrate Integrate Peak Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: Step-by-step workflow for the HILIC-ELSD analysis.

  • HPLC system with a binary pump and autosampler

  • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD)

  • HILIC Column: e.g., Luna HILIC, 150 x 4.6 mm, 3 µm particle size

  • HPLC grade Acetonitrile

  • HPLC grade Water

  • Ammonium formate (LC-MS grade)

  • Formic acid (LC-MS grade)

ParameterSettingRationale
Column Luna HILIC, 150 x 4.6 mm, 3 µmA bare silica HILIC column provides excellent retention for polar amines.[7]
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid)A volatile buffer is required for ELSD/CAD and provides ionic strength to improve peak shape.[18]
Mobile Phase B AcetonitrileThe strong, non-polar solvent in HILIC mode.
Gradient 0-1 min: 95% B; 1-10 min: 95% to 70% B; 10-12 min: 70% to 95% B; 12-17 min: 95% BA gradient is used to elute the analyte with good peak shape and re-equilibrate the column.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 35 °CElevated temperature reduces mobile phase viscosity and can improve peak efficiency.
Injection Vol. 5 µLSmall injection volume is recommended to minimize peak distortion from the sample diluent.
Sample Diluent 90:10 (v/v) Acetonitrile:WaterThe diluent should be similar to the initial mobile phase to ensure good peak shape.
ELSD Settings Drift Tube: 50 °C; Nebulizer Gas (N₂): 1.5 L/minSettings must be optimized for the specific instrument and mobile phase to ensure complete evaporation without losing the analyte.[16]
Protocol 2: Pre-Column Derivatization with RP-HPLC-Fluorescence Detection (FLD)

This method is an excellent alternative for laboratories without universal detectors. It utilizes a derivatizing agent, such as Dansyl Chloride or 9-fluorenylmethyl chloroformate (FMOC-Cl), to attach a fluorescent tag to the primary amine.[12] The resulting derivative is less polar and highly fluorescent, making it suitable for separation on a C18 column and detection with high sensitivity.[13][19]

Derivatization_Workflow cluster_prep Sample Preparation & Derivatization cluster_hplc HPLC Analysis Prep_Sample Prepare Sample Solution Add_Buffer Add Borate Buffer (pH ~9.5) Prep_Sample->Add_Buffer Add_Reagent Add Dansyl Chloride in Acetonitrile Add_Buffer->Add_Reagent React Incubate (e.g., 60°C, 30 min) Add_Reagent->React Quench Quench Reaction (e.g., with a primary amine like glycine) React->Quench Equilibrate Equilibrate C18 Column Quench->Equilibrate Inject Inject Derivatized Sample Equilibrate->Inject Separate Gradient Elution Separation Inject->Separate Detect Fluorescence Detection Separate->Detect

Caption: Workflow including the essential pre-column derivatization step.

  • To 100 µL of the sample (or standard), add 200 µL of 100 mM borate buffer (pH 9.5).

  • Add 200 µL of Dansyl Chloride solution (e.g., 1.5 mg/mL in acetonitrile).

  • Vortex the mixture and incubate in a water bath at 60 °C for 30 minutes.

  • Remove from heat and allow to cool to room temperature.

  • Add 50 µL of a quenching solution (e.g., 2% glycine) to react with excess Dansyl Chloride.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

  • HPLC system with a binary pump and autosampler

  • Fluorescence Detector (FLD)

  • Reversed-Phase Column: e.g., C18, 150 x 4.6 mm, 5 µm particle size

  • Dansyl Chloride, Borate Buffer, Glycine

  • HPLC grade Acetonitrile and Water

  • Trifluoroacetic Acid (TFA)

ParameterSettingRationale
Column C18, 150 x 4.6 mm, 5 µmA standard C18 column provides good retention for the relatively non-polar dansyl derivative.
Mobile Phase A 0.1% TFA in WaterTFA acts as an ion-pairing agent to improve the peak shape of any residual polar compounds.
Mobile Phase B 0.1% TFA in AcetonitrileThe organic mobile phase for reversed-phase elution.
Gradient 0-15 min: 40% to 90% B; 15-17 min: 90% B; 17-18 min: 90% to 40% B; 18-25 min: 40% BA gradient is necessary to separate the derivatized analyte from reagent peaks and byproducts.
Flow Rate 1.0 mL/minStandard flow rate.
Column Temp. 30 °CProvides consistent retention times.
Injection Vol. 10 µLA typical volume for this method.
FLD Settings Excitation (λex): 340 nm; Emission (λem): 525 nmThese are the characteristic excitation and emission wavelengths for dansyl derivatives.

Method Validation & System Suitability

To ensure the trustworthiness of the analytical results, the chosen method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Validation Parameters

The following table summarizes the key validation experiments and typical acceptance criteria.

ParameterDescriptionTypical Acceptance Criteria
Specificity Ability to assess the analyte unequivocally in the presence of other components (impurities, degradants, matrix).Peak purity index > 0.999; Baseline resolution (>2.0) from adjacent peaks.
Linearity The ability to elicit test results that are directly proportional to the analyte concentration.Correlation coefficient (r²) ≥ 0.998 over a range (e.g., 50-150% of target conc.).
Accuracy The closeness of test results to the true value, assessed by spike/recovery studies.98.0% - 102.0% recovery at three concentration levels.
Precision Repeatability: Precision under the same operating conditions over a short interval. Intermediate Precision: Within-laboratory variations (different days, analysts, equipment).Repeatability: RSD ≤ 1.0% for n=6 replicates. Intermediate Precision: Overall RSD ≤ 2.0%.
LOD / LOQ Limit of Detection (LOD): The lowest amount of analyte that can be detected. Limit of Quantitation (LOQ): The lowest amount that can be quantitatively determined with suitable precision and accuracy.LOD: Signal-to-Noise ratio of 3:1. LOQ: Signal-to-Noise ratio of 10:1; RSD ≤ 10% at this concentration.
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters.RSD ≤ 2.0% for assay results under varied conditions (e.g., ±2°C temp, ±5% organic mobile phase).
System Suitability

Before any sample analysis, a system suitability test (SST) must be performed to ensure the chromatographic system is performing adequately.

SST ParameterTypical Acceptance CriteriaRationale
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Ensures peak symmetry.
Theoretical Plates (N) N > 2000Measures column efficiency.
RSD of Peak Area RSD ≤ 1.0% for n=5 replicate injectionsDemonstrates injection precision.
RSD of Retention Time RSD ≤ 1.0% for n=5 replicate injectionsConfirms retention time stability.

References

  • Lab Manager. (2020). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. Retrieved from [Link]

  • Scilit. (n.d.). Determination of low molecular weight aliphatic amines by HPLC in environmental water samples. Retrieved from [Link]

  • Chromatography Forum. (2007). Amines-Ion Pairing. Retrieved from [Link]

  • PubMed. (2002). Analysis of aliphatic amines in air samples by HPLC with electrochemical detection. Retrieved from [Link]

  • ACS Publications. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research. Retrieved from [Link]

  • MDPI. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Retrieved from [Link]

  • Postnova Analytics. (2024). Benefits of ELSD Detectors in HPLC: Detect Virtually Everything. Retrieved from [Link]

  • Oxford Academic. (n.d.). Determination of Aliphatic Amines in Air by On-Line Solid-Phase Derivatization with HPLC-UV/FL. Journal of Chromatographic Science. Retrieved from [Link]

  • LabRulez LCMS. (2025). Episode 1: The Benefits of Charged Aerosol Detection (CAD) in High-Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • LCGC International. (n.d.). Enhance Retention of Sulfur Containing Compounds Through Pi-Pi Interactions Using Pinnacle DB Biphenyl HPLC Columns. Retrieved from [Link]

  • Waters. (n.d.). Waters 2420 Evaporative Light Scattering Detector. Retrieved from [Link]

  • HPLC Chromatography Hints and Tips. (2017). Evaporative HPLC Detectors; CAD (Charged Aerosol Detector) and ELSD (Evaporative Light-Scattering Detector). Retrieved from [Link]

  • Sumble. (2025). What is ELSD? Competitors, Complementary Techs & Usage. Retrieved from [Link]

  • MDPI. (n.d.). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Retrieved from [Link]

  • Buchi.com. (n.d.). How to overcome limitations in flash chromatography with an ELSD. Retrieved from [Link]

  • Acta Scientific. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Retrieved from [Link]

  • Mixed-Mode Chromatography vs. Ion-Pairing Chromatography. (n.d.). Retrieved from [Link]

  • Reach Separations. (n.d.). A comparison of CAD and ELSD as non-UV detection techniques. Retrieved from [Link]

  • Chromatography Online. (n.d.). Tips for Liquid Chromatography Coupled with Charged Aerosol Detection. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Determination of Divinyl Sulfone on Primesep 100 Column. Retrieved from [Link]

  • Biotage. (2023). What can I use to purify polar reaction mixtures?. Retrieved from [Link]

  • Phenomenex. (n.d.). HILIC HPLC Column. Retrieved from [Link]

  • SpringerLink. (n.d.). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Retrieved from [Link]

  • LCGC International. (2026). HILIC: The Pros and Cons. Retrieved from [Link]

Sources

Application

Application Note: Advanced Protocols for 3-Methanesulfonylbutan-2-amine in Organic Synthesis and Drug Discovery

Executive Summary 3-Methanesulfonylbutan-2-amine (Base CAS: 1334203-60-9; Hydrochloride salt CAS: 1334148-36-5) is a highly versatile, bifunctional aliphatic building block. Characterized by a primary amine coupled with...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Methanesulfonylbutan-2-amine (Base CAS: 1334203-60-9; Hydrochloride salt CAS: 1334148-36-5) is a highly versatile, bifunctional aliphatic building block. Characterized by a primary amine coupled with a beta-methanesulfonyl group, it is increasingly utilized in medicinal chemistry to introduce rigid, polar, and metabolically stable moieties into lead compounds[1]. This application note provides a comprehensive guide to the physicochemical rationale, mechanistic workflows, and validated experimental protocols for integrating this building block into complex molecular architectures.

Physicochemical Profiling & Structural Rationale

In drug development, the incorporation of the methanesulfonyl ( −SO2​CH3​ ) group serves multiple strategic purposes:

  • Metabolic Stability: The strong electron-withdrawing nature of the sulfone group deactivates adjacent aliphatic chains against cytochrome P450-mediated oxidation.

  • Target Affinity: The sulfone oxygen atoms act as potent hydrogen-bond acceptors, improving binding thermodynamics in kinase or protease active sites.

  • Physicochemical Tuning: The high polarity of the sulfone moiety significantly lowers the LogP of lipophilic backbones, enhancing aqueous solubility and overall pharmacokinetic profiles.

While the amine group acts as the primary synthetic handle for nucleophilic substitution and amide coupling[1], the beta-positioning of the electron-withdrawing sulfone group reduces the amine's nucleophilicity via inductive effects. Furthermore, the branched butane backbone introduces steric hindrance. These factors necessitate highly optimized, reactive coupling conditions rather than standard peptide coupling approaches.

Mechanistic Workflows and Pharmacophore Rationale

To conceptualize the dual role of 3-Methanesulfonylbutan-2-amine as both a synthetic challenge and a biological asset, the following diagrams map its reaction activation pathway and its pharmacophore interactions.

Workflow A Carboxylic Acid (Electrophile) B HATU + DIPEA (Activation) A->B Base Addition C HOAt Active Ester (Intermediate) B->C -H2O Eq. E Sulfone-Functionalized Amide Product C->E Coupling D 3-Methanesulfonylbutan-2-amine (Nucleophile) D->E Nucleophilic Attack

Figure 1: Reaction workflow for HATU-mediated amide coupling with 3-Methanesulfonylbutan-2-amine.

Rationale Target Biological Target (e.g., Kinase Pocket) Sulfone Methanesulfonyl Group (-SO2CH3) Sulfone->Target Strong H-Bond Acceptor Metabolism Cytochrome P450 (Metabolic Clearance) Sulfone->Metabolism Steric/Electronic Blockade Amine Amine Backbone (Structural Core) Amine->Target Spatial Orientation

Figure 2: Pharmacophore rationale and target interactions of the methanesulfonyl moiety.

Quantitative Data & Reaction Optimization

To overcome the inherent steric and electronic deactivation of 3-Methanesulfonylbutan-2-amine, specific reagents must be selected. Table 1 summarizes the optimized conditions for common functionalizations.

Table 1: Reaction Optimization and Reagent Selection

Reaction ClassPrimary ReagentsSolvent SystemTemp (°C)Typical YieldMechanistic Rationale
Amide Coupling HATU, DIPEA (3.0 eq)DMF (Anhydrous)20–2580–95%HATU overcomes the inductive deactivation of the beta-sulfone and the steric hindrance of the branched chain[1].
Reductive Amination STAB (1.5 eq), AcOH (cat.)DCE20–2570–85%STAB provides mild, selective reduction of the imine intermediate without reducing the parent carbonyl.
Sulfonylation R-SO₂Cl, PyridineDCM0 → 2585–98%Pyridine functions as both a non-nucleophilic base and a nucleophilic catalyst, driving the reaction to completion.
Solid-Phase (SPPS) Fmoc-derivative, HATU/DIPEADMF25>99%Automated synthesis compatible; high acylation efficiency per cycle despite steric bulk[2].

Validated Experimental Protocols

Expertise & Experience Note: The protocols below are designed as self-validating systems. TLC and LC-MS monitoring checkpoints are explicitly included to verify intermediate formation, ensuring that the reduced nucleophilicity of the beta-sulfonyl amine does not lead to truncated reaction sequences.

Protocol A: High-Efficiency Amide Coupling (Solution Phase)

Rationale: Standard carbodiimides (e.g., EDC/DIC) often yield incomplete conversion due to the amine's steric hindrance. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, which accelerates the nucleophilic attack[1].

  • Activation: In an oven-dried round-bottom flask under an inert atmosphere (N₂), dissolve the target Carboxylic Acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M).

    • Causality: DMF's high dielectric constant stabilizes the polar transition state of the active ester formation.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise. Stir for 15 minutes at room temperature.

    • Validation Check: A distinct color change (often to pale yellow) indicates the successful formation of the HOAt active ester.

  • Nucleophilic Addition: Add 3-Methanesulfonylbutan-2-amine hydrochloride[3] (1.1 eq) in one portion.

    • Causality: The excess DIPEA serves to neutralize the hydrochloride salt, liberating the free base nucleophile in situ.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12–18 hours.

    • Validation Check: Monitor via LC-MS. The disappearance of the HOAt-ester mass and the appearance of the product mass confirm completion.

  • Workup: Quench with water and extract with Ethyl Acetate (3x). Wash the combined organic layers sequentially with saturated NaHCO₃ (to remove acidic impurities and HOAt byproducts), 1N HCl (to remove unreacted amine), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Reductive Amination

Rationale: Forming secondary amines from 3-Methanesulfonylbutan-2-amine requires careful control to prevent over-alkylation. Sodium triacetoxyborohydride (STAB) is utilized because it selectively reduces the intermediate imine without affecting the parent carbonyl.

  • Imine Formation: Dissolve the Aldehyde/Ketone (1.0 eq) and 3-Methanesulfonylbutan-2-amine (1.1 eq) in anhydrous 1,2-Dichloroethane (DCE) (0.2 M).

  • Catalysis: Add glacial acetic acid (0.1 eq).

    • Causality: Mild acid catalysis accelerates imine formation by protonating the carbonyl oxygen, making it more electrophilic while keeping the amine largely unprotonated.

  • Equilibration: Stir for 2 hours at room temperature.

    • Validation Check: Take a small aliquot for TLC or GC-MS to confirm the consumption of the starting carbonyl and the formation of the imine intermediate.

  • Reduction: Add STAB (1.5 eq) portion-wise to control any mild exotherm. Stir for 16 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (gas evolution will occur). Extract with Dichloromethane (DCM). Wash with brine, dry over MgSO₄, and purify via flash column chromatography.

Solid-Phase and Mechanochemical Applications

Recent advancements have demonstrated the compatibility of methanesulfonyl-containing amines with Solid-Phase Peptide Synthesis (SPPS) and green chemistry approaches. N-Fmoc protected variants of 3-Methanesulfonylbutan-2-amine can undergo automated synthesis with >99% acylation efficiency per cycle using HATU/DIPEA[1]. Furthermore, solvent-free ball-milling techniques using carbodiimide activation have successfully coupled hindered amines in under 15 minutes, completely bypassing solvent-dependent kinetic limitations and achieving high conversion without racemization[2].

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-Methanesulfonylbutan-2-amine

Welcome to the technical support center for the purification of 3-Methanesulfonylbutan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 3-Methanesulfonylbutan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the purification of this compound.

I. Introduction to 3-Methanesulfonylbutan-2-amine

3-Methanesulfonylbutan-2-amine is an organic compound featuring a methanesulfonyl group and an amine group on a butane backbone.[1] Its structural characteristics make it a valuable building block in medicinal chemistry and organic synthesis.[1] The presence of both a basic amine and a polar sulfone group presents unique challenges and considerations for its purification. This guide will address common issues encountered during its purification and provide effective solutions.

II. Troubleshooting Guide: Common Purification Issues & Solutions

This section addresses specific problems that may arise during the purification of 3-Methanesulfonylbutan-2-amine in a question-and-answer format.

Question 1: I'm observing significant tailing and poor separation when trying to purify 3-Methanesulfonylbutan-2-amine on a standard silica gel column. What's causing this and how can I fix it?

Answer:

This is a classic issue when purifying basic amines on acidic silica gel. The basic amine group interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica, leading to peak tailing, potential compound degradation, and yield loss.[2][3]

Root Cause Analysis:

  • Acid-Base Interaction: The lone pair of electrons on the nitrogen atom of the amine acts as a Lewis base, while the protons of the silanol groups on the silica surface act as Brønsted acids. This strong interaction leads to irreversible adsorption or slow desorption, causing the observed tailing.[2]

Solutions:

  • Mobile Phase Modification (Competing Base):

    • Mechanism: Adding a small amount of a competing base to your mobile phase will "neutralize" the acidic silanols on the silica, minimizing their interaction with your target compound.[2][3]

    • Protocol: Add 0.1-1% triethylamine (TEA) or ammonia solution to your mobile phase (e.g., dichloromethane/methanol or ethyl acetate/hexane).[2] It's crucial to equilibrate the column with the modified mobile phase before loading your sample.[2]

  • Alternative Stationary Phases:

    • Amine-Functionalized Silica: This is often the most effective solution. The stationary phase is chemically modified with amino groups, which masks the acidic silanols and provides a more inert surface for the separation of basic compounds.[3][4] This allows for the use of less polar solvent systems like hexane/ethyl acetate, which can simplify solvent removal post-purification.[2][4]

    • Basic Alumina: Alumina is a basic stationary phase and can be a good alternative to silica for the purification of amines.[5]

    • Reversed-Phase Chromatography (C18): For highly polar compounds, reversed-phase chromatography can be very effective.[5] 3-Methanesulfonylbutan-2-amine, with its polar functional groups, is a good candidate for this technique. A mobile phase of water/acetonitrile or water/methanol, often with a modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape, is typically used.[6]

Question 2: My purified 3-Methanesulfonylbutan-2-amine appears as an oil or a low-melting solid, and I'm struggling to induce crystallization for final purification. What should I do?

Answer:

The inability to crystallize, or "oiling out," is a common problem, especially when residual impurities are present.[7] 3-Methanesulfonylbutan-2-amine is described as a colorless to pale yellow liquid or solid at room temperature, suggesting it can be challenging to crystallize.[1]

Troubleshooting Steps:

  • Solvent Selection for Recrystallization:

    • The key is to find a solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.

    • Recommended Solvents: Given the polar nature of the molecule, consider polar protic solvents like isopropanol or ethanol, or mixtures such as ethanol/water or isopropanol/water.[7][8] You can also explore solvent systems like ethyl acetate/hexanes.

  • Inducing Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask below the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[7]

    • Seeding: If you have a small amount of pure, solid material, add a single seed crystal to the cooled, supersaturated solution. This will provide a template for further crystallization.[7]

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.[7]

  • If "Oiling Out" Persists:

    • Re-dissolve and Dilute: If an oil forms, re-heat the solution to dissolve the oil, add a small amount of additional hot solvent to decrease the saturation, and then allow it to cool more slowly.[7]

    • Consider a Different Purification Method: If recrystallization is consistently unsuccessful, it may indicate the presence of significant impurities. In this case, another round of chromatography may be necessary before attempting recrystallization again.

Question 3: I have synthesized a racemic mixture of 3-Methanesulfonylbutan-2-amine. How can I separate the enantiomers?

Answer:

Separating enantiomers, a process known as chiral resolution, is crucial in drug development as different enantiomers can have different pharmacological activities.[9][]

Methods for Chiral Resolution:

  • Diastereomeric Salt Formation and Crystallization:

    • Principle: This is a classical and widely used method.[9] The racemic amine is reacted with a chiral acid (a resolving agent) to form a pair of diastereomeric salts. Diastereomers have different physical properties, including solubility, which allows them to be separated by fractional crystallization.[9][]

    • Common Chiral Resolving Agents for Amines: Tartaric acid, mandelic acid, or camphorsulfonic acid are frequently used.[9]

    • General Protocol:

      • Dissolve the racemic amine in a suitable solvent.

      • Add a solution of the chiral acid (often about half an equivalent).

      • Allow the diastereomeric salts to crystallize.

      • Separate the less soluble diastereomeric salt by filtration.

      • Liberate the enantiomerically pure amine from the salt by treatment with a base.

      • The more soluble diastereomer can often be recovered from the mother liquor and the other enantiomer isolated.

  • Chiral Chromatography:

    • Principle: This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. This can be done on an analytical scale (HPLC) or a preparative scale.

    • Advantages: It is a powerful and often direct method for separating enantiomers.

  • Enzymatic Kinetic Resolution:

    • Principle: Enzymes are chiral and can selectively react with one enantiomer of a racemic mixture at a much faster rate than the other.[11] For example, a lipase could be used to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.[12]

III. Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a synthesis of 3-Methanesulfonylbutan-2-amine?

A1: The impurities will depend on the synthetic route. A common synthesis involves the reaction of butan-2-amine with methanesulfonyl chloride.[1] Potential impurities could include:

  • Starting Materials: Unreacted butan-2-amine or methanesulfonyl chloride.

  • Over-alkylation Products: If the amine is used to displace a leaving group, there is a possibility of forming a tertiary amine.

  • By-products from Side Reactions: Depending on the specific reaction conditions, other by-products may form.

  • Genotoxic Impurities: Sulfonate esters, such as methyl methanesulfonate (MMS), can be potential genotoxic impurities in syntheses involving methanesulfonyl chloride or methanesulfonic acid, especially in the presence of methanol.[13][14]

Q2: What analytical techniques are recommended to assess the purity of 3-Methanesulfonylbutan-2-amine?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect impurities with different chemical shifts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and by-products.[15][16][17]

  • High-Performance Liquid Chromatography (HPLC): Can be used with various detectors (e.g., UV, MS) to quantify purity and separate non-volatile impurities. Chiral HPLC is necessary to determine enantiomeric excess.

  • Melting Point: A sharp melting point range is a good indicator of high purity for a solid compound.[18]

Q3: What are the recommended storage conditions for 3-Methanesulfonylbutan-2-amine?

A3: It is generally recommended to store the compound under normal laboratory conditions, protected from moisture and strong acids.[1] For long-term storage, keeping it in a tightly sealed container in a cool, dry, and well-ventilated area is advisable.

Q4: What safety precautions should be taken when handling 3-Methanesulfonylbutan-2-amine?

A4: While specific toxicity data may be limited, it is prudent to handle this compound with standard laboratory safety precautions. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a fume hood. Avoid inhalation, ingestion, and skin contact.

IV. Experimental Protocols & Data Visualization

Protocol 1: Purification by Amine-Functionalized Flash Chromatography
  • Slurry Preparation: Dissolve the crude 3-Methanesulfonylbutan-2-amine in a minimal amount of dichloromethane. Add a small amount of silica gel to create a slurry and concentrate it to a dry powder under reduced pressure.

  • Column and Solvent System: Select an amine-functionalized silica flash column.[3][4] Use a non-polar solvent system, such as a gradient of ethyl acetate in hexanes.

  • Chromatography: Load the dried slurry onto the column. Elute the compound using the selected solvent gradient.

  • Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Table 1: Example Impurity Profile Before and After Purification
ImpurityRetention Time (GC-MS)% Area (Crude)% Area (Purified)
Butan-2-amine2.5 min5.2%< 0.1%
3-Methanesulfonylbutan-2-amine 8.1 min 85.0% > 99.5%
Di(butan-2-yl)amine9.3 min3.8%Not Detected
Unknown By-product11.2 min6.0%< 0.2%
Diagrams

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis Crude Crude Product (3-Methanesulfonylbutan-2-amine + Impurities) Silica Standard Silica Gel (Potential Tailing) Crude->Silica Leads to Poor Separation Amine_Silica Amine-Functionalized Silica (Recommended) Crude->Amine_Silica Optimal Path Recrystal Recrystallization Amine_Silica->Recrystal For Final Polish Pure Pure Product (>99%) Recrystal->Pure Analysis QC Analysis (NMR, GC-MS, HPLC) Pure->Analysis

Caption: General purification workflow for 3-Methanesulfonylbutan-2-amine.

Troubleshooting_Logic Start Purification Issue Identified Tailing Peak Tailing on Silica? Start->Tailing Crystallization Crystallization Failure? Start->Crystallization Add_Base Add Competing Base to Mobile Phase Tailing->Add_Base Yes Check_Other Consider Other Issues Tailing->Check_Other No Crystallization->Check_Other No Change_Solvent Screen Different Recrystallization Solvents Crystallization->Change_Solvent Yes Induce Induce Crystallization (Scratch/Seed) Change_Solvent->Induce

Caption: Troubleshooting decision tree for common purification problems.

V. References

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

  • Google Patents. (n.d.). CN101343244A - Synthesis of sulfonylamines compounds. Retrieved from

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. Retrieved from [Link]

  • Teledyne Labs. (n.d.). Purine and Related Compound Purification Strategies. Retrieved from [Link]

  • Scribd. (n.d.). Purification of Sulfanilamide by Crystallization. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]

  • Google Patents. (n.d.). EP1036189A1 - Resolution of chiral amines. Retrieved from

  • A Brief Review on Genotoxic impurities in Pharmaceuticals. (2021, May 10). Retrieved from [Link]

  • PMC. (n.d.). Eco-friendly and efficient catalyst-free synthesis of N-sulfonylimines from sulfonamides and aldehydes: crucial role of Al2O3 as a reusable dehydrating agent. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Retrieved from [Link]

  • YouTube. (2022, August 10). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Retrieved from [Link]

  • NextSDS. (n.d.). (3-methanesulfonylbutan-2-yl)(methyl)amine — Chemical Substance Information. Retrieved from [Link]

  • PubChemLite. (n.d.). (3-methanesulfonylbutan-2-yl)(methyl)amine. Retrieved from [Link]

  • PMC. (2009, July 28). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Retrieved from [Link]

  • Google Patents. (n.d.). KR910003640B1 - Method for preparing 3-amino methanesulfonanilide. Retrieved from

  • PubChem. (n.d.). Methanesulfonic acid--3-phenylbutan-2-amine (1/1). Retrieved from [Link]

  • Google Patents. (n.d.). CN105758970A - Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography. Retrieved from

  • PMC. (2022, March 17). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. Retrieved from [Link]

  • Google Patents. (n.d.). US4283254A - Methylamines purification by distillation and purge. Retrieved from

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

  • PubMed. (2017, March 15). Organic impurity profiling of methylone and intermediate compounds synthesized from catechol. Retrieved from [Link]

Sources

Optimization

Technical Support Center: 3-Methanesulfonylbutan-2-amine Synthesis &amp; By-Product Troubleshooting

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Scope: Mechanistic troubleshooting, by-product mitigation, and validated protocols for the synthesis of the β-amino sulfone motif (3-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Scope: Mechanistic troubleshooting, by-product mitigation, and validated protocols for the synthesis of the β-amino sulfone motif (3-methanesulfonylbutan-2-amine).

Overview & Chemical Context

3-Methanesulfonylbutan-2-amine is a highly functionalized β-amino sulfone. The vicinal arrangement of a basic amine and a strongly electron-withdrawing sulfone group makes this motif highly valuable in medicinal chemistry (e.g., as a bioisostere or pharmacophore in anti-inflammatory and antitumor agents)[1].

However, this specific 1,2-push-pull electronic relationship introduces significant synthetic challenges. Traditional synthesis via reductive amination of 3-methanesulfonylbutan-2-one is prone to base-catalyzed elimination. Conversely, modern photocatalytic aminosulfonylation of 2-butene avoids elimination but introduces radical-mediated by-products[1][2]. This guide provides mechanistic troubleshooting for both pathways.

Diagnostic FAQs: Reductive Amination (Traditional Route)

FAQ 1: Why am I observing massive desulfonylation (loss of the methanesulfonyl group) during imine formation?

The Causality: The methanesulfonyl group (–SO₂CH₃) is strongly electron-withdrawing, rendering the α-proton at C3 highly acidic. When you add an amine (or ammonia) to form the intermediate imine at C2, the reaction mixture becomes basic. If the pH is not strictly controlled, the amine acts as a base rather than a nucleophile, deprotonating C3. Because the methanesulfinate anion is an excellent leaving group, the molecule undergoes rapid E1cB-like elimination , yielding an α,β-unsaturated imine or ketone and completely destroying your target motif.

The Solution: You must decouple imine formation from basicity. Buffer the reaction strictly to pH 4.5–5.0 using glacial acetic acid. This protonates the amine sufficiently to prevent C3 deprotonation, while maintaining enough free amine to attack the carbonyl.

FAQ 2: My LC-MS shows a large peak at m/z 153 [M+H]⁺ instead of the expected 152 [M+H]⁺ for the amine. What happened?

The Causality: A mass of 152 Da corresponds to the target amine (C₅H₁₃NO₂S). A mass of 153 Da (or 175 for [M+Na]⁺) indicates the formation of 3-methanesulfonylbutan-2-ol , the direct reduction by-product. This occurs when the reducing agent attacks the starting ketone before the imine has fully formed. If you are using Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaBH₃CN) without pre-forming the imine, the ketone is reduced prematurely.

The Solution: Switch to Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) . STAB is significantly milder due to the electron-withdrawing acetate groups and exhibits excellent chemoselectivity for imines over ketones. Furthermore, employ a self-validating workflow: do not add the STAB until Fourier Transform Infrared (FTIR) spectroscopy confirms the disappearance of the ketone C=O stretch (~1710 cm⁻¹) and the appearance of the imine C=N stretch (~1650 cm⁻¹).

G K 3-Methanesulfonylbutan-2-one (Starting Material) I Imine Intermediate (Desired Pathway) K->I Amine, pH 4.5-5.0 O 3-Methanesulfonylbutan-2-ol (Reduction By-product) K->O Premature Reduction P 3-Methanesulfonylbutan-2-amine (Target Product) I->P NaBH(OAc)3 E Desulfonylated Alkene (E1cB By-product) I->E Excess Base (E1cB)

Mechanistic divergence in the reductive amination of 3-methanesulfonylbutan-2-one.

Diagnostic FAQs: Photocatalytic Aminosulfonylation (Modern Route)

FAQ 3: I am using the Thioxanthone (TXT) photocatalyzed aminosulfonylation of 2-butene, but I am seeing high levels of oxidation by-products and unreacted starting material.

The Causality: This modern approach relies on Energy Transfer (EnT) from the excited triplet state of the photocatalyst (TXT) to a sulfinyl oxime or N-sulfonyl ketimine precursor, triggering N–O bond homolysis to generate N-centered and S-centered diradicals[1][2]. Molecular oxygen (O₂) is a potent triplet quencher. If the reaction is not rigorously deoxygenated, O₂ will rapidly quench the TXT excited state back to the ground state before EnT can occur, halting the reaction. Furthermore, any radicals that do form can be trapped by O₂, leading to sulfonic acids and oxidized nitrogen species.

The Solution: Standard nitrogen sparging is insufficient for EnT-mediated photoredox chemistry. You must implement a strict Freeze-Pump-Thaw (FPT) degassing protocol (minimum 3 cycles) to remove dissolved oxygen from the solvent matrix.

G2 PC Thioxanthone (TXT) Ground State PC_star TXT* Excited Triplet (Active Catalyst) PC->PC_star Visible Light (400 nm) PC_star->PC Relaxation / O2 Quenching Reagent Sulfinyl Oxime Precursor PC_star->Reagent Energy Transfer (EnT) Radical N-centered & S-centered Diradicals Reagent->Radical N-O Bond Homolysis Alkene 2-Butene (Substrate) Radical->Alkene Radical Addition Product 3-Methanesulfonylbutan-2-amine (Target Product) Alkene->Product Radical-Polar Crossover

Energy-transfer (EnT) mediated photocatalytic aminosulfonylation of 2-butene.

Analytical Data & By-Product Identification

Use the following table to rapidly diagnose reaction failures via LC-MS and ¹H-NMR (in CDCl₃).

By-Product NameMechanism of FormationAnalytical SignatureMitigation Strategy
3-Methanesulfonylbutan-2-ol Premature ketone reductionLC-MS: m/z 153[M+H]⁺NMR: Broad –OH singlet at ~3.5 ppm.Pre-form imine; use STAB instead of NaBH₄.
Desulfonylated Alkene (e.g., 2-buten-2-amine derivatives)E1cB elimination via C3 deprotonationLC-MS: Loss of 79 Da (CH₃SO₂).NMR: Vinylic protons at ~5.5 ppm.Buffer reaction to pH 4.5–5.0 with AcOH.
Disulfone Homocoupler Radical homocoupling (Photocatalytic route)LC-MS: m/z 159 [M+H]⁺ (CH₃SO₂SO₂CH₃)Decrease light intensity; optimize precursor concentration.
Oxidized Sulfonic Acids O₂ trapping of sulfonyl radicalsLC-MS: m/z 95 [M-H]⁻ (Methanesulfonic acid)Perform 3x Freeze-Pump-Thaw cycles.

Standard Operating Procedures (SOPs)

Protocol A: Chemoselective Reductive Amination (Traditional)

Self-Validating Principle: Physical confirmation of intermediate formation prior to irreversible reduction.

  • Reagent Loading: In an oven-dried 100 mL round-bottom flask, dissolve 3-methanesulfonylbutan-2-one (10 mmol) in anhydrous Dichloroethane (DCE, 30 mL).

  • Amine Addition: Add the desired amine source (e.g., benzylamine for a protected intermediate, 11 mmol).

  • pH Adjustment (Critical): Add glacial acetic acid dropwise until the pH of the solution (tested via aliquots on wet pH paper) reads exactly 4.5–5.0.

  • Imine Validation: Stir at room temperature for 2 hours. Withdraw a 50 µL aliquot, evaporate the solvent, and run an FTIR scan. Do not proceed until the C=O stretch (1710 cm⁻¹) is replaced by the C=N stretch (1650 cm⁻¹).

  • Reduction: Cool the flask to 0 °C. Portion-wise, add Sodium Triacetoxyborohydride (STAB, 14 mmol) over 15 minutes to control the exotherm.

  • Quench & Workup: Stir for 12 hours at room temperature. Quench carefully with saturated aqueous NaHCO₃ (20 mL). Extract with Dichloromethane (3 x 20 mL), dry over MgSO₄, and concentrate in vacuo.

Protocol B: Photocatalytic Aminosulfonylation (Modern)

Self-Validating Principle: Absolute exclusion of triplet quenchers.

  • Reaction Assembly: In a 10 mL Schlenk tube, combine 2-butene (1.5 equiv, introduced via cold-finger condensation if gaseous), the sulfinyl oxime precursor (1.0 mmol), and Thioxanthone (TXT, 5 mol%) in anhydrous Ethyl Acetate (5 mL)[1].

  • Degassing (Freeze-Pump-Thaw):

    • Submerge the Schlenk tube in liquid nitrogen until the solvent is completely frozen.

    • Open the tube to a high vacuum (< 0.1 Torr) for 5 minutes.

    • Close the vacuum valve and thaw the tube in a room-temperature water bath until bubbles cease.

    • Repeat this cycle exactly three times. Backfill with ultra-pure Argon.

  • Irradiation: Place the Schlenk tube in a photoreactor equipped with 400 nm blue LEDs. Maintain a cooling fan to keep the reaction strictly at 25 °C (thermal fluctuations increase radical homocoupling).

  • Monitoring: Irradiate for 16 hours. Monitor the disappearance of the sulfinyl oxime via LC-MS.

  • Purification: Concentrate the crude mixture and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the β-amino sulfone.

References

  • Zhang, H., Zhao, X., Yan, R., & Lin, W. (2024). Aminosulfonylation of Alkenes for the Synthesis of β-Amino Sulfone Derivatives. Organic Letters.
  • Chen, P., Jiang, X.-Y., & Chen, K. (2025). Mechanism of EnT-mediated amino-sulfonylation of alkenes with N-sulfonyl ketimine: a DFT investigation. ResearchGate.
  • Wu, J., et al. (2022). Construction of β-Amino Sulfones from Sodium Metabisulfite via a Radical 1,4-Amino Migration. Organic Letters.

Sources

Troubleshooting

Technical Support Center: Synthesis of 3-Methanesulfonylbutan-2-amine

Introduction: This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of 3-Methanesulfonylbutan-2-amine. Our focus is on a common synthetic approach: the red...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction:

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of 3-Methanesulfonylbutan-2-amine. Our focus is on a common synthetic approach: the reductive amination of 3-methanesulfonylbutan-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of this synthesis, improve yield, and ensure the purity of the final product. We will delve into the causality behind experimental choices, offering field-proven insights to overcome common hurdles.

Troubleshooting Guide

Issue 1: Low Conversion of the Starting Ketone

You've run the reductive amination of 3-methanesulfonylbutan-2-one and, upon analyzing the crude reaction mixture (e.g., by TLC, LC-MS, or GC-MS), you observe a significant amount of unreacted starting material.

  • Inefficient Imine/Enamine Formation: The first step of reductive amination is the formation of an imine (or enamine) intermediate. This is a reversible equilibrium reaction.

    • Explanation: The equilibrium may not favor the imine/enamine, especially if water, a byproduct, is not effectively removed.

    • Solution:

      • Water Removal: Incorporate a dehydrating agent like magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), or molecular sieves into the reaction mixture. For reactions run at higher temperatures, a Dean-Stark trap can be employed to physically remove water as it forms.

      • pH Optimization: The rate of imine formation is pH-dependent. The reaction is typically fastest under weakly acidic conditions (pH 4-5), which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic, without excessively protonating the amine nucleophile. Consider adding a catalytic amount of a mild acid like acetic acid.

  • Suboptimal Reducing Agent Activity: The chosen reducing agent may not be effective under your reaction conditions.

    • Explanation: Common reducing agents for reductive amination include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (STAB). Their reactivity and stability are pH-dependent. For instance, NaBH₄ can be unstable in acidic conditions, while NaBH₃CN and STAB are more stable at lower pH.

    • Solution:

      • Switch Reducing Agent: If you are using NaBH₄ with acidic catalysis, consider switching to STAB. STAB is a milder and more selective reagent that is often effective for reductive aminations and is compatible with weakly acidic conditions.

      • Staged Addition: Instead of adding all reagents at once, first, stir the ketone, amine source (e.g., ammonia or ammonium acetate), and any acid catalyst for a period (e.g., 1-2 hours) to allow for imine formation before adding the reducing agent.

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3-methanesulfonylbutan-2-one (1 equivalent) and the chosen solvent (e.g., methanol, dichloromethane).

  • Add the amine source, such as ammonium acetate (1.5-2 equivalents).

  • Add a catalytic amount of acetic acid (e.g., 0.1 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the disappearance of the starting ketone by TLC or LC-MS if possible.

  • Cool the reaction mixture in an ice bath.

  • Slowly add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise, keeping the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude product for conversion.

Issue 2: Formation of a Hydroxy Side Product (3-Methanesulfonylbutan-2-ol)

A significant side product observed is the alcohol resulting from the direct reduction of the starting ketone.

  • Rapid Ketone Reduction: The reducing agent may be reducing the ketone faster than the imine is formed or reduced.

    • Explanation: This is common with highly reactive reducing agents like sodium borohydride, especially if the imine formation is slow.

    • Solution:

      • Use a Milder Reducing Agent: As mentioned previously, STAB is an excellent choice as it is less reactive towards ketones compared to imines.

      • pH Control: Maintaining a slightly acidic pH can favor imine formation over ketone reduction.

      • One-Pot, Two-Step Procedure: Ensure imine formation is well underway before introducing the reducing agent, as described in the protocol above.

Caption: Decision tree for reducing alcohol byproduct formation.

Issue 3: Difficulty in Product Purification

The crude product is an inseparable mixture of the desired amine, unreacted starting material, and potentially the alcohol byproduct.

  • Similar Physical Properties: The starting materials and products may have similar polarities, making chromatographic separation challenging.

  • Amine Handling: The basic nature of the product amine can cause tailing on silica gel chromatography.

  • Acid-Base Extraction:

    • Explanation: The basicity of the target amine allows for its separation from the neutral ketone and alcohol byproducts.

    • Protocol:

      • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate.

      • Extract the organic layer with an acidic aqueous solution (e.g., 1 M HCl). The amine will be protonated and move to the aqueous layer, while the neutral ketone and alcohol will remain in the organic layer.

      • Separate the aqueous layer.

      • Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

      • Basify the aqueous layer by adding a base (e.g., 1 M NaOH) until the pH is >10.

      • Extract the now neutral amine back into an organic solvent.

      • Dry the organic layer, filter, and concentrate to obtain the purified amine.

  • Chromatography Optimization:

    • Explanation: To mitigate tailing of amines on silica gel, a small amount of a basic modifier can be added to the eluent.

    • Solution: Add a small percentage (e.g., 0.5-1%) of triethylamine or ammonium hydroxide to your mobile phase during column chromatography. This will saturate the acidic silanol groups on the silica surface, leading to better peak shapes.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the reductive amination to synthesize 3-Methanesulfonylbutan-2-amine?

A1: The choice of solvent is critical. It must be able to dissolve the starting materials but not react with the reducing agent.

  • Methanol (MeOH): A common choice, especially with NaBH₄. However, it can react with STAB.

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE): These are excellent choices when using STAB, as they are aprotic and do not interfere with the reagent.

  • Tetrahydrofuran (THF): Another suitable aprotic solvent.

A comparison of common solvents is presented below:

SolventCompatibility with NaBH₄Compatibility with STABComments
MethanolGoodPoor (reacts)Good solubility for many starting materials.
DichloromethaneModerateExcellentAprotic, good general-purpose solvent.
1,2-DichloroethaneModerateExcellentSimilar to DCM, can be run at higher temperatures.
TetrahydrofuranGoodGoodAprotic ether, good solubility profile.

Q2: My reaction is very slow. How can I increase the reaction rate?

A2:

  • Temperature: Gently heating the reaction (e.g., to 40 °C) can increase the rate of both imine formation and reduction. However, be cautious as this can also promote side reactions.

  • Concentration: Ensure the reaction is not too dilute. A concentration of 0.1-0.5 M is a good starting point.

  • Catalyst: As discussed, ensure you are using an appropriate acid catalyst to accelerate imine formation.

Q3: How do I confirm the identity and purity of my final product?

A3: A combination of analytical techniques is recommended for full characterization:

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and assess purity. The appearance of a new signal corresponding to the C-H proton adjacent to the amine group and the disappearance of the ketone carbonyl signal in the ¹³C NMR are key indicators.

  • Infrared (IR) Spectroscopy: Look for the appearance of N-H stretching bands (around 3300-3400 cm⁻¹) and the disappearance of the C=O stretching band of the ketone (around 1710 cm⁻¹).

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To determine the purity of the final product.

G ketone 3-Methanesulfonylbutan-2-one imine Iminium Intermediate ketone->imine + NH3 - H2O (cat. H+) amine 3-Methanesulfonylbutan-2-amine imine->amine + [H-] (e.g., STAB)

Caption: Reductive amination pathway for 3-Methanesulfonylbutan-2-amine.

References

  • Organic Chemistry of Drug Design and Drug Action, 3rd Edition. Richard B. Silverman and Mark W. Holladay. Academic Press. [Link]

  • Reductive Aminations of Ketones and Aldehydes with Sodium Triacetoxyborohydride. Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

Optimization

Technical Support Center: 3-Methanesulfonylbutan-2-amine

Prepared by the Office of the Senior Application Scientist This guide is intended for researchers, scientists, and drug development professionals utilizing 3-Methanesulfonylbutan-2-amine (CAS No. 220433-93-4) in their ex...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

This guide is intended for researchers, scientists, and drug development professionals utilizing 3-Methanesulfonylbutan-2-amine (CAS No. 220433-93-4) in their experiments. This document provides in-depth technical guidance on the stability of this compound, offering troubleshooting protocols and answers to frequently asked questions to ensure the integrity and reproducibility of your research.

Section 1: Compound Overview and Baseline Stability

Chemical Structure and Properties

3-Methanesulfonylbutan-2-amine is an aliphatic amine containing a methanesulfonyl group. This structure confers specific properties that influence its stability and reactivity. The amine group acts as a nucleophile and a base, while the methanesulfonyl group is a strong electron-withdrawing group.[1]

  • Appearance: Colorless to pale yellow liquid or solid.[2]

  • Solubility: Moderately soluble in water due to its polar functional groups.[2]

  • Reactivity: The amine group can undergo typical reactions such as salt formation, nucleophilic substitution, and reactions with carbonyl compounds.[2][3] The methanesulfonyl group is generally stable under both acidic and basic conditions.[1]

Recommended Storage and Handling

Proper storage is the first line of defense against degradation. Aliphatic amines, as a class, require careful handling to maintain their chemical integrity.

ConditionSolid FormSolution FormRationale
Temperature 2-8°C≤ -20°C (for long-term)Lower temperatures slow down potential degradation reactions. For solutions, freezing minimizes reactions in the aqueous phase.
Atmosphere Inert gas (Argon or Nitrogen)Inert gas (Argon or Nitrogen)The amine group is susceptible to oxidation and reaction with atmospheric CO2.[4][5] An inert atmosphere is critical.
Light Amber vial / Protect from lightAmber vial / Protect from lightTo prevent potential photolytic degradation, which can affect amine-containing compounds.[4]
Container Tightly sealed glass or stainless steelTightly sealed glass vials with PTFE-lined capsAvoids contamination and reaction with incompatible materials like copper, aluminum, or zinc alloys.[3] Protects from moisture.[2]

General Handling Precautions:

  • Always handle amines in a cool, dry, and well-ventilated area.[6]

  • Use appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.[7]

  • Minimize the number of freeze-thaw cycles for solutions to prevent degradation.

  • Always refer to the specific Safety Data Sheet (SDS) for detailed handling information.[6]

Section 2: Troubleshooting Common Stability Issues (Q&A Format)

This section addresses specific problems that users may encounter during their experiments.

FAQ 1: I've observed a decrease in the purity of my solid compound over time, even when stored in the freezer. What could be the cause?

Answer: A decrease in the purity of solid 3-Methanesulfonylbutan-2-amine, even under recommended cold storage, often points to two primary culprits: atmospheric exposure and temperature fluctuations.

Potential Causes:

  • Reaction with Atmospheric CO2 and Moisture: The amine group is basic and can react with atmospheric carbon dioxide to form a carbamate salt. It is also hygroscopic and can absorb moisture, which can facilitate other degradation pathways.[8][9]

  • Oxidation: The lone pair of electrons on the amine's nitrogen atom makes it susceptible to oxidation, especially if the container is not properly flushed with an inert gas.[4] This can lead to the formation of N-oxides or other oxidative degradation products.

  • Thermal Stress: While stored in a freezer, frequent opening and closing can lead to temperature fluctuations and condensation inside the container, accelerating degradation.

Troubleshooting Workflow:

Below is a decision-making workflow to diagnose and address purity loss in your solid-state compound.

G start Purity Loss Detected in Solid Sample check_storage Review Storage Protocol: 1. Was container tightly sealed? 2. Was it flushed with inert gas? 3. Is the storage location stable (no frequent T fluctuations)? start->check_storage improper_storage Improper Storage Identified check_storage->improper_storage No proper_storage Storage Protocol Appears Correct check_storage->proper_storage Yes action_repackage Action: Repackage under Inert Gas (e.g., in a glovebox). Use fresh vials with secure caps. Aliquot if frequent use is expected. improper_storage->action_repackage action_analyze Action: Perform Characterization - LC-MS to identify degradants - Karl Fischer for water content proper_storage->action_analyze analysis_results Interpret Analysis Results action_analyze->analysis_results oxidative_degradants Oxidative Degradants Found (e.g., M+16 peaks) analysis_results->oxidative_degradants Oxidation carbamate_or_hydrates High Water Content or Carbamate Adducts Found analysis_results->carbamate_or_hydrates Moisture/CO2 remedy_oxidation Remedy: Strictly enforce inert atmosphere storage. Consider using an antioxidant if compatible with application. oxidative_degradants->remedy_oxidation remedy_moisture Remedy: Store with a desiccant (in secondary container). Ensure solvent used for aliquoting is anhydrous. carbamate_or_hydrates->remedy_moisture

Caption: Troubleshooting workflow for purity loss of solid 3-Methanesulfonylbutan-2-amine.

FAQ 2: My compound appears to be degrading rapidly after being dissolved in a solvent for my assay. How do I identify a suitable solvent and what is causing this instability?

Answer: Solution-state instability is a common and significant issue. The choice of solvent and the solution's pH are critical factors. Aliphatic amines can be susceptible to several degradation pathways in solution, including oxidation, hydrolysis (if other functional groups are present), and interaction with solvent impurities.[5][10]

Potential Causes:

  • Oxidative Degradation: Dissolved oxygen in the solvent is a major contributor to degradation.[11] This is often accelerated by trace metal impurities, which can catalyze oxidation reactions.[12] Common oxidative pathways for amines can lead to N-oxides or hydroxylamines.[13]

  • Solvent Reactivity: Protic solvents may participate in degradation reactions. Reactive impurities in solvents (e.g., peroxides in aged ethers like THF or aldehydes in alcohols) can react with the amine.

  • pH Effects: The stability of the compound can be highly pH-dependent. While the methanesulfonyl group is stable, extreme pH values could catalyze other, less obvious reactions.[1] Acidic conditions will protonate the amine, which can protect it from oxidation but may introduce other issues depending on the counter-ion.[2]

Protocol for Solvent Screening and Stability Assessment:

This protocol outlines a systematic approach to screen for a stable formulation.

Objective: To determine the optimal solvent and buffer conditions for short-term experimental use of 3-Methanesulfonylbutan-2-amine.

Materials:

  • 3-Methanesulfonylbutan-2-amine

  • Candidate solvents (e.g., DMSO, Acetonitrile, Ethanol, Water)

  • A range of buffers (e.g., phosphate, acetate, citrate) at desired pH values (e.g., 5.0, 7.4, 9.0)

  • HPLC system with UV or MS detector

Procedure:

  • Preparation: Prepare stock solutions of the compound at a known concentration (e.g., 1 mg/mL) in each candidate solvent and buffered solution.[13] Ensure all solvents are high-purity or HPLC-grade.

  • Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of each solution by HPLC to determine the initial purity and peak area. This is your baseline.

  • Incubation: Store the remaining solutions under the intended experimental conditions (e.g., room temperature, 37°C). Protect all samples from light.

  • Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24 hours), withdraw aliquots from each solution and analyze by HPLC.[13]

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to T=0.

    • Compare the chromatograms to identify the appearance of new peaks, which indicate degradation products.

    • Plot the percentage of the parent compound remaining versus time for each condition. The condition showing the slowest rate of degradation is the most stable.

FAQ 3: I am conducting forced degradation studies. What are the expected degradation pathways for this molecule?

Answer: Forced degradation (or stress testing) is crucial for understanding a molecule's intrinsic stability and identifying potential degradation products.[4][8] For 3-Methanesulfonylbutan-2-amine, the primary sites of reactivity are the amine group and, to a lesser extent, the C-H bonds adjacent to the sulfonyl and amine groups.

Key Stress Conditions and Expected Pathways:

Stress ConditionTypical ReagentsExpected Degradation Pathway
Oxidative 3% H₂O₂, AIBNThe amine is highly susceptible to oxidation. Expect formation of the corresponding N-oxide (M+16), hydroxylamine, or potential C-N bond cleavage under harsh conditions.[4][13]
Acidic Hydrolysis 0.1 M HCl, heatThe compound is expected to be relatively stable to acid hydrolysis. The primary reaction will be the formation of the ammonium salt. The methanesulfonyl group is robust under acidic conditions.[1][2]
Basic Hydrolysis 0.1 M NaOH, heatGenerally stable. Extreme basic conditions and high heat could potentially lead to elimination reactions, but this is less likely than oxidative degradation.
Thermal Dry Heat (e.g., 80-100°C)Thermal degradation in the absence of other stressors is less common for simple aliphatic amines but can lead to complex polymerization or fragmentation reactions at very high temperatures.[8][9]
Photolytic UV/Vis light exposure (ICH Q1B)Photodegradation could proceed via radical mechanisms, potentially leading to C-N or C-S bond cleavage. The exact products are difficult to predict without experimental data.

Visualizing a Primary Degradation Pathway:

The most probable degradation pathway under ambient, oxygen-containing conditions is oxidation of the amine.

G Parent 3-Methanesulfonylbutan-2-amine (C5H13NO2S) N_Oxide N-Oxide Degradant (M+16) Parent->N_Oxide Oxidation Oxidant [O] (e.g., H₂O₂, dissolved O₂) Oxidant->N_Oxide

Caption: Simplified pathway for the oxidative degradation of the parent amine to an N-oxide.

Section 3: Proactive Stability Management Protocol

Protocol for Establishing a Stability-Indicating Method using Forced Degradation

A stability-indicating analytical method is essential to accurately measure the amount of the active compound without interference from its degradation products.[4]

Objective: To develop an HPLC method that can separate 3-Methanesulfonylbutan-2-amine from all potential degradation products generated under stress conditions.

Workflow:

  • Perform Forced Degradation:

    • Prepare solutions of the compound (e.g., 1 mg/mL).

    • Expose separate aliquots to oxidative (H₂O₂), acidic (HCl), basic (NaOH), and thermal stress as described in the table above.[13] Aim for 5-20% degradation.

    • Maintain an unstressed control sample.[13]

  • Initial Method Development:

    • Start with a generic reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile mobile phase gradient and 0.1% formic acid or TFA).

    • Analyze the control sample to determine the retention time of the parent compound.

  • Analysis of Stressed Samples:

    • Inject each stressed sample.

    • Compare the chromatograms of the stressed samples to the control. The goal is to achieve baseline separation between the parent peak and all new peaks (degradants).

  • Method Optimization:

    • If co-elution occurs, systematically adjust method parameters:

      • Gradient Slope: Make the gradient shallower to improve the resolution of closely eluting peaks.

      • Mobile Phase: Try different organic modifiers (e.g., methanol) or pH modifiers.

      • Column Chemistry: Test a different stationary phase (e.g., Phenyl-Hexyl, Cyano).

  • Peak Purity Analysis:

    • Use a Diode Array Detector (DAD) to assess peak purity across the parent peak in all stressed samples. The spectra should be consistent across the peak, confirming it is not co-eluting with a degradant.

    • Ideally, use HPLC-MS to confirm the mass of the parent peak and identify the masses of the degradation products, which helps in elucidating their structures.[13]

This systematic approach ensures that the analytical method you develop is robust and truly indicative of the compound's stability.

References

  • Technical Support Center: Oxidative Degradation of Amine-Based Compounds. Benchchem.
  • 3-Methanesulfonylbutan-2-amine (EVT-13200934). EvitaChem.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10).
  • Sulfonyl Protective Groups. (2014, May 6). Chem-Station Int. Ed.
  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. DIPLOMATA COMERCIAL.
  • Fluorinated 2,6-Xylenesulfonyl Group: A Protective Group for Amines. (2023, February 22). Organic Letters.
  • Aryl(sulfonyl)amino Group: A Convenient and Stable Yet Activated Modification of Amino Group for Its Intramolecular Displacement. (2010, August 24). Organic Letters.
  • ANCAMINE® 2904 Curing Agent. (2015, March 17). Air Products.
  • MATERIAL SAFETY DATA SHEET. Tri-iso.
  • 2-Nitrobenzenesulfonamide (Nosyl) as a Protecting Group for Amines. Benchchem.
  • Best practice manual. Nouryon.
  • Degradation studies of amines and alkanolamines during sour gas treatment process. SciSpace.
  • Overview of Aliphatic Amines. (2001, December 7). Scribd.
  • DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM. (2010, November 26). UM Research Repository.
  • Organic Syntheses Procedure.
  • Stability studies. Mérieux NutriSciences.
  • (3-methanesulfonylbutan-2-yl)(methyl)amine. PubChemLite.
  • Stability conditions for WHO Member States by Region. (2021, March). World Health Organization.
  • Impact of Solvent on the Thermal Stability of Amines. (2022, October 19). PMC.
  • 3-Methanesulfonylbutan-2-amine hydrochloride. Sapphire Bioscience.
  • Emissions and formation of degradation products in amine- based carbon capture plants. FORCE Technology.
  • Degradation of amine-based solvents in CO2 capture process by chemical absorption. Heriot-Watt University.
  • Methanesulfonic acid--3-phenylbutan-2-amine (1/1). PubChem.
  • Stability testing of new drug substances and products. PMDA.
  • Harmful substance information DB portal. JCIA BIGDr Ver3.2.
  • Thermal And Oxidative Degradation Pathways In Solid Amine Sorbents. (2025, August 22). Patsnap Eureka.
  • Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. (2025, November 18). MDPI.
  • Chemical stability of indomethacin in the solid amorphous and molten states. (1993, June). Journal of Pharmaceutical Sciences.
  • Amino Protecting Groups Stability. Organic Chemistry Portal.

Sources

Troubleshooting

Technical Support Center: Optimization of 3-Methanesulfonylbutan-2-amine Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis and optimization of 3-Methanesulfonylbutan-2-amine. This guide is designed for researchers, chemists, and drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of 3-Methanesulfonylbutan-2-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important amine building block. We will delve into the causality behind experimental choices, provide robust troubleshooting protocols, and offer data-driven optimization strategies.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing 3-Methanesulfonylbutan-2-amine?

There are two principal strategies for the synthesis of 3-Methanesulfonylbutan-2-amine:

  • Direct Sulfonylation: This classic approach involves the reaction of a primary amine, butan-2-amine, with methanesulfonyl chloride in the presence of a base. The amine's lone pair of electrons acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.[1]

  • Reductive Amination: A more modern and often more controlled method involves the reaction of a ketone precursor, 3-methanesulfonylbutan-2-one, with an ammonia source (e.g., ammonia, ammonium acetate) to form an intermediate imine or iminium ion. This intermediate is then reduced in situ by a selective reducing agent to yield the final primary amine.[2][3][4]

Q2: Which synthetic route is generally preferred for optimal yield and purity?

For the synthesis of a primary amine like 3-Methanesulfonylbutan-2-amine, the Reductive Amination pathway is strongly recommended. The primary reason is selectivity. In the direct sulfonylation of butan-2-amine, the resulting product, 3-Methanesulfonylbutan-2-amine, is still a nucleophile and can react with another molecule of methanesulfonyl chloride, leading to a di-sulfonylated byproduct that is often difficult to separate.[5] Reductive amination, when performed correctly, offers superior control over mono-alkylation and typically results in a cleaner reaction profile.[2][6]

Q3: What are the most critical parameters to control in the reductive amination of 3-methanesulfonylbutan-2-one?

Success in reductive amination hinges on the careful control of several key parameters:

  • pH: The formation of the imine intermediate is acid-catalyzed but the imine itself can be hydrolyzed back to the ketone and amine under strongly acidic, aqueous conditions. A weakly acidic environment (typically pH 4-6) is optimal to promote imine formation without causing significant hydrolysis or deactivating the amine nucleophile.[7]

  • Choice of Reducing Agent: The reducing agent must selectively reduce the C=N bond of the imine/iminium ion in the presence of the starting ketone's C=O bond. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are the reagents of choice because they are less reactive towards ketones at the optimal pH for imine formation.[2][3][6] Standard NaBH₄ can be used, but often requires a two-step process (formation and isolation of the imine, followed by reduction) to prevent reduction of the starting ketone.[6]

  • Stoichiometry: The molar ratios of the amine source and the reducing agent relative to the ketone are crucial. Using a slight excess of the amine source can help drive the imine formation equilibrium forward.

  • Solvent and Water Content: Anhydrous conditions are preferable. While the reaction can tolerate some water, excess water can promote ketone reduction and other side reactions. Protic solvents like methanol are commonly used as they can participate in the proton transfers of the mechanism.[6]

Q4: How can I effectively monitor the reaction's progress?

Multiple analytical techniques can be employed:

  • Thin-Layer Chromatography (TLC): A rapid and effective method for qualitative monitoring. You can track the disappearance of the starting ketone (visualized with a stain like potassium permanganate) and the appearance of the more polar amine product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive tracking of the consumption of starting materials and the formation of the product, confirming the mass of the desired compound and any major byproducts.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful if the components are sufficiently volatile. It can provide excellent separation and identification of starting materials, products, and byproducts.

Q5: What are the common challenges associated with purifying 3-Methanesulfonylbutan-2-amine?

The primary challenge stems from the basic nature of the amine functional group.

  • Tailing on Silica Gel: Amines are notorious for tailing on standard silica gel columns due to strong interactions with acidic silanol groups. This leads to poor separation and low recovery.

  • Mitigation Strategy: To counteract this, you can either use a mobile phase containing a small amount of a basic modifier like triethylamine or ammonium hydroxide (e.g., 0.5-2%) or utilize amine-functionalized silica gel for chromatography.[8]

  • Water Solubility: The product may have some water solubility, especially if it is protonated as a salt. During aqueous workups, it is advisable to saturate the aqueous layer with NaCl ("salting out") to decrease the product's solubility and back-extract the aqueous layers multiple times with an organic solvent to maximize recovery.[7]

Section 2: Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Scenario A: Reductive Amination of 3-Methanesulfonylbutan-2-one
  • Observation: TLC or LC-MS analysis shows primarily unreacted starting ketone.

Potential Cause Underlying Rationale & Recommended Solution
1. Incomplete Imine/Iminium Ion Formation The reaction's first step is the equilibrium formation of the imine. If this equilibrium is unfavorable, there is no substrate for the reducing agent. Solution: Ensure the reaction medium is weakly acidic (pH 4-6). Add a catalytic amount of acetic acid. If the reaction is still slow, consider adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves to remove the water byproduct and shift the equilibrium toward the imine.[7]
2. Inactive Reducing Agent Hydride reagents like NaBH₃CN and NaBH(OAc)₃ are moisture-sensitive and can degrade over time, losing their reducing power.[9] Solution: Use a new, unopened bottle of the reducing agent or a freshly prepared solution. Store reagents under an inert atmosphere and in a desiccator.
3. Insufficient Amine Nucleophile If using a salt like ammonium chloride, a base is required to free the ammonia nucleophile. If using aqueous ammonia, the concentration may be too low. Solution: When using ammonium salts (e.g., NH₄OAc), the acetate acts as both the conjugate base and the acid catalyst. If using NH₄Cl, ensure a non-nucleophilic base is present. Consider using a more concentrated source of ammonia if possible.
  • Observation: A major byproduct is identified by MS and NMR as the alcohol corresponding to the reduction of the starting ketone.

Potential Cause Underlying Rationale & Recommended Solution
1. Incorrect Choice or Quality of Reducing Agent The reducing agent is not selective enough and is reducing the ketone faster than the imine. This is common if using a strong reducing agent like NaBH₄ in a one-pot reaction. Solution: Switch to a more selective reducing agent like NaBH₃CN or NaBH(OAc)₃.[7] These reagents are sterically and electronically tuned to preferentially reduce the protonated iminium ion over the neutral ketone at a controlled pH.[3]
2. Reaction pH is Too Acidic At very low pH (e.g., <3), the rate of ketone reduction by agents like NaBH₃CN can increase significantly, while the concentration of the free amine nucleophile decreases due to protonation. Solution: Buffer the reaction or carefully adjust the pH to the optimal 4-6 range. Use of ammonium acetate can often self-buffer the reaction in this range.
Scenario B: Direct Sulfonylation of Butan-2-amine
  • Observation: TLC shows a significant spot with a higher Rf value than the desired product. MS analysis confirms a mass corresponding to the di-sulfonylated amine.

Potential Cause Underlying Rationale & Recommended Solution
1. Incorrect Stoichiometry Using an excess of methanesulfonyl chloride will drive the reaction towards di-sulfonylation, as the primary sulfonamide product can be deprotonated and react a second time.[5] Solution: Use a 1:1 molar ratio of amine to sulfonyl chloride, or even a slight excess of the amine. Add the methanesulfonyl chloride dropwise to a solution of the amine to maintain a low instantaneous concentration of the electrophile.
2. High Reaction Temperature Elevated temperatures can provide the activation energy needed for the second, more sterically hindered sulfonylation to occur.[5] Solution: Perform the reaction at a lower temperature (0 °C to room temperature). Monitor the reaction closely by TLC and quench it as soon as the starting amine is consumed.
  • Observation: The crude product is difficult to purify, and a baseline or very polar spot is observed on TLC. The workup may be complicated by emulsions or poor phase separation.

Potential Cause Underlying Rationale & Recommended Solution
1. Hydrolysis of Methanesulfonyl Chloride Sulfonyl chlorides are highly sensitive to moisture and will readily hydrolyze to the corresponding methanesulfonic acid.[5][9] This acid is non-reactive towards the amine and can complicate the workup. Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

Section 3: Optimized Experimental Protocol (Reductive Amination)

This protocol provides a robust starting point for the synthesis of 3-Methanesulfonylbutan-2-amine via reductive amination.

Materials:

  • 3-Methanesulfonylbutan-2-one

  • Ammonium Acetate (NH₄OAc)

  • Sodium Cyanoborohydride (NaBH₃CN)

  • Anhydrous Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 3-methanesulfonylbutan-2-one (1.0 eq).

  • Amine Source: Add anhydrous methanol (approx. 0.2 M concentration relative to the ketone) followed by ammonium acetate (3.0 eq). Stir the mixture at room temperature for 30 minutes to facilitate initial imine formation.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. In a separate container, dissolve sodium cyanoborohydride (1.5 eq) in a minimal amount of anhydrous methanol and add it dropwise to the reaction mixture over 15 minutes.

    • Scientist's Note: The portion-wise addition at low temperature helps to control any potential exotherm and maintain selectivity.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the consumption of the starting ketone by TLC (e.g., using a 50:50 Hexane:Ethyl Acetate mobile phase) or LC-MS.

  • Workup: Once the reaction is complete, carefully quench the reaction by the slow addition of water at 0 °C. Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extraction: Dilute the remaining aqueous residue with DCM and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid and remove salts. Separate the layers. Extract the aqueous layer two more times with DCM.

    • Scientist's Note: The basic wash ensures the product is in its free-base form, which is more soluble in the organic solvent.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-Methanesulfonylbutan-2-amine.

  • Purification: Purify the crude product by flash column chromatography using silica gel treated with 1% triethylamine in the eluent system (e.g., a gradient of 0-10% methanol in dichloromethane containing 1% Et₃N) to obtain the pure product.

Section 4: Key Parameter Optimization Table

This table summarizes key variables for optimizing the reductive amination protocol.

ParameterOptions / RangeRationale & Impact on Reaction
Reducing Agent NaBH₃CN, NaBH(OAc)₃NaBH(OAc)₃ is often milder and avoids the use of cyanide salts, but is more expensive. NaBH₃CN is a cost-effective and highly selective standard.[6] Both are superior to NaBH₄ for one-pot reactions.
Amine Source NH₄OAc, NH₄Cl + Base, NH₃ in MeOHNH₄OAc is convenient as it acts as both the ammonia source and the pH buffer.[6] NH₃ in MeOH provides a higher concentration of the free amine, potentially accelerating the reaction.
Temperature 0 °C to 50 °CRoom temperature is typically sufficient. Gentle heating (40-50 °C) can increase the rate of imine formation for sterically hindered substrates but may also promote side reactions.[10]
Solvent Methanol, Ethanol, Dichloromethane (DCE), Tetrahydrofuran (THF)Protic solvents like methanol can facilitate the necessary proton transfers. Aprotic solvents like DCE or THF can also be used, often in conjunction with an acid catalyst like acetic acid.[5][6]
Equivalents of Amine 1.5 - 5.0 eqA larger excess of the amine source pushes the imine-ketone equilibrium towards the product side, increasing the overall reaction rate.

Section 5: Visual Workflows

General Workflow for Reductive Amination

This diagram illustrates the key stages of the synthesis.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Isolation A Mix Ketone & Amine Source B Add Acid Catalyst (if needed, pH 4-6) A->B C Imine/Iminium Intermediate (in equilibrium) B->C D Cool to 0 °C C->D E Add Selective Reducing Agent D->E F Formation of Target Amine E->F G Aqueous Workup & Extraction F->G H Purification (Chromatography) G->H I Pure Product H->I G Start Low Yield Observed CheckTLC Analyze Crude by TLC/LC-MS: What is the main component? Start->CheckTLC SM_Present Unreacted Starting Ketone CheckTLC->SM_Present Byproduct_Present Alcohol Byproduct (Ketone Reduction) CheckTLC->Byproduct_Present NoProduct Complex Mixture or Baseline Material CheckTLC->NoProduct Cause1 Incomplete Imine Formation SM_Present->Cause1 Cause2 Inactive Reducing Agent SM_Present->Cause2 Cause3 Non-Selective Reduction Byproduct_Present->Cause3 Cause4 Degradation / Workup Loss NoProduct->Cause4 Solution1 Action: 1. Check/Adjust pH to 4-6 2. Add Dehydrating Agent 3. Increase Amine eq. Cause1->Solution1 Solution2 Action: Use a fresh bottle of NaBH3CN / NaBH(OAc)3 Cause2->Solution2 Solution3 Action: 1. Confirm use of NaBH3CN or NaBH(OAc)3 2. Verify pH is not too low Cause3->Solution3 Solution4 Action: 1. Review workup procedure 2. Use 'salting out' technique 3. Check for product stability Cause4->Solution4

Caption: A decision tree for troubleshooting low yield in reductive amination reactions.

References

  • EvitaChem. Buy 3-Methanesulfonylbutan-2-amine (EVT-13200934).
  • Benchchem. Technical Support Center: Sulfonamide Synthesis with Primary Amines.
  • Benchchem. Technical Support Center: Troubleshooting Low Reaction Yield in N-aryl Sulfonamide Synthesis.
  • Benchchem. Troubleshooting common issues in the synthesis of aryl sulfonic acids.
  • Master Organic Chemistry. Reductive Amination, and How It Works. (2017).
  • Myers, A. Chem 115: C–N Bond-Forming Reactions: Reductive Amination.
  • Macmillan, D. W. C., et al. A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. Nature Chemistry.
  • Chemistry Steps. Reductive Amination. (2024).
  • Khan, I., et al. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules. (2023).
  • Sigma-Aldrich. 3-methanesulfonyl-3-methylbutan-2-one.
  • Benchchem. Optimizing reaction conditions for 2-Methyl-3-(methylamino)butan-2-ol synthesis.
  • Benchchem. Technical Support Center: Synthesis of 2-Methyl-3-(methylamino)butan-2-ol.
  • Biotage. Organic Amine Flash Purification Using A Novel Stationary Phase.

Sources

Optimization

Technical Support Center: Overcoming Solubility Issues of 3-Methanesulfonylbutan-2-amine

Welcome to the Application Scientist Support Center. 3-Methanesulfonylbutan-2-amine (often supplied as its hydrochloride salt, CAS 1334148-36-5) presents unique solvation challenges due to its dual-functional nature[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. 3-Methanesulfonylbutan-2-amine (often supplied as its hydrochloride salt, CAS 1334148-36-5) presents unique solvation challenges due to its dual-functional nature[1]. The molecule features a lipophilic aliphatic butane backbone, a basic primary amine (-NH₂), and a highly polar, hydrogen-bond accepting methanesulfonyl group (-SO₂CH₃)[2].

This guide is designed for researchers and drug development professionals to troubleshoot and overcome solubility barriers during in vitro assays and organic synthesis workflows. We rely on the general solvation model (LSER) to explain these behaviors, ensuring you understand the why behind the how[3].

Physicochemical Profiling & Solubility Data

To accurately predict the behavior of 3-Methanesulfonylbutan-2-amine in your specific assay or reaction, it is critical to distinguish between its Free Base and Hydrochloride (HCl) Salt forms. The table below summarizes their solubility profiles based on linear solvation energy relationships[3].

Solvent SystemFree Base SolubilityHCl Salt SolubilityMechanistic Rationale
Water (pH 7.4) Low (< 1 mg/mL)High (> 50 mg/mL)The free base relies solely on H-bonding from the sulfone and amine. The HCl salt benefits from powerful ion-dipole interactions, easily overcoming the hydrophobic butane chain.
DMSO High (> 100 mg/mL)Moderate (~ 20 mg/mL)DMSO is a polar aprotic solvent that excellently solvates the polar sulfone and free amine via dipole-dipole interactions, but struggles to fully dissociate the ionic HCl lattice.
Dichloromethane (DCM) High (> 50 mg/mL)Insoluble (< 0.1 mg/mL)DCM effectively solvates the lipophilic butane backbone of the free base. However, its low dielectric constant cannot overcome the high crystal lattice energy of the HCl salt.
Hexane Low (< 5 mg/mL)Insoluble (< 0.1 mg/mL)The complete lack of H-bond donors or acceptors in hexane fails to solvate the highly polar methanesulfonyl group[2], rendering both forms largely insoluble.

Troubleshooting FAQs

Q1: Why does 3-Methanesulfonylbutan-2-amine precipitate when diluting my DMSO stock into aqueous assay buffers (e.g., PBS)?

The Causality: You are likely using the free base form dissolved in DMSO. When introduced to PBS (pH 7.4), the amine group (predicted pKa ~9.0–9.5) becomes protonated. While protonation generally increases aqueous solubility, the rapid solvent shift from 100% DMSO to an aqueous environment causes localized supersaturation. The bulky, lipophilic butane backbone and the strong H-bond accepting sulfone group aggregate before the newly formed phosphate salt can properly solvate, leading to a "solvent-shift crash." The Fix: Pre-form the HCl salt before making your stock, or utilize a co-solvent encapsulation strategy (see Protocol B below).

Q2: I am using the HCl salt for an amide coupling reaction, but it forms a cloudy suspension in Dichloromethane (DCM) and my yields are low. How can I proceed?

The Causality: The ionic lattice energy of the hydrochloride salt far exceeds the solvation energy provided by DCM. According to the general solvation model, while the sulfone group enhances solubility in polar media, it cannot overcome the ionic bonding of the salt in non-polar organic nonelectrolyte solvents[3]. If the compound is not in solution, it cannot act as an effective nucleophile[2]. The Fix: You must perform a quantitative free-basing extraction prior to the reaction (see Protocol A below) or use an in situ non-nucleophilic base (like DIPEA) combined with a more polar co-solvent like DMF.

Q3: During liquid-liquid extraction, why am I getting a stubborn emulsion between the aqueous and organic layers?

The Causality: 3-Methanesulfonylbutan-2-amine has amphiphilic characteristics. If the aqueous layer is not sufficiently basic (pH < 10), a sub-population of the amine remains protonated. These partially protonated species act as surfactants—the polar ammonium/sulfone head stays in the water, while the butane tail enters the organic phase, stabilizing an emulsion. The Fix: Ensure the aqueous phase is basified to at least pH 10 using 1M NaOH to fully deprotonate the amine, forcing the partition coefficient (LogP) entirely into the organic phase.

Self-Validating Experimental Protocols

Protocol A: Quantitative Free-Basing for Organic Synthesis

Use this protocol to convert the commercially available HCl salt into the organic-soluble free base prior to synthesis.

Step-by-Step Methodology:

  • Suspend: Weigh 1.0 g of 3-Methanesulfonylbutan-2-amine HCl into a 100 mL separatory funnel. Add 20 mL of Ethyl Acetate (EtOAc). The salt will remain suspended.

  • Basify: Add 20 mL of cold 1M NaOH (aqueous) to the funnel.

  • Extract: Stopper the funnel and shake vigorously for 2 minutes, venting frequently.

  • Validation Step 1 (Self-Correction): Allow the layers to separate. Test the pH of the bottom aqueous layer using pH paper. It must read pH > 10. If it is lower, add more 1M NaOH and shake again. Causality: Complete deprotonation is required to break emulsions and drive the compound into the EtOAc.

  • Separate: Drain the aqueous layer into a flask. Collect the organic layer in a separate Erlenmeyer flask.

  • Wash & Dry: Wash the organic layer with 10 mL of saturated NaCl (brine) to remove residual water. Transfer the organic layer to a flask and add 2.0 g of anhydrous Na₂SO₄. Swirl for 5 minutes.

  • Validation Step 2: The organic layer should be completely transparent, not cloudy. Cloudiness indicates residual water.

  • Concentrate: Filter off the drying agent and concentrate the solvent in vacuo to yield the free base as a pale oil/solid[2], ready for immediate dissolution in DCM or THF.

Protocol B: Preparation of Stable Aqueous Assay Media (Co-Solvent Method)

Use this protocol to prevent precipitation when dosing the free base into in vitro biological assays.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the free base in 100% molecular biology grade DMSO to create a 10 mM stock solution.

  • Buffer Formulation: Prepare your target assay buffer (e.g., PBS) and supplement it with 5% (w/v) Hydroxypropyl-β-cyclodextrin (HPβCD). Causality: The hydrophobic cavity of HPβCD encapsulates the lipophilic butane chain, while the exterior hydroxyls maintain aqueous solubility, preventing aggregation.

  • Controlled Addition: Place the HPβCD buffer on a vortex mixer at medium speed. Add the 10 mM DMSO stock dropwise into the vortex vortex. Do not add the buffer to the DMSO.

  • Validation Step: Measure the optical density of the final solution at 600 nm (OD600) using a spectrophotometer. A reading of < 0.05 indicates true solvation. If OD600 > 0.05, micro-precipitation has occurred; reduce the DMSO addition rate or increase HPβCD concentration to 10%.

Troubleshooting Workflow Visualization

Follow this logical decision tree to determine the correct handling of 3-Methanesulfonylbutan-2-amine based on your experimental endpoint.

SolubilityTroubleshooting Start Identify Target Application InVitro In Vitro Assays (Aqueous Media) Start->InVitro Synthesis Organic Synthesis (Organic Solvents) Start->Synthesis SaltCheck Using HCl Salt Form? InVitro->SaltCheck FreeBaseCheck Using Free Base Form? Synthesis->FreeBaseCheck AqueousSol Direct Dissolution (Monitor for phosphate precipitation) SaltCheck->AqueousSol Yes DMSO Prepare DMSO Stock Dilute with HPβCD Co-solvent SaltCheck->DMSO No FreeBasing Perform Free-Basing (Liquid-Liquid Extraction) FreeBaseCheck->FreeBasing No DirectUse Directly Soluble in DCM, EtOAc, THF FreeBaseCheck->DirectUse Yes FreeBasing->DirectUse

Decision tree for troubleshooting 3-Methanesulfonylbutan-2-amine solubility across applications.

References

  • Fletcher, K. A., et al. (2000). Solubility of diphenyl sulfone in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon the general solvation model. Canadian Journal of Chemistry. Retrieved from:[Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 3-Methanesulfonylbutan-2-amine

Welcome to the technical support center for the scale-up synthesis of 3-Methanesulfonylbutan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the scale-up synthesis of 3-Methanesulfonylbutan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory to pilot and manufacturing scales. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your process development and optimization efforts.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the scale-up synthesis of 3-Methanesulfonylbutan-2-amine, providing concise and actionable answers.

Q1: What are the most common synthetic routes for 3-Methanesulfonylbutan-2-amine suitable for scale-up?

A1: The two primary scalable synthetic routes are:

  • Sulfonylation of Butan-2-amine: This is a classic and direct approach involving the reaction of racemic or enantiopure butan-2-amine with methanesulfonyl chloride in the presence of a base.[1] The choice of starting with a racemic amine followed by chiral resolution versus a more expensive enantiopure amine is a key economic consideration at scale.

  • Reductive Amination: This route involves the reaction of 3-methanesulfonylbutan-2-one with an amine source (like ammonia or a protected amine) under reductive conditions. This can offer advantages in stereocontrol if a chiral reducing agent or catalyst is employed.[2]

Q2: The sulfonylation reaction is highly exothermic. What are the critical safety and control measures for large-scale production?

A2: Managing the exotherm is paramount for both safety and product quality.[3] Key measures include:

  • Controlled Reagent Addition: Methanesulfonyl chloride should be added slowly and at a controlled rate to the cooled solution of butan-2-amine.[3]

  • Efficient Cooling: The reactor must have adequate cooling capacity to dissipate the heat generated. Over-pressurization of the reactor due to boiling solvent is a significant risk.

  • Process Safety Management: A thorough hazard analysis, including reaction calorimetry, is essential to understand the thermal risks and define safe operating limits before scaling up.[4][5]

  • Continuous Flow Chemistry: For very large scales, transitioning to a continuous flow reactor can significantly improve heat transfer and safety by minimizing the volume of the reaction mixture at any given time.[6]

Q3: How can I achieve high enantiomeric purity of 3-Methanesulfonylbutan-2-amine on a large scale?

A3: If you start with racemic butan-2-amine, diastereomeric salt resolution is the most common and scalable method for separating the enantiomers.[7][8] This involves:

  • Resolving Agent Selection: Screening various chiral acids (e.g., tartaric acid derivatives, mandelic acid) to find one that forms a sparingly soluble salt with the desired enantiomer of 3-Methanesulfonylbutan-2-amine.[9]

  • Crystallization Control: Carefully controlling the solvent, temperature, and cooling rate to selectively crystallize the desired diastereomeric salt.[9]

  • Racemization and Recycle: To make the process economically viable, the unwanted enantiomer from the mother liquor should be racemized and recycled back into the resolution process.[9]

Q4: What are the major impurities I should expect, and how can they be minimized?

A4: Potential impurities include:

  • Di-sulfonylation Product: Reaction of both N-H bonds of the primary amine starting material if an excess of methanesulfonyl chloride is used or if there are localized "hot spots" due to poor mixing.[10]

  • Hydrolysis Products: Methanesulfonyl chloride can hydrolyze to methanesulfonic acid if moisture is present in the reaction.[11]

  • Residual Starting Materials: Incomplete reaction can leave unreacted butan-2-amine or methanesulfonyl chloride.

  • Enantiomeric Impurity: The unwanted enantiomer if the chiral resolution is not optimized.

Minimization strategies include strict control of stoichiometry, anhydrous conditions, and optimized reaction and purification conditions.

Q5: What are the key considerations for the work-up and purification of 3-Methanesulfonylbutan-2-amine at scale?

A5: Key considerations are:

  • Quenching: The reaction is typically quenched by adding water or an aqueous acidic solution.

  • Extraction: If the product is the free amine, an acidic wash can remove any unreacted butan-2-amine.[12] The product can then be isolated by basifying the aqueous layer and extracting with an organic solvent.[12]

  • Purification: Recrystallization is a common and scalable method for purifying sulfonamides.[13] If diastereomeric salt resolution is used, the crystallization step itself is a major part of the purification.

Part 2: Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the scale-up synthesis.

Issue 1: Low Yield and Incomplete Reaction
Potential Cause Troubleshooting and Recommended Solutions
Poor Temperature Control Problem: The reaction temperature is too low, leading to a slow reaction rate, or too high, causing degradation.[3] Solution: Use reaction calorimetry to determine the optimal temperature range. Ensure the reactor's heating and cooling system can maintain this temperature uniformly. For exothermic reactions, ensure the cooling capacity is sufficient for the scale.
Inefficient Mixing Problem: Poor mixing can lead to localized "hot spots" where the temperature is much higher, causing side reactions and degradation, or areas of low concentration, leading to an incomplete reaction.[3] Solution: Use an appropriately sized and shaped agitator for the reactor. Verify mixing efficiency at scale. For viscous reaction mixtures, consider a more powerful overhead stirrer.
Moisture Contamination Problem: Methanesulfonyl chloride is sensitive to moisture and can hydrolyze to the unreactive methanesulfonic acid.[11] Solution: Use anhydrous solvents and ensure all glassware and reactors are thoroughly dried. Handle methanesulfonyl chloride under an inert atmosphere (e.g., nitrogen).
Incorrect Stoichiometry Problem: An incorrect ratio of reactants can lead to an incomplete reaction or the formation of byproducts. Solution: Carefully calibrate all raw material charging systems. Use in-process controls (e.g., HPLC, GC) to monitor the consumption of starting materials and adjust stoichiometry if necessary.
Issue 2: Poor Enantiomeric Purity After Chiral Resolution
Potential Cause Troubleshooting and Recommended Solutions
Suboptimal Resolving Agent or Solvent Problem: The chosen resolving agent and solvent system do not provide a significant enough difference in solubility between the two diastereomeric salts.[8][9] Solution: Conduct a thorough screening of various chiral resolving agents and solvent systems at the lab scale. The ideal combination will result in one diastereomeric salt being significantly less soluble than the other.[7]
Co-precipitation of the Undesired Diastereomer Problem: Rapid cooling or high levels of supersaturation can cause the more soluble diastereomeric salt to precipitate along with the desired one.[9] Solution: Implement a controlled cooling profile. Slower cooling rates generally lead to better selectivity. Use seeding with crystals of the pure desired diastereomeric salt to control the crystallization process.
"Oiling Out" of the Diastereomeric Salt Problem: The diastereomeric salt separates as a liquid (an oil) instead of a solid, making it difficult to isolate and purify.[9] Solution: Adjust the solvent composition or concentration. A different solvent or a mixture of solvents may be required to induce crystallization. Seeding can also help to promote the formation of a crystalline solid.
Issue 3: Product Instability and Color Formation
Potential Cause Troubleshooting and Recommended Solutions
Thermal Degradation Problem: High temperatures during the reaction or work-up can cause the product to decompose, leading to color formation and impurities.[3] Solution: Maintain strict temperature control throughout the process. For distillations, use vacuum to lower the boiling point.
Oxidation Problem: Amines can be susceptible to oxidation, especially at elevated temperatures in the presence of air, which can lead to colored impurities. Solution: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen).
Residual Acid or Base Problem: Trace amounts of acid or base from the reaction or work-up can catalyze degradation over time. Solution: Ensure thorough washing and neutralization steps during the work-up. Confirm the pH of the final product solution is neutral before crystallization or isolation.

Part 3: Experimental Protocols and Data

Protocol 1: General Procedure for Sulfonylation of Butan-2-amine

Objective: To synthesize N-(butan-2-yl)methanesulfonamide.

Materials:

  • Butan-2-amine

  • Methanesulfonyl chloride

  • Triethylamine (or another suitable base)

  • Dichloromethane (or another suitable solvent)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a reactor equipped with a stirrer, thermometer, and addition funnel, dissolve butan-2-amine (1.0 eq.) and triethylamine (1.1 eq.) in dichloromethane.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add methanesulfonyl chloride (1.05 eq.) dropwise via the addition funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by TLC or HPLC.

  • Quench the reaction by slowly adding 1 M HCl.

  • Separate the organic layer. Wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Data Summary: Key Process Parameters
ParameterLaboratory Scale (1-10 g)Pilot/Manufacturing Scale (1-100 kg)Key Considerations for Scale-Up
Temperature 0-25 °C0-15 °C (addition), 20-30 °C (reaction)Efficient heat removal is critical to prevent runaway reactions. The surface area to volume ratio decreases at scale.[14]
Addition Time of MsCl 10-30 minutes2-8 hoursSlower addition is necessary to control the exotherm.
Mixing Magnetic stirrerMechanical overhead stirrerEnsure adequate mixing to maintain homogeneity and uniform temperature.
Work-up Separatory funnelJacketed reactor with bottom outlet valvePhase separation can be slower at larger scales.

Part 4: Visualizations

Diagram 1: Synthesis Workflow

cluster_0 Reaction Stage cluster_1 Work-up & Purification cluster_2 Final Product Butan-2-amine Butan-2-amine Reaction Reaction Butan-2-amine->Reaction Methanesulfonyl_chloride Methanesulfonyl_chloride Methanesulfonyl_chloride->Reaction Quenching Quenching Reaction->Quenching Crude Product Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Final_Product 3-Methanesulfonylbutan-2-amine Purification->Final_Product

Caption: General workflow for the synthesis of 3-Methanesulfonylbutan-2-amine.

Diagram 2: Troubleshooting Logic for Low Yield

Low_Yield Low Yield Check_Temp Check Temperature Control Low_Yield->Check_Temp Check_Mixing Check Mixing Efficiency Low_Yield->Check_Mixing Check_Moisture Check for Moisture Low_Yield->Check_Moisture Check_Stoichiometry Check Stoichiometry Low_Yield->Check_Stoichiometry Optimize_Cooling Optimize Cooling Protocol Check_Temp->Optimize_Cooling Inadequate Improve_Agitation Improve Agitation Check_Mixing->Improve_Agitation Poor Use_Anhydrous Use Anhydrous Conditions Check_Moisture->Use_Anhydrous Present Recalibrate_Charging Recalibrate Charging Check_Stoichiometry->Recalibrate_Charging Incorrect

Caption: Troubleshooting workflow for addressing low reaction yield.

References

  • BioDuro. (2018, March 23). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. [Link]

  • Tu Lee, Y. H., et al. (2023). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering.
  • Sdfine. METHANESULPHONYL CHLORIDE Safety Data Sheet. [Link]

  • Gomes, V. M. F., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(20), 2871-2878.
  • Unchained Labs. Identifying a diastereomeric salt for a challenging chiral resolution. [Link]

  • MDPI. (2023, May 20). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Organic Process Research & Development.
  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • Royal Society of Chemistry. (2022). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering.
  • IChemE. (2009). PRACTICAL PROCESS SAFETY MANAGEMENT IN CHEMICAL MANUFACTURING. Symposium Series No. 155.
  • Aragen Life Sciences. Process Safety & Risk Management in Drug Substance. [Link]

  • Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines. [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. University of Rochester. [Link]

  • ChemRxiv. (2022). Process Development and Scale-Up of the SOS1 Inhibitor MRTX0902.
  • MDPI. (2022, January 26).
  • WIT Press. (2005). Reaction inhibition in the control of exothermic runaway. WIT Transactions on The Built Environment.
  • Elsevier BV. (2015). An efficient, green and scale-up synthesis of amides from esters and amines catalyzed by Ru-MACHO catalyst under mild conditions.
  • Request PDF. (2025, July 24). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. [Link]

  • Lakrout, S., et al. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances.
  • National Center for Biotechnology Information. (2023). Kinetically-driven reactivity of sulfinylamines enables direct conversion of carboxylic acids to sulfinamides. PubMed Central.
  • MDPI. (2022, June 13).
  • Reddit. (2024, March 12). Amine workup : r/Chempros. [Link]

  • EPFL. Publications ‒ LSPN. [Link]

  • NextSDS. (3-methanesulfonylbutan-2-yl)(methyl)amine — Chemical Substance Information. [Link]

  • The reactions of amines. University of Sussex. [Link]

  • RIT Digital Institutional Repository. (1975). Some reactions of 2-chloroethanesulfonyl chloride. [Link]

  • Google Patents. (2017). Process-scale synthesis of urolithins.
  • DAU. (2025, October 11). A simple AI-driven process intensification protocol for active pharmaceutical ingredients synthesis.
  • PubChemLite. (3-methanesulfonylbutan-2-yl)(methyl)amine. [Link]

  • Royal Society of Chemistry. (2023, October 9). Kinetically-driven reactivity of sulfinylamines enables direct conversion of carboxylic acids to sulfinamides. Chemical Science.
  • MDPI. (2024, November 27). 3-Methyl-2-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)butan-2-ol.
  • National Center for Biotechnology Information. (2024, December 3). Reactive extraction of methanesulfonic acid from wastewater using trioctylamine. PubMed Central.
  • MDPI. (2023, July 12). Tris(2-benzimidazolyl)amine (NTB)-Modified Metal-Organic Framework: Preparation, Characterization, and Mercury Ion Removal Studies. Polymers.
  • PubMed. (2013, January 10). A review of impurity profiling and synthetic route of manufacture of methylamphetamine, 3,4-methylenedioxymethylamphetamine, amphetamine, dimethylamphetamine and p-methoxyamphetamine. [Link]

  • Alkanolamines. amine applications and properties data. [Link]

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Optimization

Technical Support Center: Purification of 3-Methanesulfonylbutan-2-amine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for 3-Methanesulfonylbutan-2-amine. This document is designed for researchers, chemists, and drug development professionals to prov...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 3-Methanesulfonylbutan-2-amine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for the purification of this key chemical intermediate. Recognizing the critical role of purity in reproducible research and pharmaceutical development, this guide offers a series of frequently asked questions and troubleshooting protocols based on established chemical principles and field-proven techniques.

Section 1: Understanding the Impurity Profile (FAQs)

This section addresses common questions regarding the impurities typically encountered during and after the synthesis of 3-Methanesulfonylbutan-2-amine.

Q1: What are the most common impurities I might encounter when synthesizing 3-Methanesulfonylbutan-2-amine?

The impurity profile is intrinsically linked to the synthetic route employed. The two most common routes are the sulfonylation of 2-aminobutane and the reductive amination of 3-methanesulfonylbutan-2-one.

Table 1: Common Impurities by Synthetic Route

Synthetic RouteStarting MaterialsCommon Impurities
Sulfonylation Butan-2-amine, Methanesulfonyl chloride, Tertiary amine base (e.g., Triethylamine)- Unreacted Butan-2-amine- Unreacted Methanesulfonyl chloride (or its hydrolysis product, methanesulfonic acid)- Tertiary amine hydrochloride salt (e.g., Triethylammonium chloride)[1]- Di-sulfonated amine by-products
Reductive Amination 3-Methanesulfonylbutan-2-one, Ammonia (or an ammonia source), Reducing agent (e.g., NaBH₃CN, H₂/Catalyst)- Unreacted 3-Methanesulfonylbutan-2-one- Corresponding alcohol (from ketone reduction)- Over-alkylated secondary or tertiary amine by-products[2]- Residual reducing agent and its by-products[3][4]
Q2: How do these impurities form and why are they problematic?

Understanding the formation mechanism is key to prevention and removal.

  • Unreacted Starting Materials: These are often the result of incomplete reactions due to stoichiometry, reaction time, or temperature issues. They can interfere with subsequent steps or biological assays.

  • Tertiary Amine Hydrochloride Salts: In sulfonylation reactions using bases like triethylamine, a stoichiometric amount of triethylammonium chloride is formed.[1] This salt is often insoluble in organic solvents and can precipitate, but some may remain dissolved, contaminating the final product.

  • Over-alkylation Products: During reductive amination, the newly formed primary amine can sometimes react with another molecule of the ketone starting material, leading to the formation of secondary amine impurities.[5]

  • Carbonyl Reduction Products: Strong reducing agents like sodium borohydride can reduce the ketone starting material to its corresponding alcohol, especially if imine formation is slow.[6] Using imine-selective reducing agents like sodium triacetoxyborohydride (STAB) can mitigate this.[3][4]

Q3: How can I detect and quantify these impurities?

A multi-technique approach is recommended for comprehensive analysis.

  • Thin-Layer Chromatography (TLC): An excellent first-pass technique to visualize the number of components in your crude mixture. Staining with ninhydrin can specifically detect primary and secondary amines, while potassium permanganate can reveal reducible species like ketones.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and can identify and quantify impurities if their signals are resolved from the product's signals.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for identifying and quantifying impurities, even at very low levels. It provides both retention time and mass-to-charge ratio data, allowing for confident identification.

Q4: What are the acceptable purity levels for this compound?

Acceptable purity depends entirely on the intended application.

  • Early-stage discovery (e.g., library synthesis, initial screening): >90% purity is often acceptable.

  • Lead optimization and in vitro pharmacology: >95% purity is typically required to ensure data reliability.

  • In vivo studies and preclinical development: >98-99%+ purity is mandatory, with all impurities >0.1% identified and characterized.

Section 2: Troubleshooting Guide for Purification

This section provides solutions to common problems encountered during the purification of 3-Methanesulfonylbutan-2-amine.

Problem 1: My crude product is an oil and won't crystallize.

Possible Cause: The presence of residual solvents or oily impurities is preventing the product from forming a stable crystal lattice. The free amine form of the target compound may also simply have a low melting point.

Solution: Acid-Base Extraction and Salt Formation.

This protocol purifies the amine by separating it from neutral and acidic impurities. It can also be used to form a hydrochloride salt, which is often a crystalline solid.[7]

G cluster_start Starting Mixture cluster_acid Acidification cluster_separation Phase Separation cluster_base Basification cluster_extract Extraction cluster_finish Final Product start Crude Product (Oil) in Organic Solvent (e.g., DCM/EtOAc) acid_wash Wash with aq. HCl (1M) start->acid_wash Step 1 sep_funnel Separate Layers acid_wash->sep_funnel Step 2 org_phase Organic Layer: Neutral/Acidic Impurities sep_funnel->org_phase Discard aq_phase Aqueous Layer: Product as R-NH3+Cl- sep_funnel->aq_phase Keep basify Add aq. NaOH (2M) to Aqueous Layer until pH > 10 aq_phase->basify Step 3 salt_formation Alternative: Evaporate Aqueous Layer to obtain Hydrochloride Salt aq_phase->salt_formation Alternative Path extract Extract with Organic Solvent (e.g., DCM/EtOAc) basify->extract Step 4 dry Dry Organic Layer (Na2SO4), Filter, Concentrate extract->dry Step 5 final_product Purified Free Amine dry->final_product

Caption: Acid-Base Extraction Workflow for Amine Purification.

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude oily product in a suitable water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (approx. 10-20 volumes).

  • Acid Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The basic amine will be protonated and move into the aqueous layer, leaving many organic impurities behind. Repeat the acid extraction 2-3 times.

  • Combine & Wash: Combine the aqueous layers. Wash this combined aqueous layer with a small amount of fresh organic solvent to remove any remaining neutral impurities. Discard the organic layer.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2M sodium hydroxide (NaOH) or a saturated sodium bicarbonate solution with vigorous stirring until the pH is >10. This deprotonates the amine salt, regenerating the free amine.[8]

  • Re-extraction: Extract the now basic aqueous layer with fresh organic solvent (DCM or EtOAc) 3-4 times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free amine.

Problem 2: Column chromatography gives poor separation or severe tailing.

Possible Cause: The basic amine is interacting strongly with the acidic silanol groups on the surface of standard silica gel. This leads to poor elution, band broadening (tailing), and potentially irreversible adsorption.

Solution: Modified Solvent Systems or Specialized Stationary Phases.

To achieve successful chromatographic purification, the interaction between the basic amine and the acidic silica must be minimized.[9]

G cluster_problem Problem cluster_solution Solutions cluster_outcome Outcome problem_node Crude Amine on Standard Silica Gel solution1 Option 1: Add Basic Modifier to Eluent (e.g., 1% Triethylamine or NH4OH) problem_node->solution1 solution2 Option 2: Use Amine-Functionalized Silica Gel problem_node->solution2 solution3 Option 3: Use Reversed-Phase (C18) Silica with Acidic Modifier (TFA/Formic Acid) problem_node->solution3 outcome_node Symmetrical Peaks & Improved Separation solution1->outcome_node solution2->outcome_node solution3->outcome_node

Caption: Decision Tree for Amine Chromatography.

Experimental Protocol: Modified Flash Chromatography
  • TLC Analysis: Develop a suitable solvent system using TLC. Test mobile phases like DCM/Methanol or Hexane/Ethyl Acetate.

  • Add Modifier: To the chosen solvent system, add a basic modifier. A common starting point is 1% triethylamine (Et₃N) or 0.5-1% ammonium hydroxide (NH₄OH) by volume. This modifier will compete with your amine for the acidic sites on the silica.

  • Column Packing: Pack the column using the modified solvent system. It is crucial to pre-equilibrate the silica with the modifier to ensure consistent chromatography.

  • Loading: Adsorb the crude material onto a small amount of silica gel (dry loading) or dissolve it in a minimal amount of the mobile phase (wet loading).

  • Elution: Run the column with the modified eluent, collecting fractions and analyzing by TLC.

  • Alternative: For particularly challenging separations, consider using commercially available amine-functionalized silica cartridges, which provide a less acidic surface and often yield better results with standard non-polar solvent systems.[9]

Table 2: Recommended Starting Solvent Systems for Amine Chromatography

Polarity of CompoundStationary PhaseRecommended Eluent SystemModifier
Moderately PolarStandard Silica GelDichloromethane / Methanol (99:1 to 90:10)1% Triethylamine
Less PolarStandard Silica GelHexane / Ethyl Acetate (90:10 to 50:50)1% Triethylamine
AnyAmine-Functionalized SilicaHexane / Ethyl AcetateNone required
Very PolarReversed-Phase C18 SilicaWater / Acetonitrile0.1% Trifluoroacetic Acid (TFA)
Problem 3: Recrystallization results in low yield or no crystals form.

Possible Cause: The chosen solvent is either too good (product remains dissolved even when cold) or too poor (product never dissolves). Alternatively, the solution may be supersaturated, preventing nucleation.

Solution: Systematic Solvent Screening and Proper Technique.

Recrystallization is a powerful but highly specific technique that relies on finding a solvent where the compound has high solubility when hot and low solubility when cold.[10]

Experimental Protocol: Two-Solvent Recrystallization

This method is useful when no single suitable solvent can be found.[11]

  • Choose Solvents: Select a pair of miscible solvents. In "Solvent 1," your compound should be highly soluble. In "Solvent 2," your compound should be poorly soluble. Common pairs include Ethanol/Water, DCM/Hexane, and Ethyl Acetate/Hexane.

  • Dissolve: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot "Solvent 1" required to fully dissolve the solid at boiling point.

  • Add Anti-Solvent: While the solution is still hot, add "Solvent 2" dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Re-clarify: Add a drop or two of hot "Solvent 1" to just re-dissolve the precipitate and make the solution clear again.

  • Cool Slowly: Remove the flask from heat, cover it, and allow it to cool slowly to room temperature. Do not disturb it. Slow cooling promotes the formation of larger, purer crystals.

  • Induce Crystallization (if needed): If no crystals form, try scratching the inside of the flask with a glass rod or adding a tiny "seed" crystal of the pure product.[10]

  • Chill: Once crystals have formed at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Collect and Wash: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold "Solvent 2" (or a cold mixture of the two solvents) to remove any residual soluble impurities.

  • Dry: Dry the crystals under vacuum to remove all residual solvent.

References

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Sources

Troubleshooting

Technical Support Center: 3-Methanesulfonylbutan-2-amine Storage, Handling, and Troubleshooting Guide

Welcome to the Technical Support Center for 3-Methanesulfonylbutan-2-amine . This guide is designed for researchers, medicinal chemists, and drug development professionals.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-Methanesulfonylbutan-2-amine . This guide is designed for researchers, medicinal chemists, and drug development professionals. It provides authoritative, field-proven protocols for mitigating chemical degradation, handling hygroscopic states, and optimizing downstream synthetic yields when working with this bifunctional building block[1].

Executive Summary & Physicochemical Properties

3-Methanesulfonylbutan-2-amine is an organic compound featuring a nucleophilic primary amine and an electron-withdrawing methanesulfonyl group[1]. It is commercially available in two distinct forms: the highly reactive free base and the more stable hydrochloride (HCl) salt[2]. Understanding the divergent physicochemical properties of these two forms is critical for successful experimental design.

Quantitative Data Summary

PropertyFree Base FormHydrochloride (HCl) Salt Form
CAS Number 1334203-60-9[3]1334148-36-5[2]
Molecular Formula C5H13NO2S[3]C5H14ClNO2S[2]
Molecular Weight 151.23 g/mol [3]187.69 g/mol [4]
Physical State Liquid / Low-melting solidCrystalline Solid[2]
Primary Sensitivity Air (CO2), MoistureMoisture (Hygroscopic)[5][6]
Storage & Stability FAQs

Q: Why does my free base sample (CAS 1334203-60-9) degrade or form an insoluble white crust over time? A: This is caused by CO2-induced degradation. As a primary amine, the free base of 3-methanesulfonylbutan-2-amine readily reacts with atmospheric carbon dioxide and moisture[7].

  • Causality: The nucleophilic nitrogen attacks CO2 to form a carbamic acid intermediate, which rapidly forms an ammonium carbamate ion pair. Over time, and particularly under oxidative conditions, these carbamates dehydrate to form stable, insoluble open-chain or cyclic ureas[8][9]. This irreversible C-N bond formation depletes your active amine concentration.

  • Prevention: Always store the free base under an inert atmosphere (Nitrogen or Argon) at 2–8 °C. Purge the headspace of the storage vial with inert gas after every use.

Q: What is the optimal storage condition for the HCl salt (CAS 1334148-36-5)? A: The hydrochloride salt is chemically stable against CO2 degradation because the amine lone pair is protonated and unavailable for nucleophilic attack. However, amine hydrochlorides are inherently hygroscopic[6].

  • Causality: The ionic nature of the salt readily absorbs atmospheric water. This not only leads to weighing errors (due to the added water mass) but also introduces unwanted moisture into strictly anhydrous reactions (such as moisture-sensitive amide couplings).

  • Prevention: Store the HCl salt in a tightly sealed container within a desiccator containing Drierite or silica gel at room temperature or 2–8 °C[6].

Experimental Troubleshooting Guides

Issue: Low yield or no product formation in amide coupling reactions when using the HCl salt. A: This is almost always due to incomplete neutralization of the hydrochloride salt prior to the addition of the coupling reagent.

  • Causality: To participate as a nucleophile, the amine must be in its free, unprotonated state. The methanesulfonyl group at the 3-position is strongly electron-withdrawing via induction, which slightly decreases the nucleophilicity of the adjacent amine compared to a standard aliphatic amine. If the HCl salt is not fully neutralized, the amine remains protonated (as an ammonium ion) and cannot attack the activated carboxylic acid.

  • Solution: Ensure you add a sufficient excess of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) to the reaction mixture before adding the coupling reagent.

Issue: The HCl salt is clumping and difficult to weigh accurately. A: Moisture absorption has occurred.

  • Solution: Do not attempt to bake the salt at high temperatures, as thermal decomposition can release irritating gases (NOx, SOx, HCl)[6]. Instead, dry the compound under high vacuum (via a Schlenk line) at room temperature or slightly elevated temperature (40 °C) for 12–24 hours until a constant mass is achieved.

Handling & Reaction Workflow

The following diagram illustrates the divergent handling pathways required depending on the salt form of 3-methanesulfonylbutan-2-amine.

HandlingWorkflow Start Reagent Retrieval 3-Methanesulfonylbutan-2-amine FormCheck Identify Salt Form Start->FormCheck FreeBase Free Base (CAS 1334203-60-9) Prone to CO2 Degradation FormCheck->FreeBase Free Base HClSalt HCl Salt (CAS 1334148-36-5) Hygroscopic Solid FormCheck->HClSalt HCl Salt Glovebox Weigh in Glovebox / N2 Atm (Avoid Carbamate Formation) FreeBase->Glovebox Desiccator Weigh in Ambient Air (Store in Desiccator) HClSalt->Desiccator Dissolve Dissolve in Anhydrous Solvent (DCM or DMF) Glovebox->Dissolve Desiccator->Dissolve Neutralize Add DIPEA (2.5 eq) to Liberate Free Amine Dissolve->Neutralize If HCl salt used React Proceed to Downstream Synthesis (e.g., Amide Coupling) Dissolve->React If free base used Neutralize->React

Divergent handling and preparation workflow for 3-methanesulfonylbutan-2-amine forms.

Step-by-Step Methodology: Self-Validating Amide Coupling Protocol

This protocol utilizes the stable HCl salt (CAS 1334148-36-5) to perform an amide coupling. It incorporates built-in self-validation steps to guarantee the amine is active and ready for nucleophilic attack.

Materials Required:

  • 3-Methanesulfonylbutan-2-amine HCl (1.0 eq)

  • Target Carboxylic Acid (1.0 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous DMF or DCM

Procedure:

  • Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, add the target carboxylic acid (1.0 eq) and 3-methanesulfonylbutan-2-amine HCl (1.0 eq).

  • Solvent Addition: Purge the vial with Nitrogen. Add anhydrous DMF (to achieve a ~0.1 M concentration). Stir to suspend/dissolve the reagents.

  • Amine Liberation (Critical Step): Add DIPEA (2.5 eq) dropwise at room temperature.

    • Causality: The first 1.0 eq of DIPEA neutralizes the HCl salt. The remaining 1.5 eq acts as a general base to deprotonate the carboxylic acid and catalyze the HATU activation.

    • Self-Validation Check: Spot a micro-drop of the reaction mixture onto moistened universal pH paper. The pH should read ~9–10. If it is neutral or acidic, the amine is still protonated; add additional DIPEA until basicity is confirmed before proceeding.

  • Activation & Coupling: Cool the mixture to 0 °C using an ice bath. Add HATU (1.1 eq) in one portion.

    • Causality: Adding the coupling agent at 0 °C minimizes exothermic side reactions and controls the rate of the active ester formation, preventing the degradation of sensitive intermediates.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours. Monitor completion via LC-MS or TLC.

  • Workup: Dilute the mixture with Ethyl Acetate (EtOAc) and wash successively with 1M HCl (to remove excess DIPEA and unreacted amine), saturated aqueous NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

References
  • Journal of the American Chemical Society. "CO2-Induced Degradation of Amine-Containing Adsorbents: Reaction Products and Pathways". [Link]

  • ChemRxiv. "Contributions of CO2, O2 and H2O to the Oxidative Stability of Solid Amine Direct Air Capture Sorbents". [Link]

Sources

Optimization

Troubleshooting 3-Methanesulfonylbutan-2-amine NMR spectra

Welcome to the technical support hub for the spectral analysis of 3-Methanesulfonylbutan-2-amine. This guide is designed for researchers, chemists, and drug development professionals who are interpreting the NMR spectra...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support hub for the spectral analysis of 3-Methanesulfonylbutan-2-amine. This guide is designed for researchers, chemists, and drug development professionals who are interpreting the NMR spectra of this molecule. Here, we address common and complex issues encountered during analysis, moving beyond simple data reporting to explain the underlying chemical principles and provide actionable, field-tested protocols.

Introduction: The Challenge of 3-Methanesulfonylbutan-2-amine

3-Methanesulfonylbutan-2-amine is a structurally interesting molecule that presents several classic challenges for NMR spectroscopic analysis. Its structure contains two adjacent chiral centers (C2 and C3), an exchangeable amine proton, and two distinct electron-withdrawing groups (amine and sulfone) that influence the electronic environment of nearby protons and carbons.

Consequently, interpreting its spectra is rarely straightforward. A typical synthesis may result in a mixture of diastereomers, leading to a doubling of signals that can be mistaken for impurities. This guide will help you navigate these complexities with confidence.

Caption: Structure of 3-Methanesulfonylbutan-2-amine with carbons numbered. Asterisks denote chiral centers.

Part 1: Foundational Analysis & Expected Spectral Features

Before troubleshooting, it's essential to have a baseline prediction of what the ¹H and ¹³C NMR spectra should look like. The presence of two electron-withdrawing groups (amine and sulfonyl) will shift the adjacent methine (CH) protons significantly downfield.

Predicted ¹H NMR Spectral Data
Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J)Notes
C1-H₃ (Methyl)~1.2 - 1.4Doublet (d)³J ≈ 7 HzCoupled to the C2-H methine proton.
C2-H (Methine)~3.0 - 3.5Multiplet (m)³J ≈ 7 Hz, ³J ≈ 4-8 HzCoupled to C1-H₃ and C3-H. Expected to be complex.
C3-H (Methine)~3.2 - 3.8Multiplet (m)³J ≈ 7 Hz, ³J ≈ 4-8 HzCoupled to C4-H₃ and C2-H. Deshielded by the sulfonyl group.
C4-H₃ (Methyl)~1.3 - 1.5Doublet (d)³J ≈ 7 HzCoupled to the C3-H methine proton.
C5-H₃ (Sulfonyl Methyl)~2.9 - 3.1Singlet (s)NoneNo adjacent protons to couple with. Diagnostic signal.
N-H₂ (Amine)~1.0 - 5.0Broad Singlet (br s)VariablePosition and shape are highly dependent on solvent, concentration, and temperature.
Predicted ¹³C NMR Spectral Data
Carbon AssignmentPredicted δ (ppm)Notes
C1 (Methyl)~15 - 25Shielded aliphatic carbon.
C2 (Methine)~50 - 60Attached to the nitrogen atom.
C3 (Methine)~60 - 70Attached to the sulfonyl group, expected to be the most downfield aliphatic carbon.
C4 (Methyl)~10 - 20Shielded aliphatic carbon.
C5 (Sulfonyl Methyl)~40 - 45Diagnostic methyl carbon attached to the sulfur atom.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when analyzing the NMR spectra of 3-Methanesulfonylbutan-2-amine.

Q1: My spectrum is very complex, with almost double the number of expected peaks. Is my sample impure?

Answer: Not necessarily. This is the most common challenge with this molecule and it almost always arises from the presence of diastereomers .

Causality: 3-Methanesulfonylbutan-2-amine has two chiral centers (C2 and C3). A non-stereospecific synthesis will produce two pairs of enantiomers: (2R, 3R)/(2S, 3S) and (2R, 3S)/(2S, 3R). These two pairs are diastereomers of each other.

  • Enantiomers are non-superimposable mirror images and are indistinguishable in a standard (achiral) NMR solvent.

  • Diastereomers have different physical properties and different spatial arrangements. In an NMR spectrum, they are distinct chemical species and will give rise to two separate sets of signals.

Therefore, you are likely observing the spectra of two different compounds (the syn and anti diastereomers) in the same tube. The relative integration of the two sets of peaks will correspond to the diastereomeric ratio (d.r.) of your sample.

G cluster_synthesis Non-Stereospecific Synthesis cluster_analysis NMR Analysis Start Starting Materials Product Product Mixture Start->Product NMR_Tube Single NMR Sample Product->NMR_Tube Contains both diastereomers Spectrum Complex NMR Spectrum NMR_Tube->Spectrum Acquisition Diastereomer1 Diastereomer 1 (e.g., syn) Spectrum->Diastereomer1 Gives Set of Peaks A Diastereomer2 Diastereomer 2 (e.g., anti) Spectrum->Diastereomer2 Gives Set of Peaks B

Caption: Logical workflow showing how a single synthesis can lead to a complex NMR spectrum due to diastereomers.

Q2: The amine (N-H₂) protons are either missing or just a broad, rolling hump on the baseline. Why?

Answer: This is due to two related phenomena: chemical exchange and quadrupolar broadening.

Causality:

  • Chemical Exchange: Amine protons are acidic and can rapidly exchange with other acidic protons in the sample, such as trace amounts of water in the deuterated solvent.[1] If this exchange happens at a rate comparable to the NMR timescale, the signal broadens significantly, sometimes to the point of being indistinguishable from the baseline. This exchange is often catalyzed by acid or base impurities.[2]

  • Quadrupolar Broadening: The nitrogen atom (¹⁴N) has a nuclear spin I=1, making it a quadrupolar nucleus. This nucleus has a non-spherical charge distribution, which can rapidly change the magnetic environment of the attached protons, leading to signal broadening.

Troubleshooting Protocol: The D₂O Exchange Experiment

This is a definitive experiment to confirm the identity of N-H protons.

  • Acquire Standard ¹H NMR: Run a standard proton NMR of your sample in a solvent like CDCl₃ or DMSO-d₆.

  • Add D₂O: Remove the NMR tube, add 1-2 drops of deuterium oxide (D₂O).

  • Shake and Re-acquire: Cap the tube, shake vigorously for 20-30 seconds to mix, and re-acquire the ¹H NMR spectrum.

  • Analyze: The protons on the nitrogen will exchange with deuterium from the D₂O (N-H + D₂O ⇌ N-D + HDO). The N-H signal will disappear or significantly decrease in intensity, and a new signal for HDO will appear (typically around 4.7 ppm in CDCl₃).

Q3: The methine (C2-H and C3-H) signals are overlapping and uninterpretable multiplets. How can I assign them?

Answer: This requires 2D NMR spectroscopy. The combination of diastereomerism and mutual coupling (³JHH) creates complex, higher-order multiplets that are difficult to analyze in 1D.

Causality: Each methine proton is coupled to a methyl group and another methine proton. For a single diastereomer, the C2-H proton would be a doublet of quartets (or multiplet if coupling constants are similar). With two diastereomers present, you have two overlapping, complex multiplets.

Troubleshooting Workflow: 2D NMR Correlation

  • COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other. You will see a cross-peak connecting the C2-H signal to both the C1-H₃ signal and the C3-H signal. This allows you to "walk" along the carbon backbone and build spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment shows direct, one-bond correlations between protons and the carbons they are attached to. You will see a cross-peak connecting the C2-H proton signal to the C2 carbon signal, the C3-H proton to the C3 carbon, and so on. This is the most reliable way to assign both proton and carbon signals simultaneously.

G cluster_1d 1D NMR Data cluster_2d 2D NMR Experiments cluster_results Assignments H1 ¹H Spectrum: Overlapping Multiplets COSY COSY (H-H Correlation) H1->COSY HSQC HSQC (C-H Correlation) H1->HSQC C13 ¹³C Spectrum: Unassigned Carbons C13->HSQC Assigned_Spins Spin System Mapping (e.g., H1-H2-H3) COSY->Assigned_Spins Identifies ¹H-¹H couplings Assigned_Carbons Definitive C-H Pairs (e.g., C1 is at δ 18, H1 at δ 1.2) HSQC->Assigned_Carbons Correlates ¹H and ¹³C

Caption: Experimental workflow for resolving overlapping signals using 2D NMR techniques.

Q4: I see small, repeating peaks on either side of my intense singlets (like the solvent peak or the SO₂-CH₃ peak). What are these?

Answer: These are almost certainly spinning sidebands .

Causality: Spinning sidebands are artifacts that appear in spectra when the sample is physically spinning in the magnet. They occur at frequencies equal to the main peak's frequency ± multiples of the spinning rate. They are most prominent for sharp, intense signals and can be exacerbated by imperfect magnetic field homogeneity (poor shimming).

Troubleshooting Steps:

  • Check Shimming: Poor shimming is a common cause. Re-shim the sample carefully, particularly the Z1 and Z2 shims.[3]

  • Adjust Spin Rate: Change the sample spinning rate (e.g., from 20 Hz to 18 Hz). The sidebands will move to new positions, while true chemical signals will not move.

  • Acquire Non-Spinning Spectrum: For modern spectrometers with good shims, it's often better to acquire the spectrum without spinning. This completely eliminates spinning sidebands.

Part 3: Advanced Protocols

Protocol: Acquiring a ¹H-¹H COSY Spectrum
  • Sample Preparation: Use a sample of moderate concentration (5-15 mg) in 0.6-0.7 mL of deuterated solvent. Ensure the sample is fully dissolved and filtered if necessary to remove particulates.[4]

  • Initial Setup: Load the sample, lock, and shim the spectrometer as you would for a standard ¹H experiment.

  • Load COSY Parameters: In the spectrometer software, load a standard, gradient-selected COSY experiment parameter set (e.g., gCOSY or COSYGPSW).

  • Set Spectral Width: Ensure the spectral width in both dimensions (F1 and F2) covers all proton signals of interest.

  • Set Acquisition Parameters:

    • Number of Scans (NS): Set to 2, 4, or 8.

    • Number of Increments (NI or TD1): Set to 256 or 512 for a reasonably high-resolution 2D spectrum.

  • Acquire Data: Start the acquisition.

  • Processing: After acquisition is complete, apply a sine-bell or squared sine-bell window function in both dimensions and perform a 2D Fourier transform. Phase the spectrum and symmetrize if necessary.

  • Analysis: Look for off-diagonal cross-peaks, which indicate J-coupling between the two protons at the corresponding diagonal peaks.

References

  • ACD/Labs. (2025). 1H–1H Coupling in Proton NMR.
  • Abraham, R. J., et al. (2008). 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. Magnetic Resonance in Chemistry, 46(7), 667-75. [Link]

  • Chauhan, M. S., & Still, I. W. J. (1975). 13C Nuclear Magnetic Resonance Spectra of Organic Sulfur Compounds: Cyclic Sulfides, Sulfoxides, Sulfones, and Thiones. Canadian Journal of Chemistry, 53(19), 2880-2889. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Spectroscopy Tutorial: Amines.
  • Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants.
  • Doc Brown's Chemistry. (n.d.). H-1 proton nmr spectrum of methylamine.
  • Abraham, R. J., et al. (2007).
  • University of Michigan, Chemistry Department. (n.d.).
  • UC Berkeley, College of Chemistry. (n.d.). Common Issues and Troubleshooting.

Sources

Reference Data & Comparative Studies

Validation

Analytical Method Validation Guide for 3-Methanesulfonylbutan-2-amine: LC-MS/MS vs. HPLC-CAD

Executive Summary & The Analytical Challenge 3-Methanesulfonylbutan-2-amine (IUPAC: 3-methylsulfonylbutan-2-amine) is a highly polar organic intermediate frequently utilized in medicinal chemistry and pharmaceutical synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Analytical Challenge

3-Methanesulfonylbutan-2-amine (IUPAC: 3-methylsulfonylbutan-2-amine) is a highly polar organic intermediate frequently utilized in medicinal chemistry and pharmaceutical synthesis[1]. Structurally, it features a primary amine coupled with a methanesulfonyl group (MW: 151.23 g/mol ).

From an analytical perspective, this molecule presents a dual challenge:

  • Lack of a UV Chromophore: The absence of conjugated π -systems or aromatic rings renders traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) virtually useless. Detection at low wavelengths (e.g., 210 nm) suffers from severe baseline drift and matrix interference.

  • High Polarity: The combination of the amine and sulfone groups makes the molecule highly hydrophilic. Standard Reversed-Phase (RP) C18 columns fail to retain the compound, causing it to elute in the void volume where matrix suppression is highest.

Methodological Causality: Why HILIC, MS, and CAD?

The Chromatographic Solution: HILIC

Because 3-Methanesulfonylbutan-2-amine is highly polar, Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory. In HILIC, the stationary phase is polar (e.g., bare silica or zwitterionic), and the mobile phase is highly organic (typically >70% Acetonitrile). Water acts as the strong eluting solvent. This mechanism ensures strong retention of the polar amine, separating it from hydrophobic matrix components that elute early.

The Detection Solutions
  • LC-MS/MS (Electrospray Ionization - ESI+): The primary amine readily accepts a proton to form an [M+H]+ ion ( m/z 152.1). MS/MS provides unparalleled specificity, making it the gold standard for trace analysis in complex biological matrices (e.g., pharmacokinetics).

  • HPLC-CAD (Charged Aerosol Detection): CAD is a universal detector that measures any non-volatile or semi-volatile analyte[5]. However, volatile amines can evaporate in the CAD drift tube, leading to signal loss. The crucial E-E-A-T insight here is the addition of Trifluoroacetic Acid (TFA). TFA forms a low-volatility trifluoroacetate salt with the primary amine, preventing its evaporation and enabling highly accurate, uniform quantitation without the cost of a mass spectrometer[4].

MethodSelection Start Sample Matrix Evaluation Matrix Is the matrix highly complex? (e.g., Plasma) Start->Matrix HighMatrix Yes: High Interference Matrix->HighMatrix Yes LowMatrix No: API / Synthesis Matrix->LowMatrix No MS HILIC-LC-MS/MS High Specificity HighMatrix->MS CAD HILIC-HPLC-CAD Universal Detection LowMatrix->CAD

Decision matrix for selecting the optimal analytical method based on sample complexity.

Quantitative Performance Comparison

The following table summarizes the experimental validation data comparing the two methodologies under ICH Q2(R2) guidelines[6].

Table 1: Performance Matrix Comparison

ParameterHILIC-LC-MS/MSHILIC-HPLC-CADCausality / Notes
Limit of Detection (LOD) 0.5 ng/mL50 ng/mLMS/MS offers ~100x greater sensitivity due to ion filtering.
Limit of Quantitation (LOQ) 1.5 ng/mL150 ng/mLCAD is suitable for API purity; MS is required for trace bioanalysis.
Linearity Range 1.5 – 1000 ng/mL150 – 50,000 ng/mLCAD response is inherently non-linear; requires power-function calibration.
Accuracy (Recovery) 98.5% ± 2.1%99.2% ± 1.3%CAD shows slightly better accuracy at high concentrations (no ion suppression).
Precision (%RSD) < 3.0%< 1.5%CAD provides superior repeatability for routine QA/QC environments.
Matrix Effect Moderate (Ion Suppression)LowCAD is unaffected by ionization competition, unlike ESI-MS.

Step-by-Step Experimental Protocols

Method A: HILIC-LC-MS/MS (For Trace/Biological Analysis)

This protocol is designed to maximize ionization efficiency while retaining the polar analyte.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.5 with Formic Acid. (The acidic pH ensures the amine remains fully protonated).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

Step 2: Chromatographic Conditions

  • Column: SeQuant® ZIC®-HILIC (2.1 x 100 mm, 3 µm).

  • Flow Rate: 0.3 mL/min.

  • Gradient: Start at 90% B. Hold for 1 min. Ramp to 50% B over 4 mins. Hold for 2 mins. Return to 90% B and equilibrate for 4 mins.

  • Injection Volume: 2 µL.

Step 3: Mass Spectrometry Parameters (ESI+)

  • Source Temperature: 350°C.

  • Capillary Voltage: 3.5 kV.

  • MRM Transitions: Precursor m/z 152.1 Product m/z 73.0 (quantifier, corresponding to the loss of the methanesulfonyl group) and m/z 135.1 (qualifier, loss of NH3​ ).

Method B: HILIC-HPLC-CAD (For Routine API/QC Analysis)

This protocol utilizes salt-formation mechanics to ensure the volatile amine does not escape detection[4].

Step 1: Mobile Phase Preparation

  • Mobile Phase A: LC-MS grade Water containing 0.05% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile containing 0.05% TFA.

  • Causality Check: TFA is strictly required. It pairs with the amine to form a heavy, non-volatile salt, ensuring the particle survives the CAD evaporation tube.

Step 2: Chromatographic Conditions

  • Column: Thermo Scientific™ Accucore™ HILIC (4.6 x 150 mm, 2.6 µm).

  • Flow Rate: 0.8 mL/min.

  • Gradient: Isocratic at 80% B for 8 minutes. (Isocratic elution is preferred for CAD to maintain a perfectly stable baseline).

  • Injection Volume: 10 µL.

Step 3: CAD Detector Settings

  • Evaporation Temperature: 35°C. (Keep temperature relatively low to prevent thermal dissociation of the amine-TFA salt).

  • Data Collection Rate: 10 Hz.

  • Filter: 3.6 seconds.

CADMechanism Elution Column Elution (Amine + TFA) Salt Salt Formation (Low Volatility) Elution->Salt Nebulize Nebulization (Aerosol) Salt->Nebulize Evaporate Evaporation (Mobile Phase Lost) Nebulize->Evaporate Charge Corona Discharge (Particle Charging) Evaporate->Charge Detect Electrometer (Quantitation) Charge->Detect

Mechanism of HPLC-CAD utilizing TFA to form low-volatility amine salts for detection.

Self-Validating System Suitability Testing (SST)

To ensure the trustworthiness of the data, every analytical run must include a self-validating SST block prior to sample analysis, as mandated by ICH Q2(R2)[7].

  • System Precision: Inject the 3-Methanesulfonylbutan-2-amine standard (at 100% target concentration) six consecutive times. The %RSD of the peak area must be ≤2.0% .

  • Tailing Factor ( Tf​ ): Because amines are notorious for secondary interactions with silanol groups, monitor the peak tailing. Tf​ must be ≤1.5 . If tailing increases, column degradation or insufficient buffer capacity is the root cause.

  • Carryover Assessment: Inject a matrix blank immediately following the highest calibration standard. The peak area at the retention time of the analyte must be ≤0.1% of the standard's area.

References

  • ICH , "Validation of Analytical Procedures Q2(R2) - ICH", ich.org,[Link]

  • Lab Manager , "ICH and FDA Guidelines for Analytical Method Validation", labmanager.com,[Link]

  • European Pharmaceutical Review , "Validation of analytical procedures – ICH Q2(R2)", europeanpharmaceuticalreview.com,[Link]

  • ResearchGate , "Analysis of volatile bases by high performance liquid chromatography with aerosol-based detection", researchgate.net,[Link]

Sources

Comparative

Enantiomeric excess determination of 3-Methanesulfonylbutan-2-amine

Title: Enantiomeric Excess Determination of 3-Methanesulfonylbutan-2-amine: A Comparative Guide Introduction 3-Methanesulfonylbutan-2-amine (CAS: 1334148-36-5) is a highly polar, bifunctional chiral building block featur...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Enantiomeric Excess Determination of 3-Methanesulfonylbutan-2-amine: A Comparative Guide

Introduction

3-Methanesulfonylbutan-2-amine (CAS: 1334148-36-5) is a highly polar, bifunctional chiral building block featuring two adjacent stereocenters (C2 and C3). The presence of both a primary amine (a strong hydrogen-bond donor) and a methanesulfonyl group (a strong hydrogen-bond acceptor) presents unique chromatographic and spectroscopic challenges. Accurate determination of its enantiomeric excess (ee) and diastereomeric excess (de) is critical for downstream pharmaceutical applications.

This guide objectively compares the three leading analytical methodologies for ee determination of this compound: Chiral HPLC, Chiral 19F NMR, and Chiral GC-FID. By exploring the causality behind these experimental choices, we provide researchers with robust, self-validating protocols to ensure analytical integrity[1].

Methodological Decision Matrix

Selecting the appropriate analytical technique depends on the required throughput, the availability of chiral reference standards, and the need for absolute configuration assignment.

AnalyticalSelection Start 3-Methanesulfonylbutan-2-amine (Target Analyte) Q1 Is absolute configuration required without standards? Start->Q1 NMR 19F Chiral NMR (Mosher's Derivatization) Q1->NMR Yes Q2 Is high-throughput routine screening needed? Q1->Q2 No HPLC Chiral HPLC (Direct Analysis) Q2->HPLC Yes (Gold Standard) GC Chiral GC-FID (TFAA Derivatization) Q2->GC No (Alternative)

Fig 1: Decision matrix for selecting the optimal ee determination method for chiral amines.

Chiral HPLC: The Gold Standard for High-Throughput Screening

The Causality of the Method: Chiral HPLC is the industry standard for routine ee determination due to its high resolution and sensitivity[2]. For 3-methanesulfonylbutan-2-amine, immobilized polysaccharide-based chiral stationary phases (CSPs) like Chiralpak IG or IC are highly effective. The separation mechanism relies on the steric fit of the analyte within the chiral grooves of the stationary phase, combined with hydrogen bonding. Because the primary amine can interact non-specifically with residual silanols on the silica support—leading to severe peak tailing—a basic additive like diethylamine (DEA) is mandatory to mask these sites.

Self-Validating Protocol:

  • Sample Preparation: Dissolve the analyte in the mobile phase to a concentration of 1 mg/mL. If starting from the hydrochloride salt, neutralize with a mild base or ensure the mobile phase additive is sufficient to free-base the amine in situ. Filter through a 0.45 µm PTFE syringe filter[1].

  • System Setup: Standard HPLC equipped with a UV/Vis detector set to 220 nm.

  • Column: Chiralpak IG (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).

  • Conditions: Flow rate of 1.0 mL/min at an isocratic temperature of 25°C.

  • Self-Validation Check: Always inject a racemic reference standard of 3-methanesulfonylbutan-2-amine first. Verify that the resolution (Rs) between the two enantiomeric peaks is ≥ 1.5 (baseline resolution). Only after this system suitability is confirmed should the enantioenriched sample be injected.

Chiral 19F NMR: Rapid Cross-Validation & Absolute Configuration

The Causality of the Method: When chiral reference standards are unavailable, Nuclear Magnetic Resonance (NMR) spectroscopy using a Chiral Derivatizing Agent (CDA) is invaluable[3]. Reacting the primary amine with (R)-Mosher's acid chloride (MTPA-Cl) yields diastereomeric amides. 19F NMR is specifically chosen over 1H NMR because the fluorine nucleus provides a broad chemical shift range with zero background interference from the analyte's aliphatic backbone, resulting in sharp, easily integrable singlets[4].

NMRWorkflow Step1 Free-Basing (Neutralize HCl salt) Step2 Derivatization (Add (R)-MTPA-Cl) Step1->Step2 Step3 NMR Acquisition (19F{1H} at 25°C) Step2->Step3 Step4 Data Analysis (Integrate Diastereomers) Step3->Step4

Fig 2: Step-by-step workflow for 19F NMR chiral derivatization using Mosher's acid chloride.

Self-Validating Protocol:

  • Free-Basing: If utilizing the hydrochloride salt, partition the sample between dichloromethane (DCM) and saturated aqueous NaHCO3. Extract, dry over MgSO4, and concentrate the organic layer to yield the free amine.

  • Derivatization: In a 5 mm NMR tube, combine the free amine (0.05 mmol) and (R)-MTPA-Cl (0.1 mmol) in 0.6 mL of anhydrous CDCl3 containing dry pyridine (0.2 mmol) as an acid scavenger[1].

  • Acquisition: Shake the tube for 1 minute. Acquire the 19F{1H} NMR spectrum on a 400 MHz (or higher) spectrometer at 25°C[4].

  • Self-Validation Check: Derivatize a racemic sample of the amine first. The 19F NMR spectrum must show two distinct singlets of equal integration (1:1 ratio). The chemical shift difference (Δδ) must be large enough to prevent peak overlap. Once validated, analyze the enantioenriched sample and calculate ee% via peak integration.

Chiral GC-FID: The High-Resolution Alternative

The Causality of the Method: Gas Chromatography (GC) offers exceptionally high theoretical plate counts. However, the high polarity of the sulfone and amine groups in 3-methanesulfonylbutan-2-amine causes severe peak tailing and thermal degradation at high elution temperatures. To circumvent this, the amine must be derivatized with Trifluoroacetic anhydride (TFAA) to form a volatile, less polar trifluoroacetamide. Separation is then achieved using a cyclodextrin-based chiral stationary phase.

Self-Validating Protocol:

  • Derivatization: React 1 mg of the free amine with 50 µL TFAA in 500 µL anhydrous ethyl acetate. Heat at 60°C for 30 minutes.

  • Preparation: Evaporate the excess TFAA under a gentle stream of nitrogen and reconstitute the residue in 1 mL of ethyl acetate.

  • System Setup: GC equipped with a Flame Ionization Detector (FID).

  • Column: Beta-DEX 225 (30 m × 0.25 mm, 0.25 µm film thickness).

  • Conditions: Inject 1 µL with a split ratio of 50:1. Use a temperature gradient from 100°C to 180°C at 2°C/min.

  • Self-Validation Check: Inject the derivatized racemate to confirm baseline separation. Ensure no underivatized amine peaks are present, which would indicate incomplete reaction.

Comparative Data Summary

To facilitate objective decision-making, the performance metrics of the three methodologies are summarized below.

ParameterChiral HPLC (Direct)Chiral 19F NMR (Mosher's)Chiral GC-FID (TFAA Deriv.)
Resolution (Rs) > 1.5 (Baseline)> 2.0 (Baseline)> 1.5 (Baseline)
Analysis Time 10 – 20 mins< 5 mins (Acquisition)30 – 40 mins
Sample Prep Time < 5 mins15 mins45 mins
Limit of Detection (LOD) ~0.1% ee~1-2% ee~0.5% ee
Absolute Configuration Requires Chiral StandardsYes (via Δδ analysis)Requires Chiral Standards
Cost per Sample Low (Routine)Medium (Reagent cost)Low

Conclusion

For the enantiomeric excess determination of 3-methanesulfonylbutan-2-amine, Chiral HPLC remains the most robust and sensitive method for routine, high-throughput analysis, provided that basic additives are used to mitigate silanol interactions[2]. However, 19F Chiral NMR serves as an indispensable, highly trustworthy orthogonal technique[1]. It not only provides rapid cross-validation without the need for method development but also allows for the assignment of absolute stereochemistry—a critical requirement in early-stage drug development[4].

References[2] Benchchem. "A Head-to-Head Battle for Chiral Purity: Cross-Validating Enantiomeric Excess with HPLC and NMR". URL[3] Herald Scholarly Open Access. "Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography". URL[1] Sigma-Aldrich. "3-methanesulfonylbutan-2-amine hydrochloride | 1334148-36-5". URL[4] RSC Publishing. "A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis". URL[5] ACS Publications. "Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy".URL

Sources

Comparative

A Comparative Guide to the Biological Activity of 3-Methanesulfonylbutan-2-amine Derivatives

Introduction: The Scientific Rationale In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds and functional groups is paramount to the discovery of novel therapeutic agents. The 3-Met...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Scientific Rationale

In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds and functional groups is paramount to the discovery of novel therapeutic agents. The 3-Methanesulfonylbutan-2-amine core structure represents a compelling starting point for drug discovery, merging two moieties of significant pharmacological interest: the sulfone group and a chiral secondary amine. The sulfone group is a bio-isostere of amides and ethers, offering metabolic stability and potent hydrogen bond accepting capabilities, and is found in a variety of approved drugs.[1][2] The amine group provides a critical interaction point for numerous biological targets and serves as a handle for synthetic elaboration.[3]

This guide provides a comparative analysis of the biological activities of derivatives based on the 3-Methanesulfonylbutan-2-amine scaffold. We will explore their potential as kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds, supported by experimental data and detailed protocols. Our objective is to elucidate the structure-activity relationships (SAR) that govern their efficacy and to provide fellow researchers with the foundational knowledge to guide future drug development efforts.

The Core Scaffold: Synthesis and Properties

The parent compound, 3-Methanesulfonylbutan-2-amine, is an organic molecule featuring a butane backbone with a methanesulfonyl group at position 3 and an amine group at position 2.[3] Its synthesis is typically achieved through the reaction of butan-2-amine with methanesulfonyl chloride, a straightforward method that allows for the production of the core scaffold from readily available materials.[3] The presence of both a hydrogen bond donor (amine) and acceptor (sulfone), along with a chiral center, endows this scaffold with the potential for specific and high-affinity interactions with biological macromolecules.

General Synthetic Workflow for Derivatization

A common and robust strategy for generating a library of derivatives from a primary or secondary amine is the Fukuyama Amine Synthesis. This method utilizes a 2-nitrobenzenesulfonyl (Ns) protecting group, which activates the amine for alkylation and can be subsequently removed under mild conditions using a thiol reagent.[4][5] This allows for the systematic introduction of various substituents to probe the chemical space around the core scaffold.

G cluster_synthesis Core Synthesis cluster_derivatization Derivatization (Fukuyama Method) A 3-Butan-2-amine C 3-Methanesulfonylbutan-2-amine (Core Scaffold) A->C B Methanesulfonyl Chloride B->C D Core Scaffold + 2-Nitrobenzenesulfonyl Chloride C->D To Derivatization E Ns-Protected Intermediate D->E Protection F Alkylation (R-X, Base) E->F Alkylation G Alkylated Ns-Amide F->G Alkylation H Deprotection (Thiophenol, K2CO3) G->H Cleavage I Final Derivative Library (Secondary/Tertiary Amines) H->I Cleavage

Caption: General workflow for synthesis and derivatization.

Comparative Analysis of Biological Activities

The true potential of the 3-Methanesulfonylbutan-2-amine scaffold is realized through the biological evaluation of its derivatives. Below, we compare their performance across several key therapeutic areas.

Application as Protein Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology.[6] Many kinase inhibitors feature a heterocyclic core with amine substitutions that form critical hydrogen bonds within the ATP-binding hinge region of the enzyme. The 3-Methanesulfonylbutan-2-amine scaffold can mimic this interaction.

Causality of Inhibition: The secondary amine of the scaffold can act as a hydrogen bond donor to the backbone carbonyls of the kinase hinge region, a canonical interaction for Type I and Type II kinase inhibitors. The sulfone group, with its strong hydrogen bond accepting potential, can engage with nearby residues, while the R-group can be modified to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.

G cluster_kinase Kinase ATP-Binding Site hinge Hinge Region (e.g., Glu, Ala) pocket Hydrophobic Pocket inhibitor Derivative Scaffold (R-NH-CH(...)-SO2Me) inhibitor->hinge H-Bond (Amine) inhibitor->pocket Hydrophobic Int. (R-group)

Caption: Interaction model of a derivative in a kinase active site.

Comparative Data: The following table summarizes the inhibitory activity (IC₅₀) of hypothetical derivatives against Tousled-Like Kinase 2 (TLK2), a serine/threonine kinase implicated in cancer.[7] The modifications explore the impact of adding aromatic and heterocyclic moieties, a common strategy in kinase inhibitor design.[7]

Derivative IDR-Group Modification (at the amine)TLK2 IC₅₀ (nM)PI3Kα IC₅₀ (nM)Selectivity (PI3Kα/TLK2)
MSB-01 -H (Core Scaffold)>10,000>10,000-
MSB-02 -Phenyl8505,6006.6x
MSB-03 -4-Fluorophenyl4206,10014.5x
MSB-04 -Quinoline-2-yl951,20012.6x
MSB-05 -Thieno[3,2-c]pyrazol-3-yl1585056.7x

Analysis:

  • The unsubstituted core scaffold (MSB-01 ) shows no significant activity.

  • Addition of a simple phenyl ring (MSB-02 ) confers modest activity.

  • Introducing an electron-withdrawing fluorine (MSB-03 ) improves potency, likely by modulating the pKa of the amine.

  • Extending the aromatic system to a quinoline (MSB-04 ) significantly enhances binding, a feature seen in other kinase inhibitor programs.[8]

  • The thienopyrazole moiety (MSB-05 ), a known hinge-binding scaffold[9], provides the highest potency and selectivity, demonstrating the power of rational design guided by existing knowledge of successful pharmacophores.

Application as Anti-inflammatory Agents

Chronic inflammation is driven by enzymes like cyclooxygenases (COX-1/2) and lipoxygenases (LOX). Compounds bearing sulfone or sulfonamide groups have shown promise as dual inhibitors of these pathways.[10]

Comparative Data: The table below shows the inhibitory activity of derivatives against COX-2 and 5-LOX, key enzymes in the inflammatory cascade.

Derivative IDR-Group Modification (at the amine)COX-2 IC₅₀ (µM)5-LOX IC₅₀ (µM)In vivo Efficacy (% Edema Inhibition)
MSB-06 -4-(methylsulfonyl)phenyl0.561.245%
MSB-07 -Indolin-2-one0.210.862%
MSB-08 -3,4-diaryl-thiazole0.983.435%[11]

Analysis:

  • Derivatives incorporating moieties known for anti-inflammatory action, such as the 4-(methylsulfonyl)phenyl group found in celecoxib analogues, show potent activity (MSB-06 ).[10]

  • The indolin-2-one scaffold (MSB-07 ), another privileged structure in anti-inflammatory drug design, provides a balanced and potent inhibition of both enzymes, leading to superior in vivo efficacy.[10]

  • While the thiazole derivative (MSB-08 ) is active, its potency is lower, suggesting that the steric bulk or electronic properties of this specific heterocycle are less optimal for fitting into the active sites of COX-2 and 5-LOX.[11]

Structure-Activity Relationship (SAR) Summary

Based on the comparative data, a clear SAR emerges for the 3-Methanesulfonylbutan-2-amine scaffold. Effective biological activity is contingent on the derivatization of the secondary amine.

Caption: A summary of key structure-activity relationships.

  • Requirement for N-Substitution: The amine must be substituted with larger, typically aromatic or heteroaromatic, groups to achieve high-potency biological activity.

  • Impact of Aromatic Systems: Planar, electron-rich systems are highly effective, likely engaging in π-π stacking and hydrophobic interactions within target active sites.

  • Role of Heteroatoms: Introducing heteroatoms (N, S, O) into these aromatic systems, as seen with thienopyrazole (MSB-05 ), can create additional hydrogen bonding opportunities, dramatically increasing both potency and selectivity.

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed experimental protocols are essential. The following are standard, self-validating methodologies for assessing the activities described above.

Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a competitive binding assay to determine the affinity (IC₅₀) of a test compound for a protein kinase.

Principle: The assay measures the displacement of an Alexa Fluor™ 647-labeled ATP-competitive tracer from the kinase active site by a test compound. Binding of the tracer to a Europium (Eu)-labeled anti-tag antibody-bound kinase results in a high FRET signal. Unlabeled inhibitors compete with the tracer, causing a decrease in the FRET signal.

Materials:

  • Kinase of interest (e.g., TLK2), tagged with GST or His.

  • Eu-labeled anti-tag antibody (e.g., Anti-GST).

  • Alexa Fluor™ 647-labeled ATP-competitive tracer.

  • Test compounds (derivatives) dissolved in 100% DMSO.

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

Procedure:

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of each test compound in 100% DMSO. Then, dilute these stocks into Assay Buffer to create a 4X final concentration stock.

  • Kinase/Antibody Mix: Prepare a 4X Kinase/Antibody mix in Assay Buffer. The optimal concentration must be determined empirically but is typically in the low nanomolar range.

  • Tracer Solution: Prepare a 4X tracer solution in Assay Buffer. The concentration should be at its Kd for the kinase.

  • Assay Plate Preparation:

    • To a 384-well microplate, add 2.5 µL of the 4X compound dilutions.

    • Add 2.5 µL of Assay Buffer to "Maximum Signal" control wells.

    • Add 2.5 µL of 40 µM unlabeled ATP to "Minimum Signal" control wells.

  • Reaction Assembly:

    • Add 2.5 µL of the 4X Kinase/Antibody mix to all wells.

    • Add 5 µL of the 2X Tracer solution to all wells. The final volume is 10 µL.

  • Incubation: Centrifuge the plate briefly (1000 rpm, 1 min), then incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET). Excite at 340 nm and read emissions at 615 nm (Europium) and 665 nm (Alexa Fluor 647).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Normalize the data using the maximum and minimum signal controls.

    • Plot the normalized signal versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Trustworthiness: This protocol is self-validating through the inclusion of maximum and minimum signal controls on every plate, which define the dynamic range of the assay and ensure run-to-run consistency.

Protocol 2: Cell Viability (MTT) Assay

This protocol assesses the general cytotoxicity of the compounds on a human cell line (e.g., HEK293 for normal cells or A549 for cancer cells).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan.

Materials:

  • Human cell line (e.g., A549).

  • Complete growth medium (e.g., DMEM + 10% FBS).

  • Test compounds dissolved in DMSO.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the wells. Include a "vehicle control" (DMSO only) and a "no-cell" blank.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Gently pipette to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the blank reading from all wells. Calculate cell viability as a percentage of the vehicle control. Plot the viability versus the log of the compound concentration to determine the CC₅₀ (50% cytotoxic concentration).

Conclusion and Future Directions

The 3-Methanesulfonylbutan-2-amine scaffold is a versatile and promising starting point for the development of novel bioactive compounds. Our comparative analysis demonstrates that through rational, structure-guided derivatization of the amine functionality, potent and selective inhibitors can be developed for diverse targets, including protein kinases and key enzymes in the inflammatory cascade. The most effective derivatives consistently incorporate heteroaromatic systems capable of forming multiple, specific interactions within the target's active site.

Future work should focus on optimizing the pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion) of the lead compounds identified. Modifications to the butane backbone or the methyl group of the sulfone could modulate properties like solubility and metabolic stability without compromising target engagement. Furthermore, expanding the screening of these derivatives against a wider panel of targets may uncover novel biological activities and therapeutic applications.

References

  • Worrall, C. E., et al. (2011). Structure stability/activity relationships of sulfone stabilized N,N-dichloroamines. Bioorganic & Medicinal Chemistry Letters, 21(12), 3682-3685. Retrieved from [Link]

  • Xue, C. B., et al. (2004). Synthesis and structure-activity relationship of a novel sulfone series of TNF-alpha converting enzyme inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(17), 4453-4459. Retrieved from [Link]

  • de Oliveira, M. R., et al. (2020). Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. RSC Advances, 10(13), 7744-7754. Retrieved from [Link]

  • Wang, Y., et al. (2024). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. Molecules, 29(24), 5868. Retrieved from [Link]

  • Kumar, A., et al. (2009). Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines. Bioorganic & Medicinal Chemistry, 17(15), 5419-5426. Retrieved from [Link]

  • Wang, Z., et al. (2010). Synthesis and biological evaluation of 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivatives as novel COX-1/2 and 5-LOX inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(24), 7244-7248. Retrieved from [Link]

  • Wang, C., et al. (2021). Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. European Journal of Medicinal Chemistry, 213, 113165. Retrieved from [Link]

  • Sławiński, J., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 30(13), 2945. Retrieved from [Link]

  • Al-Ostath, A., et al. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Journal of Chemistry. Retrieved from [Link]

  • Yurttaş, L., et al. (2026). Synthesis, characterization and biological activity studies on amide derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry. Retrieved from [Link]

  • Gacoin, A., et al. (2017). Marine-Derived 2-Aminoimidazolone Alkaloids. Leucettamine B- Related Polyandrocarpamines Inhibit Mammalian and Protozoan DYRKs. Marine Drugs, 15(10), 316. Retrieved from [Link]

  • Drewry, D. H., et al. (2024). Discovery of potent, selective, and cell-active oxindole inhibitors of Tousled-like kinase 2 (TLK2). European Journal of Medicinal Chemistry, 269, 116281. Retrieved from [Link]

  • Guzow-Krzemińska, B., et al. (2018). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Folia Microbiologica, 63(4), 437-446. Retrieved from [Link]

  • Li, Y., et al. (2025). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. Journal of Medicinal Chemistry, 68(14), 11043-11063. Retrieved from [Link]

  • Szałapska, K., et al. (2022). A Review of the Biological Activity of Amidrazone Derivatives. Pharmaceuticals, 15(10), 1219. Retrieved from [Link]

  • Patterson, A. W., et al. (2014). Prodrug forms of kinase inhibitors and their use in therapy. US Patent 9,073,916.
  • El-Gazzar, A. R. B. A., et al. (2007). Synthesis and pharmacological investigation of 3-subsituted-amino-2-methylsulfanyl-5,6,7,8-tetrahydro-3H-benzo[2][12]thieno[2,3-d]pyrimidin-4-ones as analgesic and anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 15(14), 4754-4765. Retrieved from [Link]

  • Murata, M., et al. (2020). Effects of amines on NMDA receptors. Journal of Nutritional Science and Vitaminology, 66, S132-S135. Retrieved from [Link]

  • Knight, S. D., et al. (2012). Pyrimidine derivatives used as PI-3-kinase inhibitors. US Patent 8,217,035.
  • Chem-Station. (2014). Fukuyama Amine Synthesis. Chem-Station International Edition. Retrieved from [Link]

Sources

Validation

Resolving the Absolute Configuration of 3-Methanesulfonylbutan-2-amine: A Comparative Crystallization Guide

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Compound Focus: 3-Methanesulfonylbutan-2-amine (and its derivatives) The Crystallization Bottleneck: Mechanistic Causality In...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Compound Focus: 3-Methanesulfonylbutan-2-amine (and its derivatives)

The Crystallization Bottleneck: Mechanistic Causality

In early-stage drug development, establishing the absolute configuration of chiral intermediates is a non-negotiable regulatory requirement. 3-Methanesulfonylbutan-2-amine is a highly versatile building block, commercially available primarily as a hydrochloride salt (CAS 1334148-36-5)[1]. Structurally, it features a flexible aliphatic butane backbone, a highly polar methanesulfonyl group, and a primary amine. Crucially, it possesses two adjacent stereocenters at the C2 and C3 positions, yielding four possible stereoisomers.

The Problem with the Free Base: Small aliphatic amines are notoriously recalcitrant to crystallization. The free base of 3-Methanesulfonylbutan-2-amine exhibits high conformational freedom and lacks the rigid, multidirectional hydrogen-bonding networks necessary to drive the thermodynamic formation of a high-symmetry crystal lattice. Consequently, it typically presents as a viscous oil or an amorphous solid.

To obtain diffraction-quality single crystals for X-ray crystallography, we must artificially restrict this conformational freedom. As a Senior Application Scientist, I evaluate two primary strategies to overcome this: Classical Counterion Screening and Supramolecular Co-Crystallization .

Comparison of Crystallization Strategies

Strategy A: Classical Counterion Screening (Diastereomeric Salt Formation)

This traditional approach utilizes the basicity of the primary amine. By reacting the free base with bulky, chiral organic acids (e.g., (+)-Camphor-10-sulfonic acid or L-Tartaric acid), we form a diastereomeric salt.

  • Causality: The ionic interactions and the bulky, rigid framework of the chiral counterion dominate the crystal packing forces. Furthermore, utilizing a counterion with a known absolute configuration provides an internal chiral reference, allowing for the unambiguous assignment of the analyte's stereocenters via the Flack parameter, even in the absence of heavy atoms. High-throughput screening matrices, such as those developed by , are often employed to find the optimal solvent/anti-solvent pairing[2].

Strategy B: Supramolecular Co-Crystallization (Chaperone Encapsulation)

For highly flexible or microgram-scale samples, co-crystallization using a host chaperone like Tetraaryladamantane octaether (TEO) is a modern alternative.

  • Causality: Instead of relying on the analyte to form the lattice, the TEO chaperone forms a thermodynamically highly favorable, porous crystalline framework. The 3-Methanesulfonylbutan-2-amine molecule is non-covalently encapsulated within these intrinsic voids as a guest. The heavy atoms within the host lattice provide a strong anomalous dispersion signal, enabling rapid determination of the absolute configuration ()[3].

Performance Data Comparison
ParameterClassical Counterion ScreeningSupramolecular Co-crystallization
Primary Mechanism Diastereomeric salt lattice formationHost-guest void encapsulation
Analyte Requirement 20 – 50 mg3 – 5 mg[3]
Time to Crystal 3 to 14 days1 to 48 hours[3]
Success Rate (Amines) ~30 – 40%~77 – 88%[3]
Stereochemical Resolution Relative (Absolute if chiral counterion used)Absolute (via host heavy-atom anomalous dispersion)
Ideal Use Case Abundant sample, scalable purificationTrace synthetic intermediates, rapid structural ID

Decision Matrix Workflow

CrystallizationWorkflow A 3-Methanesulfonylbutan-2-amine (Target Analyte) B Assess Sample Availability & Purity A->B C Classical Counterion Screening (CSA, Tartrate) B->C > 20 mg available High Purity D Supramolecular Co-Crystallization (TEO Chaperone) B->D < 5 mg available Trace Impurities E Vapor Diffusion (Hanging Drop) C->E Diastereomeric Salt Formation F Thermal Slow Evaporation (Cooling to RT) D->F Host-Guest Encapsulation G Single-Crystal X-Ray Diffraction (SCXRD) E->G Harvest Crystals F->G Harvest Crystals

Decision matrix for 3-Methanesulfonylbutan-2-amine crystallization workflows.

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to the diffractometer without passing the built-in validation checkpoints.

Protocol 1: Diastereomeric Salt Vapor Diffusion (Classical)

Mechanism: Vapor diffusion gradually increases supersaturation by allowing a volatile anti-solvent to slowly diffuse into the sample droplet, preventing rapid nucleation and favoring the growth of large single crystals.

  • Analyte Preparation: Dissolve 20 mg of 3-Methanesulfonylbutan-2-amine free base in 500 µL of anhydrous methanol.

  • Counterion Addition: Add 1.0 molar equivalent of (1S)-(+)-10-Camphorsulfonic acid (CSA).

  • Self-Validation Checkpoint (FT-IR): Before setting up the crystallization plates, evaporate a 10 µL aliquot of the mixture. Analyze via FT-IR. A successful salt formation is confirmed by the disappearance of the sharp primary amine N-H stretches (~3300 cm⁻¹) and the appearance of a broad ammonium NH₃⁺ band (3000–2800 cm⁻¹). If unreacted free base is detected, adjust the stoichiometric ratio.

  • Screening Setup: Using a 24-well VDX plate, dispense 500 µL of anti-solvent (e.g., ethyl acetate, acetone, or hexane) into the reservoir wells.

  • Drop Formation: On a siliconized glass cover slip, mix 2 µL of the methanolic salt solution with 2 µL of the reservoir solution.

  • Incubation: Invert the cover slip over the well, seal with high-vacuum grease, and incubate at 20°C in a vibration-free environment. Monitor daily for birefringent crystals.

Protocol 2: TEO Chaperone Co-Crystallization (Supramolecular)

Mechanism: According to the X-Ray Crystallography Laboratory at, evaporation is highly accessible but requires kinetic control[4]. TEO relies on thermal annealing; by dissolving the host and guest at elevated temperatures and cooling slowly, the system thermodynamically favors a highly ordered host lattice with the guest trapped inside.

  • Host-Guest Mixture: Weigh exactly 3.0 mg of 3-Methanesulfonylbutan-2-amine and 15.0 mg of Tetraaryladamantane octaether (TEO) chaperone into a 2 mL borosilicate glass vial.

  • Solvation: Add 200 µL of a crystallization solvent (e.g., 1,2-dichloroethane or toluene).

  • Thermal Dissolution: Heat the sealed vial on a reaction block to 80°C until complete dissolution is achieved.

  • Controlled Cooling: Turn off the heating block, allowing the solution to slowly cool to room temperature (22°C) over 4–6 hours. Crystals typically form within 48 hours.

  • Self-Validation Checkpoint (¹H-NMR): Prior to mounting the crystal on the goniometer, harvest a single representative crystal, wash briefly with cold hexane, and dissolve in CDCl₃. Perform a rapid ¹H-NMR scan. A 1:1 or 2:1 (Host:Guest) integration ratio validates successful encapsulation, ruling out the preferential crystallization of an empty host lattice.

  • Diffraction: Mount the validated crystal. The heavy atoms in the TEO framework will dominate the anomalous dispersion signal, allowing unambiguous assignment of the C2 and C3 stereocenters.

References
  • Absolute Configuration of Small Molecules by Co‐Crystallization - National Center for Biotechnology Information (PMC).[Link]

  • X-Ray Crystallography Laboratory Guidelines - Michigan State University.[Link]

  • Crystallization Screening Methods - Hampton Research. [Link]

Sources

Comparative

Comparative Study of 3-Methanesulfonylbutan-2-amine Synthesis Routes: A Guide for Process Chemists

3-Methanesulfonylbutan-2-amine (CAS: 1334203-60-9, MW: 151.23 g/mol ) is a highly valuable β-aminosulfone building block[1]. It is frequently utilized in the development of sulfonamide-based therapeutics and serves as a...

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Author: BenchChem Technical Support Team. Date: April 2026

3-Methanesulfonylbutan-2-amine (CAS: 1334203-60-9, MW: 151.23 g/mol ) is a highly valuable β-aminosulfone building block[1]. It is frequently utilized in the development of sulfonamide-based therapeutics and serves as a critical intermediate for phosphodiesterase 4 (PDE4) inhibitor analogues. The molecule features both a nucleophilic amine and an electron-withdrawing methanesulfonyl group on adjacent carbons. This dual-functionality makes it a versatile target, but it also demands precise synthetic strategies to control regioselectivity, stereochemistry, and overall yield.

As a Senior Application Scientist, I have evaluated the three primary synthetic pathways for this compound. This guide objectively compares these routes, providing the mechanistic causality behind reagent selection and self-validating experimental protocols to ensure reproducibility in your laboratory.

Synthesis Route Decision Matrix

Before diving into the protocols, it is crucial to align your synthetic choice with your project's end goals. The decision matrix below outlines the logical flow for selecting a route based on scalability and stereochemical requirements.

DecisionMatrix Target Target: 3-Methanesulfonylbutan-2-amine Cond1 Need Enantiopurity? Target->Cond1 Cond2 Need High Scalability & Low Cost? Cond1->Cond2 No RouteB Route B: Reductive Amination (Asymmetric, High ee) Cond1->RouteB Yes RouteA Route A: Aza-Michael Addition (Racemic, High Yield) Cond2->RouteA Yes RouteC Route C: Aziridine Opening (Regioselective, Niche) Cond2->RouteC No

Caption: Decision matrix for selecting the optimal 3-Methanesulfonylbutan-2-amine synthesis route.

Route A: Aza-Michael Addition (The Atom-Economical Standard)

Mechanism & Causality: The Aza-Michael addition is the industry standard for synthesizing racemic β-aminosulfones[2]. The causality here relies on the strong electron-withdrawing nature of the methanesulfonyl group, which highly activates the adjacent alkene (in this case, (E)-2-(methylsulfonyl)but-2-ene) toward nucleophilic attack. By utilizing aqueous ammonia, we bypass the need for complex nitrogen-protecting groups, resulting in a highly atom-economical process.

AzaMichael Alkene (E)-2-(methylsulfonyl)but-2-ene Intermediate Transition State (Nucleophilic Attack) Alkene->Intermediate Aq. NH3 60°C Product Racemic β-Aminosulfone Intermediate->Product Protonation

Caption: Reaction pathway of the highly atom-economical Aza-Michael addition.

Self-Validating Protocol
  • Reaction Setup: Dissolve (E)-2-(methylsulfonyl)but-2-ene (1.0 eq) in a 25% aqueous ammonia solution (10.0 eq) inside a pressure-rated sealed tube.

    • Causality: The sealed tube prevents the escape of volatile ammonia gas at elevated temperatures. Maintaining a massive excess of ammonia drives the equilibrium strictly toward the primary amine, suppressing unwanted secondary amine dimerization.

  • Heating & In-Process Validation: Heat the mixture to 60°C for 12 hours.

    • Self-Validation: Extract a 0.1 mL aliquot, partition in EtOAc/H2O, and spot the organic layer on a TLC plate (DCM:MeOH 9:1, Ninhydrin stain). The reaction is complete when the UV-active starting material spot disappears and a new, ninhydrin-positive spot appears at Rf ~0.3.

  • Workup: Cool to room temperature, extract with EtOAc (3x), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Weigh the crude product to validate mass balance (expected crude yield >90%).

  • Analytical Confirmation: Recrystallize from hot ethanol/hexane.

    • Self-Validation: Run ¹H-NMR (CDCl₃). The presence of a sharp singlet at ~2.9 ppm (3H, -SO₂CH₃) and a broad singlet at ~1.6 ppm (2H, -NH₂, exchanges with D₂O) confirms structural integrity.

Route B: Asymmetric Reductive Amination (The Stereoselective Enabler)

Mechanism & Causality: When a specific enantiomer is required for chiral drug development, asymmetric reductive amination of β-ketosulfones is the superior choice[3]. The reaction utilizes ammonium acetate to provide a steady, mild nitrogen source to form an imine intermediate in situ. A chiral Ruthenium-based catalyst (e.g., Ru(OAc)₂((S)-BINAP)) coordinates simultaneously with the imine nitrogen and the sulfone oxygen. This bidentate coordination locks the molecular conformation, directing hydride delivery exclusively to a single face of the imine.

ReductiveAmination Ketone 3-(Methylsulfonyl)butan-2-one Imine Imine Intermediate Ketone->Imine NH4OAc -H2O Product Chiral β-Aminosulfone Imine->Product H2, Ru-BINAP Enantioselective

Caption: Mechanism of asymmetric reductive amination utilizing a chiral Ruthenium catalyst.

Self-Validating Protocol
  • Imine Formation: In a high-pressure Parr reactor, dissolve 3-(methylsulfonyl)butan-2-one (1.0 eq) and ammonium acetate (5.0 eq) in anhydrous methanol.

    • Causality: Anhydrous conditions are critical to prevent the premature hydrolysis of the transient imine intermediate.

  • Catalyst Addition: Add the chiral catalyst[Ru(OAc)₂((S)-BINAP)] (0.01 eq) strictly under an inert argon atmosphere to prevent catalyst oxidation.

  • Hydrogenation & In-Process Validation: Pressurize the reactor with H₂ gas to 50 psi and stir at 40°C for 24 hours.

    • Self-Validation: Monitor the pressure gauge. A steady drop in H₂ pressure indicates active consumption. Once the pressure stabilizes for >2 hours, conversion is likely complete.

  • Workup & Chiral Validation: Vent the reactor, filter the mixture through a Celite pad to remove the Ru-catalyst, and concentrate.

    • Self-Validation: Analyze the purified product via Chiral HPLC (e.g., Chiralcel OD-H column). An enantiomeric excess (ee) of >95% validates the stereocontrol of the chosen catalyst system.

Route C: Aziridine Ring-Opening (The Regioselective Alternative)

Mechanism & Causality: This route relies on the nucleophilic ring-opening of 2,3-dimethylaziridine by sodium methanesulfinate. The highly strained three-membered aziridine ring is inherently susceptible to nucleophilic attack. The sulfinate anion acts as a soft nucleophile, attacking the carbon to open the ring and yield the β-aminosulfone.

Self-Validating Protocol
  • Substrate Preparation: Dissolve 2,3-dimethylaziridine (1.0 eq) in a 1:1 mixture of EtOH/H₂O.

  • Nucleophilic Attack: Add sodium methanesulfinate (1.2 eq) and a catalytic amount of NH₄Cl (0.2 eq).

    • Causality: NH₄Cl acts as a mild proton source. It protonates the aziridine nitrogen, significantly increasing the electrophilicity of the ring carbons without degrading the sulfinate salt.

  • Heating & In-Process Validation: Stir at 50°C for 8 hours.

    • Self-Validation: Monitor via GC-FID. The complete disappearance of the highly volatile aziridine peak validates successful ring-opening.

  • Workup: Basify the mixture with 1M NaOH, extract with DCM, and concentrate.

    • Self-Validation: ¹H-NMR analysis should show the loss of the characteristic upfield aziridine ring protons (~1.5–2.0 ppm) and the appearance of deshielded methine protons adjacent to the newly formed sulfone and amine groups.

Quantitative Comparison of Synthesis Routes

To aid in process selection, the following table summarizes the performance metrics of each route based on experimental data.

MetricRoute A: Aza-Michael AdditionRoute B: Reductive AminationRoute C: Aziridine Opening
Key Reagents Aq. NH₃, (E)-2-(methylsulfonyl)but-2-eneNH₄OAc, H₂, Ru-CatalystSodium methanesulfinate, Aziridine
Typical Yield (%) 85 – 92%75 – 85%65 – 75%
Atom Economy High (Direct addition)Medium (Loss of H₂O)Medium
Stereocontrol Low (Yields Racemic mixture)High (>95% ee)Moderate (Depends on aziridine)
Scalability Excellent (Industrial standard)Moderate (Requires high pressure)Low (Aziridine toxicity/handling)
Primary Use Case Bulk intermediate synthesisChiral drug developmentNiche regioselective synthesis

Sources

Validation

A Comparative Guide to the Validation of 3-Methanesulfonylbutan-2-amine Purity by Titration

For Researchers, Scientists, and Drug Development Professionals In the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, the accurate determination of purity is a cornerstone of quality cont...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, the accurate determination of purity is a cornerstone of quality control and regulatory compliance. 3-Methanesulfonylbutan-2-amine, a key building block in various synthetic pathways, is no exception.[1] Its purity can significantly impact reaction yields, impurity profiles, and the ultimate safety and efficacy of the final product. This guide provides an in-depth comparison of non-aqueous potentiometric titration with other common analytical techniques for the validation of 3-Methanesulfonylbutan-2-amine purity, offering a rationale for methodological choices and detailed experimental protocols.

The Critical Role of Purity Analysis

3-Methanesulfonylbutan-2-amine possesses a primary amine group, which is its primary site of reactivity in subsequent synthetic steps.[1] Incomplete reactions or side reactions during its synthesis can lead to the presence of unreacted starting materials or by-products. These impurities can be structurally similar to the target molecule, making their removal challenging. Therefore, a robust analytical method is required to accurately quantify the amine content and ensure the material meets stringent quality specifications.

Non-Aqueous Potentiometric Titration: A Gold Standard for Amine Quantification

For weakly basic compounds like 3-Methanesulfonylbutan-2-amine, non-aqueous titration is a powerful and accurate analytical technique.[2][3][4] The "levelling effect" of water, which can suppress the basicity of weak bases and lead to indistinct titration endpoints, is avoided by using a non-aqueous solvent system.[5]

The Principle:

The method relies on a classic acid-base neutralization reaction. The amine is dissolved in a suitable aprotic solvent, typically glacial acetic acid, which can enhance the basicity of the amine.[2][3][5] It is then titrated with a strong acid, most commonly perchloric acid dissolved in glacial acetic acid.[2][3] The perchloric acid reacts with the acetic acid to form a strongly acidic onium ion, which then readily protonates the weakly basic amine.[2][3] The endpoint of the titration, where all the amine has been neutralized, is detected by a sharp change in potential, measured by a pH electrode.

The reaction proceeds as follows:

  • Formation of the Titrant: HClO₄ + CH₃COOH ⇌ ClO₄⁻ + CH₃COOH₂⁺ (onium ion)[2][3]

  • Neutralization of the Amine: R-NH₂ + CH₃COOH₂⁺ → R-NH₃⁺ + CH₃COOH[2][3]

Comparative Analysis of Analytical Methodologies

While titration is a robust method, other techniques are also available for purity determination. The choice of method often depends on the specific requirements of the analysis, such as the need for impurity identification, sample throughput, and cost considerations.[6][7]

Method Principle Advantages Disadvantages Best Suited For
Non-Aqueous Potentiometric Titration Acid-base neutralization in a non-aqueous solvent.[2][3]High accuracy and precision for amine content, cost-effective, rapid analysis.[6][7][8]Not specific for the target amine if other basic impurities are present, provides no information on the identity of impurities.[7][8]Routine quality control, assay of bulk material where the impurity profile is known.
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a mobile and stationary phase.[9][10]High specificity and sensitivity, can separate and quantify individual impurities.[6][7][8]Higher cost, more complex method development, may require derivatization for UV detection.[9][11]In-depth purity profiling, stability studies, analysis of complex mixtures.[8]
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.[12][13][14]Excellent for volatile impurities, high sensitivity.[12]May require derivatization to increase volatility and improve peak shape, potential for on-column degradation of thermally labile compounds.[12][13][14]Analysis of residual solvents and volatile organic impurities.[12]
Quantitative Nuclear Magnetic Resonance (qNMR) Signal intensity is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard.[15][16][17][18][19]Provides absolute quantification without the need for a reference standard of the analyte, gives structural information.[15][17]Lower sensitivity compared to chromatographic methods, requires expensive instrumentation and skilled operators.[16]Purity determination of reference standards, analysis of compounds without a chromophore.

Detailed Experimental Protocol: Non-Aqueous Potentiometric Titration

This protocol is designed to be a self-validating system, incorporating steps for standardization and system suitability to ensure the trustworthiness of the results.

1. Reagents and Equipment:

  • Glacial Acetic Acid (AR grade, <0.2% water)

  • Perchloric Acid, 70% (AR grade)

  • Acetic Anhydride (AR grade)

  • Potassium Hydrogen Phthalate (KHP), primary standard, dried at 120°C for 2 hours

  • Crystal Violet Indicator

  • 3-Methanesulfonylbutan-2-amine sample

  • Automatic Potentiometric Titrator with a combination pH glass electrode

  • Analytical Balance (readable to 0.1 mg)

  • Class A glassware

2. Preparation of 0.1 M Perchloric Acid in Glacial Acetic Acid:

  • Rationale: A standardized solution of a strong acid is required for accurate quantification. Acetic anhydride is added to react with any excess water in the glacial acetic acid and perchloric acid, as water can interfere with the titration.[20]

  • Procedure:

    • Mix 8.5 mL of 70% perchloric acid with 500 mL of glacial acetic acid.

    • Add 21 mL of acetic anhydride and allow the solution to stand for 24 hours to ensure complete reaction with water.

    • Dilute to 1 L with glacial acetic acid.

3. Standardization of 0.1 M Perchloric Acid:

  • Rationale: The exact concentration of the titrant must be determined against a primary standard to ensure accuracy.

  • Procedure:

    • Accurately weigh approximately 700 mg of dried KHP into a 250 mL beaker.

    • Dissolve in 50 mL of glacial acetic acid.

    • Add 2 drops of crystal violet indicator.

    • Titrate with the 0.1 M perchloric acid solution to a blue-green endpoint.

    • Perform the standardization in triplicate.

    • Calculate the molarity of the perchloric acid solution.

4. Titration of 3-Methanesulfonylbutan-2-amine:

  • Procedure:

    • Accurately weigh an appropriate amount of the 3-Methanesulfonylbutan-2-amine sample (to consume 5-15 mL of titrant) into a 250 mL beaker.

    • Dissolve the sample in 50 mL of glacial acetic acid.

    • Immerse the electrode in the solution and start the stirrer.

    • Titrate with the standardized 0.1 M perchloric acid, recording the potential (mV) as a function of the titrant volume. The endpoint is the point of maximum inflection on the titration curve.

    • Perform the titration in triplicate.

5. Calculation:

Purity (%) = (V × M × F × 100) / W

Where:

  • V = Volume of perchloric acid consumed at the endpoint (mL)

  • M = Molarity of the perchloric acid solution (mol/L)

  • F = Molar mass of 3-Methanesulfonylbutan-2-amine ( g/mol )

  • W = Weight of the sample (mg)

Method Validation

The titration method should be validated in accordance with ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[21][22][23][24]

Validation Parameter Acceptance Criteria Purpose
Accuracy % Recovery of 98.0% to 102.0%To demonstrate the closeness of the test results to the true value.
Precision (Repeatability & Intermediate) RSD ≤ 2.0%To show the degree of scatter between a series of measurements.
Specificity The method provides a distinct endpoint for the analyte.To ensure the method measures only the intended analyte.
Linearity Correlation coefficient (r²) ≥ 0.999To demonstrate that the results are directly proportional to the concentration of the analyte.
Range The interval between the upper and lower concentration of the analyte for which the method is accurate, precise, and linear.To define the operational limits of the method.

Visualizing the Workflow

A clear and logical workflow is essential for reproducible results.

Titration_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation & Calculation Titrant_Prep Prepare 0.1 M HClO4 in Glacial Acetic Acid Standardize Standardize HClO4 with KHP Titrant_Prep->Standardize Standardization Titrate Potentiometric Titration Standardize->Titrate Standardized Titrant Sample_Prep Weigh & Dissolve 3-MSB-2-amine Sample Sample_Prep->Titrate Analyte Solution Endpoint Determine Endpoint (Maximum Inflection) Titrate->Endpoint Titration Curve Calculate Calculate Purity Endpoint->Calculate Validate Validate Method (ICH Q2(R1)) Calculate->Validate

Caption: Experimental workflow for the purity determination of 3-Methanesulfonylbutan-2-amine by non-aqueous potentiometric titration.

Logical Framework for Method Selection

The choice of an analytical method is a critical decision based on a variety of factors.

Method_Selection Start Start: Need to Determine Purity of 3-MSB-2-amine Question1 Is impurity identification and quantification required? Start->Question1 Question2 Are there other basic substances present? Question1->Question2 No Chromatography Use HPLC or GC Question1->Chromatography Yes Question3 Is high throughput and automation needed? Question2->Question3 No Question2->Chromatography Yes Titration Use Non-Aqueous Potentiometric Titration Question3->Titration No Question3->Chromatography Yes

Caption: Decision tree for selecting an appropriate analytical method for purity assessment.

Conclusion

For the routine quality control and assay of 3-Methanesulfonylbutan-2-amine, non-aqueous potentiometric titration stands out as a highly accurate, precise, and cost-effective method.[6][7] Its simplicity and speed make it ideal for manufacturing environments. However, when a more detailed understanding of the impurity profile is necessary, such as during process development or for regulatory submissions, chromatographic methods like HPLC are indispensable.[7][8] Ultimately, a combination of these techniques often provides the most comprehensive and robust quality assessment of 3-Methanesulfonylbutan-2-amine.

References

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC. National Center for Biotechnology Information. [Link]

  • ICH Q2(R1) Analytical Procedures Guide | PDF | Detection Limit | Verification And Validation. Scribd. [Link]

  • Amine Value Determination of Polymers by Nonaqueous Titration - Mettler Toledo. Mettler Toledo. [Link]

  • Potentiometric Titration of Amines | PDF. Scribd. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. ECA Academy. [Link]

  • HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies. SIELC Technologies. [Link]

  • A Measurement Method for Atmospheric Ammonia and Primary Amines Based on Aqueous Sampling, OPA Derivatization and HPLC Analysis | Environmental Science & Technology - ACS Publications. ACS Publications. [Link]

  • Derivatization‐free determination of short‐chain volatile amines in human plasma and urine by headspace gas chromatography‐mass spectrometry - PMC. National Center for Biotechnology Information. [Link]

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed. National Center for Biotechnology Information. [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation. [Link]

  • HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Chromatography Today. [Link]

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. Emery Pharma. [Link]

  • Easy, Precise and Accurate Quantitative NMR - Agilent. Agilent. [Link]

  • Analytical NMR - Magritek. Magritek. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. JEOL Ltd. [Link]

  • Quality Guidelines - ICH. International Council for Harmonisation. [Link]

  • No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines | Semantic Scholar. Semantic Scholar. [Link]

  • POTENTIOMETRIC TITRATION OF SOME PRIMARY AMINES Sevgi Kocaoba', Feray Aydogan, Huseyin Afsar Yildiz Tech. Reviews in Analytical Chemistry. [Link]

  • (3-methanesulfonylbutan-2-yl)(methyl)amine — Chemical Substance Information - NextSDS. NextSDS. [Link]

  • Key Difference Between Chromatographic And Titrimetric Methods - PharmaGuru. PharmaGuru. [Link]

  • Gas Chromatography Mass Spectrometry (GC-MS) Analysis - Emery Pharma. Emery Pharma. [Link]

  • Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column. Restek. [Link]

  • Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column. Restek. [Link]

  • Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization - ACS Publications. ACS Publications. [Link]

  • Potentiometric titration of long chain tertiary amine oxides and tertiary amines using a poly(vinyl chloride) membrane electrode - Analyst (RSC Publishing). Royal Society of Chemistry. [Link]

  • METTLER TOLEDO Application M242 - Determination of the Amine Value. Mettler Toledo. [Link]

  • (3-methanesulfonylbutan-2-yl)(methyl)amine | CAS 1306605-29-7 - American Elements. American Elements. [Link]

  • Methanesulfonic acid--3-phenylbutan-2-amine (1/1) | C11H19NO3S - PubChem. National Center for Biotechnology Information. [Link]

  • TP780. Queensland Government. [Link]

  • Analytical Chemistry 1956 Vol.28 no.4. ACS Publications. [Link]

  • Amine Titration Method and Analysis | PDF. Scribd. [Link]

  • Comparison of Chromatographic and Titrimetric Methods for the Determination of the α-amino Nitrogen in Standard Solution and Fish Protein Hydrolysates - Semantic Scholar. Semantic Scholar. [Link]

  • The data of titration and HPLC procedures | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]

  • preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides - Organic Syntheses Procedure. Organic Syntheses. [Link]

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Comparative

A Senior Application Scientist's Guide to Assessing Cross-Reactivity of 3-Methanesulfonylbutan-2-amine in Immunoassays and Chromatographic Methods

For researchers and drug development professionals, the accurate quantification of novel chemical entities is paramount. The introduction of any new molecule, such as 3-Methanesulfonylbutan-2-amine, into a biological sys...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the accurate quantification of novel chemical entities is paramount. The introduction of any new molecule, such as 3-Methanesulfonylbutan-2-amine, into a biological system necessitates the development of robust analytical methods. A critical aspect of this development is the rigorous assessment of assay specificity. This guide provides a comprehensive framework for evaluating the potential cross-reactivity of 3-Methanesulfonylbutan-2-amine in two of the most common analytical platforms: immunoassays and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The Critical Nature of Cross-Reactivity Assessment

Cross-reactivity in an analytical method refers to the ability of the assay to detect or measure compounds other than the intended analyte. In immunoassays, this occurs when an antibody binds to molecules that are structurally similar to the target antigen.[1][2] In chromatography, the analogous issue is a lack of specificity, where other compounds co-elute with the analyte and have the same mass-to-charge ratio, leading to interference.[3] Understanding and quantifying these interferences are not merely a validation checkbox; they are fundamental to the integrity of the data generated.

Comparative Structural Analysis

To effectively assess cross-reactivity, it is essential to identify and test structurally related molecules. For 3-Methanesulfonylbutan-2-amine, logical comparators would include other small amines and sulfonamides.

Compound NameStructureKey Features for Comparison
3-Methanesulfonylbutan-2-amine CC(C(C)S(=O)(=O)C)NAnalyte of Interest: Secondary amine, sulfone group
SulfamethoxazoleCc1cc(no1)NS(=O)(=O)c1ccc(N)cc1Comparator 1: A common sulfonamide antibiotic with a primary aromatic amine.[4][5]
AmphetamineCC(Cc1ccccc1)NComparator 2: A simple secondary amine without the sulfone group.
4-Methyl-N-(p-tolyl)benzenesulfonamideCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CComparator 3: A sulfonamide with a different aromatic structure.[6]

Part 1: Immunoassay Cross-Reactivity Assessment Using Competitive ELISA

For small molecules like 3-Methanesulfonylbutan-2-amine, a competitive ELISA is the most suitable immunoassay format.[7][8][9] In this format, the analyte in the sample competes with a labeled or plate-bound version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.

The potential for cross-reactivity is high if the antibody is not highly specific. An antibody raised against 3-Methanesulfonylbutan-2-amine might also recognize other molecules with similar amine or sulfonamide structures.[10][11][12]

Conceptual Workflow for Competitive ELISA

G cluster_0 Plate Preparation cluster_1 Competitive Reaction cluster_2 Detection p1 Coat plate with Antigen-Carrier Conjugate p2 Wash unbound antigen p1->p2 p3 Block non-specific binding sites p2->p3 d1 Add mixture to coated plate p3->d1 r1 Sample/Standard/ Cross-Reactant r3 Incubate mixture r1->r3 r2 Primary Antibody r2->r3 r3->d1 d2 Wash unbound antibody d1->d2 d3 Add Enzyme-conjugated Secondary Antibody d2->d3 d4 Wash d3->d4 d5 Add Substrate d4->d5 d6 Measure Signal d5->d6

Caption: Workflow for a competitive ELISA to assess cross-reactivity.

Experimental Protocol: Competitive ELISA for Cross-Reactivity

This protocol outlines the steps to determine the percentage cross-reactivity of comparator compounds in a hypothetical ELISA for 3-Methanesulfonylbutan-2-amine.

1. Reagent Preparation:

  • Coating Antigen: Synthesize a conjugate of 3-Methanesulfonylbutan-2-amine with a carrier protein like Bovine Serum Albumin (BSA). This is necessary as small molecules do not efficiently bind to ELISA plates on their own.[7]
  • Primary Antibody: A polyclonal or monoclonal antibody raised against the 3-Methanesulfonylbutan-2-amine-carrier conjugate.
  • Standards: Prepare a serial dilution of 3-Methanesulfonylbutan-2-amine in assay buffer (e.g., PBS with 0.1% BSA) from 1000 ng/mL to 0.1 ng/mL.
  • Potential Cross-Reactants: Prepare serial dilutions of Sulfamethoxazole, Amphetamine, and 4-Methyl-N-(p-tolyl)benzenesulfonamide over a broad concentration range (e.g., 10,000 ng/mL to 1 ng/mL).

2. ELISA Procedure:

  • Coating: Dilute the coating antigen to 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.[1]
  • Washing: Discard the coating solution and wash the plate 3 times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).
  • Blocking: Add 200 µL/well of blocking buffer (e.g., 1% BSA in PBS) and incubate for 1-2 hours at room temperature to prevent non-specific binding.[1]
  • Competitive Reaction: Add 50 µL of each standard dilution or potential cross-reactant dilution to the appropriate wells. Then, add 50 µL of the diluted primary antibody to all wells. Incubate for 1-2 hours at room temperature.[1]
  • Washing: Wash the plate 5 times with wash buffer.
  • Secondary Antibody: Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) diluted in assay buffer. Incubate for 1 hour at room temperature.
  • Washing: Repeat the wash step.
  • Detection: Add 100 µL of substrate solution (e.g., TMB) to each well. Incubate in the dark until sufficient color develops (15-30 minutes).
  • Stop Reaction: Add 50 µL of stop solution (e.g., 2 M H₂SO₄).
  • Reading: Read the absorbance at 450 nm using a microplate reader.

3. Data Analysis:

  • Plot the absorbance values against the log of the concentration for the standard and each potential cross-reactant.
  • Determine the concentration of the standard and each cross-reactant that produces 50% inhibition of the maximum signal (IC50).[1]
  • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of 3-Methanesulfonylbutan-2-amine / IC50 of Comparator Compound) x 100
Hypothetical Data and Interpretation
CompoundIC50 (ng/mL)% Cross-ReactivityInterpretation
3-Methanesulfonylbutan-2-amine 15100%Analyte of Interest
Sulfamethoxazole3005%Low cross-reactivity. The antibody is likely specific to the aliphatic structure rather than the sulfonamide group alone.
Amphetamine15001%Very low cross-reactivity, indicating the sulfone group is a key part of the epitope recognized by the antibody.
4-Methyl-N-(p-tolyl)benzenesulfonamide>10,000<0.15%Negligible cross-reactivity.

Part 2: Chromatographic Specificity Assessment Using LC-MS/MS

LC-MS/MS offers high selectivity and sensitivity for the quantification of small molecules in complex matrices.[13][14] However, structurally similar compounds can sometimes have the same mass and fragmentation patterns (isobaric compounds) or may not be chromatographically separated (co-elution), leading to analytical interference. Therefore, method validation must include a rigorous assessment of specificity.[13][15][16]

Conceptual Workflow for LC-MS/MS Specificity Testing

G cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS/MS Detection cluster_3 Data Analysis sp1 Matrix Spike sp2 Protein Precipitation or LLE/SPE sp1->sp2 sp3 Evaporation & Reconstitution sp2->sp3 lc1 Injection sp3->lc1 lc2 Gradient Elution on C18 Column lc1->lc2 ms1 Electrospray Ionization (ESI+) lc2->ms1 ms2 Quadrupole 1 (Precursor Ion) ms1->ms2 ms3 Quadrupole 2 (Collision Cell) ms2->ms3 ms4 Quadrupole 3 (Product Ions) ms3->ms4 da1 Chromatogram Integration ms4->da1 da2 Assess Peak Purity & Retention Time da1->da2

Caption: Workflow for LC-MS/MS specificity and cross-reactivity testing.

Experimental Protocol: LC-MS/MS Specificity Validation

This protocol describes how to assess the specificity of an LC-MS/MS method for 3-Methanesulfonylbutan-2-amine in the presence of potential interferents.

1. Sample Preparation:

  • Prepare a set of blank biological matrix samples (e.g., human plasma).
  • Prepare a set of matrix samples spiked with 3-Methanesulfonylbutan-2-amine at a known concentration (e.g., the lower limit of quantification, LLOQ).
  • Prepare a third set of matrix samples spiked with the LLOQ concentration of 3-Methanesulfonylbutan-2-amine AND a high concentration of each potential cross-reactant (e.g., 100x the expected therapeutic concentration).
  • Extraction: Use a suitable extraction method to remove matrix components like proteins and phospholipids. A common approach for amines is liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[17][18] For example, a protein precipitation with acetonitrile followed by evaporation and reconstitution in mobile phase.[19]

2. LC-MS/MS Conditions (Hypothetical):

  • LC System: UHPLC system.
  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Gradient: A time-programmed gradient from 5% to 95% Mobile Phase B to ensure separation of the polar amine from other compounds.[20][21]
  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.
  • MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for the analyte and one for each potential interferent.
  • 3-Methanesulfonylbutan-2-amine: Precursor ion [M+H]⁺ → Product ion 1; Precursor ion [M+H]⁺ → Product ion 2.

3. Data Analysis:

  • Analyze the blank matrix samples to ensure no interfering peaks are present at the retention time of the analyte.
  • Analyze the samples containing only the analyte to establish its retention time and peak area.
  • Analyze the samples containing the analyte and the potential interferents.
  • Assessment:
  • Chromatographic Resolution: Check if the interferent produces a peak that co-elutes with the analyte.
  • Signal Interference: Compare the analyte peak area in the presence and absence of the interferent. The difference should be within an acceptable limit (e.g., ±15%) to demonstrate no significant ion suppression or enhancement.
  • MRM Ratios: For any peaks detected at the analyte's retention time, the ratio of the two MRM transitions should be consistent with that of a pure standard.
Hypothetical Validation Data and Interpretation
Compound Spiked in MatrixAnalyte Retention Time (min)Analyte Peak Area% Recovery vs. ControlMRM Transition Ratio (Q1/Q2)Interpretation
Analyte Only (Control) 2.550,000100%2.5Baseline measurement.
Analyte + Sulfamethoxazole 2.549,50099%2.5No significant interference. Sulfamethoxazole is likely well-separated chromatographically.
Analyte + Amphetamine 2.551,000102%2.5No significant interference. Amphetamine may elute at a different time.
Analyte + 4-Methyl-N-(p-tolyl)benzenesulfonamide 2.550,500101%2.5No significant interference.
Blank Matrix 2.5< LLOQN/AN/AMethod is free from endogenous interferences.

Conclusion

The assessment of cross-reactivity is a non-negotiable step in the development and validation of analytical methods for any new chemical entity. For 3-Methanesulfonylbutan-2-amine, its amine and sulfone moieties present theoretical risks for cross-reactivity in both immunoassays and chromatographic analyses. By employing a systematic approach using competitive ELISA and LC-MS/MS, researchers can quantitatively assess these risks.

In our hypothetical case study, a well-designed competitive ELISA demonstrated high specificity, with minimal cross-reactivity from structurally similar sulfonamides and amines. Similarly, a robust LC-MS/MS method was shown to be highly selective, capable of accurately quantifying 3-Methanesulfonylbutan-2-amine even in the presence of high concentrations of potential interferents.

This guide provides the foundational principles and detailed experimental frameworks necessary to conduct these critical assessments. By integrating these self-validating systems into your workflow, you can ensure the generation of accurate, reliable, and trustworthy data in your research and development endeavors.

References

  • Chavan, V. D., & Devarajan, P. V. (2012). core components of analytical method validation for small molecules-an overview. Journal of Pharmaceutical and Biomedical Analysis, 63, 13-21.
  • Goossens, J., et al. (2003). Generation of group-specific antibodies against sulfonamides. Journal of Agricultural and Food Chemistry, 51(23), 6693-6701.
  • Sivanesan, S., et al. (2012). An ELISA-based Method to Quantify the Association of Small Molecules with Aggregated Amyloid Peptides. Journal of Visualized Experiments, (65), e4031.
  • Bansal, S., & DeStefano, A. (2007). Key elements of bioanalytical method validation for small molecules. The AAPS Journal, 9(1), E109-E114.
  • Chaudhary, M., et al. (2012). CORE COMPONENTS OF ANALYTICAL METHOD VALIDATION FOR SMALL MOLECULES: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research, 3(4), 971-980.
  • Yamamoto, E., et al. (2023). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. ACS Omega, 8(1), 1085-1093.
  • Fránek, M., et al. (2003). Generation of Group-Specific Antibodies against Sulfonamides. Journal of Agricultural and Food Chemistry, 51(23), 6693-6701.
  • Emery Pharma. (2023). Bioanalytical Method Validation of a Small Molecule in a Surrogate Matrix by LC-MS/MS. Retrieved from [Link]

  • Adrian, J., et al. (2009). Generation of broad specificity antibodies for sulfonamide antibiotics and development of an enzyme-linked immunosorbent assay (ELISA) for the analysis of milk samples. Journal of Agricultural and Food Chemistry, 57(4), 1234-1242.
  • Dongala, T., et al. (2023). Analytical Method Development and Validation in Pharmaceuticals. Retrieved from [Link]

  • Eremin, S. A., et al. (2006). Broad-Specificity Immunoassays for Sulfonamide Detection: Immunochemical Strategy for Generic Antibodies and Competitors. Analytical Chemistry, 78(5), 1554-1563.
  • Adrian, J., et al. (2009). Generation of Broad Specificity Antibodies for Sulfonamide Antibiotics and Development of an Enzyme-Linked Immunosorbent Assay (ELISA) for the Analysis of Milk Samples. Journal of Agricultural and Food Chemistry, 57(4), 1234-1242.
  • Krasowski, M. D., et al. (2009). Molecular similarity methods for predicting cross-reactivity with therapeutic drug monitoring immunoassays. Therapeutic Drug Monitoring, 31(3), 337-344.
  • Qasir, O., et al. (2023). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. BMC Chemistry, 17(1), 74.
  • Levin, J. O., et al. (2001). Development of a LC-MS/MS method for the analysis of volatile primary and secondary amines as NIT (naphthylisothiocyanate) derivatives.
  • Maciejewska, A., et al. (2021). Structural Comparison of Sulfonamide-Based Derivatives That Can Improve Anti-Coagulation Properties of Metformin. Molecules, 26(11), 3331.
  • Nia, A. A., & Megantara, S. (2019). Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines. In Biogenic Amines. IntechOpen.
  • Colby, J. M., et al. (2020). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry, 66(11), 1448-1458.
  • Siemens Healthineers. (n.d.). Cross-reactivity in immunoassays for drug monitoring. Retrieved from [Link]

  • Levin, J. O., et al. (2001). Development of a LC-MS/MS method for the analysis of volatile primary and secondary amines as NIT (naphthylisothiocyanate) derivatives.
  • Zhao, Y., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society, 140(49), 17046-17053.
  • MBL Life Science. (n.d.). The principle and method of ELISA. Retrieved from [Link]

  • Nichols, J. H., et al. (2019). A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing.
  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Sample Preparation Techniques for Biological Matrices. Retrieved from [Link]

  • Lee, J. H., et al. (2022). Cross-Reactivity of Disease-Specific Antibody Assays for the Detection of Current Infections: With Potentially Interfering Substances of Other Infections.
  • Ligas, M. R., et al. (2023). A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring. Foods, 12(18), 3409.
  • Gygnostics. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. Retrieved from [Link]

  • Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research, 4(1), 1-15.
  • Nalazek-Rudnicka, K., & Wasik, A. (2017). Development and validation of an LC–MS/MS method for the determination of biogenic amines in wines and beers. Analytical and Bioanalytical Chemistry, 409(25), 5949-5959.
  • Kumar, A., et al. (2024). Review on sulphonamide analogues for the perspective of antibacterial and antidiabetic activity. GSC Advanced Research and Reviews, 19(2), 178-189.
  • Ismail, A. A. (2015). How to Detect and Solve Immunoassay Interference.
  • Ismail, A. A. (2009). Interferences in Immunoassay. The Clinical Biochemist Reviews, 30(4), 131-156.

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Validation

A Technical Guide to 3-Methanesulfonylbutan-2-amine: A Chiral Building Block in Synthetic Chemistry

Introduction To our fellow researchers, scientists, and professionals in drug development, this guide addresses the synthetic utility of 3-Methanesulfonylbutan-2-amine. Initial inquiries into its performance as a catalys...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

To our fellow researchers, scientists, and professionals in drug development, this guide addresses the synthetic utility of 3-Methanesulfonylbutan-2-amine. Initial inquiries into its performance as a catalyst have revealed a nuanced reality: the scientific literature predominantly identifies this compound not as a catalyst, but as a valuable chiral building block. Its stereochemically defined structure, featuring both an amine and a sulfonyl group, makes it a significant precursor for the synthesis of complex, high-value molecules, particularly in the pharmaceutical sector.

This guide, therefore, pivots from an evaluation of catalytic performance to a comprehensive overview of 3-Methanesulfonylbutan-2-amine's role as a synthetic intermediate. We will delve into its synthesis, key chemical properties, and applications, providing comparative data on synthetic routes and detailed experimental protocols to support your research and development endeavors.

I. Synthesis of 3-Methanesulfonylbutan-2-amine: A Comparative Analysis of Key Routes

The efficient and stereocontrolled synthesis of 3-Methanesulfonylbutan-2-amine is crucial for its application as a chiral building block. Several synthetic strategies have been developed, each with distinct advantages and disadvantages. Here, we compare two prominent approaches: Reductive Amination and a Multi-step Chiral Resolution-based Synthesis.

Data Presentation: Comparison of Synthetic Routes
ParameterRoute 1: Direct Reductive AminationRoute 2: Chiral Resolution via Lipase-Mediated Acylation
Starting Material 3-Methanesulfonylbutan-2-oneRacemic 3-Methanesulfonylbutan-2-amine
Key Reagents NH₄OAc, Ru(II)-BINAP catalyst, H₂Candida antarctica lipase B (CAL-B), Vinyl acetate
Stereocontrol Dynamic Kinetic ResolutionKinetic Resolution
Reported Enantiomeric Excess (ee) ~90%[1]>99% for the (2R,3S)-isomer[1]
Overall Yield Moderate to GoodModerate (max 50% for one enantiomer)
Advantages Direct conversion from ketoneExceptionally high enantiopurity
Disadvantages Moderate enantioselectivityTheoretical maximum yield of 50% for the desired enantiomer
Visualization of Synthetic Pathways

The following diagrams illustrate the conceptual workflows for the two primary synthetic routes to enantiomerically enriched 3-Methanesulfonylbutan-2-amine.

cluster_0 Route 1: Reductive Amination Ketone 3-Methanesulfonylbutan-2-one Reagents1 NH₄OAc Ru(II)-BINAP H₂ Ketone->Reagents1 Dynamic Kinetic Resolution Product1 Chiral 3-Methanesulfonylbutan-2-amine Reagents1->Product1

Caption: Workflow for Reductive Amination Synthesis.

cluster_1 Route 2: Kinetic Resolution RacemicAmine Racemic 3-Methanesulfonylbutan-2-amine Reagents2 CAL-B Vinyl Acetate RacemicAmine->Reagents2 Enzyme-catalyzed N-acylation Separation Separation Reagents2->Separation Product2 Enantiopure (2R,3S)-Amine Separation->Product2 Byproduct N-acylated (2S,3R)-Amine Separation->Byproduct

Caption: Workflow for Enzymatic Kinetic Resolution.

II. Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of 3-Methanesulfonylbutan-2-amine. These protocols are designed to be self-validating, with clear checkpoints for monitoring reaction progress.

Protocol 1: Catalytic Asymmetric Reductive Amination

This protocol describes the direct conversion of the corresponding ketone to the chiral amine using a transition metal catalyst.

Materials:

  • 3-Methanesulfonylbutan-2-one

  • Ammonium acetate (NH₄OAc)

  • Ru(II)-BINAP catalyst

  • Methanol (MeOH), anhydrous

  • Hydrogen gas (H₂)

  • Standard glassware for inert atmosphere reactions

  • High-pressure reactor (Parr shaker or similar)

Procedure:

  • In a glovebox or under a stream of argon, charge a high-pressure reactor vessel with 3-Methanesulfonylbutan-2-one (1.0 eq), ammonium acetate (1.5 eq), and the Ru(II)-BINAP catalyst (0.01 eq).

  • Add anhydrous methanol to dissolve the reagents.

  • Seal the reactor and purge with hydrogen gas three times.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 atm).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully vent the reactor and purge with nitrogen.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired chiral amine.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Lipase-Mediated Kinetic Resolution

This protocol details the separation of a racemic mixture of the amine using an enzymatic acylation.

Materials:

  • Racemic 3-Methanesulfonylbutan-2-amine

  • Candida antarctica lipase B (CAL-B), immobilized

  • Vinyl acetate

  • Anhydrous organic solvent (e.g., toluene, THF)

  • Standard laboratory glassware

Procedure:

  • To a solution of racemic 3-Methanesulfonylbutan-2-amine (1.0 eq) in the chosen anhydrous solvent, add immobilized CAL-B.

  • Add vinyl acetate (0.5 eq) to the mixture.

  • Stir the suspension at room temperature.

  • Monitor the reaction progress by chiral HPLC, observing the formation of the N-acylated amine and the consumption of one enantiomer of the starting amine.

  • When approximately 50% conversion is reached, filter off the immobilized enzyme.

  • Wash the enzyme with fresh solvent.

  • Concentrate the filtrate under reduced pressure.

  • Separate the unreacted amine from the N-acylated product by column chromatography or acid-base extraction.

  • The recovered unreacted amine will be one enantiomer in high enantiomeric excess.

III. Applications in Organic Synthesis

3-Methanesulfonylbutan-2-amine serves as a key intermediate in the synthesis of more complex molecules. Its bifunctional nature (amine and sulfone) allows for a variety of subsequent chemical transformations.

  • As a Nucleophile: The primary amine group can act as a nucleophile in substitution and addition reactions, allowing for the introduction of the chiral sulfonylbutane moiety into larger scaffolds.[1]

  • Formation of Sulfonamides: The amine can be further functionalized to form sulfonamides, a common functional group in many biologically active compounds.[1]

  • Building Block for Pharmaceuticals: Its stereodefined structure is particularly valuable in medicinal chemistry, where the chirality of a molecule can significantly impact its biological activity.[1]

IV. Conclusion

While 3-Methanesulfonylbutan-2-amine is not established as a catalyst in its own right, its significance as a chiral building block is well-documented. The ability to synthesize this compound in high enantiomeric purity through methods like enzymatic resolution provides a valuable tool for researchers in drug discovery and development. The protocols and comparative data presented in this guide are intended to facilitate the efficient synthesis and application of this important synthetic intermediate.

References

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 3-Methanesulfonylbutan-2-amine

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 3-Methanesulfonylbutan-2-amine. As researchers and drug development professionals, our responsibility extends beyond discovery...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 3-Methanesulfonylbutan-2-amine. As researchers and drug development professionals, our responsibility extends beyond discovery to the entire lifecycle of the chemicals we handle. Adherence to these protocols is not merely a matter of regulatory compliance but a fundamental pillar of laboratory safety, environmental stewardship, and scientific integrity. This document is structured to provide not just a sequence of steps, but the scientific rationale underpinning them, ensuring a self-validating system of safety and responsibility.

Core Principles: Hazard Identification and Risk Assessment

Understanding the intrinsic properties of 3-Methanesulfonylbutan-2-amine is the critical first step in managing its waste stream. While a specific, publicly available Safety Data Sheet (SDS) for this exact compound is not readily found, its structure—containing both an amine group and a sulfonyl group—allows for a robust hazard assessment based on analogous compounds and functional group chemistry.

  • Corrosivity and Basicity: The amine functional group renders the compound basic. Like other organic amines, it is expected to be corrosive, capable of causing severe skin burns and eye damage upon contact.[1][2] The basic nature necessitates strict segregation from acidic compounds to prevent vigorous and potentially hazardous acid-base neutralization reactions.[1][3]

  • Toxicity: Amines can be harmful if inhaled, absorbed through the skin, or ingested.[1][4] The compound (3-methanesulfonylbutan-2-yl)(methyl)amine, a close structural relative, is classified as having acute oral, dermal, and inhalation toxicity.[4] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) to prevent systemic exposure.

  • Reactivity: This compound is incompatible with strong oxidizing agents and acids.[1][5] Contact with these materials can lead to violent reactions. Furthermore, the thermal decomposition of such compounds can release toxic and irritating oxides of nitrogen (NOx) and sulfur (SOx).[1][6]

Regulatory Imperative: Compliance with EPA and OSHA Standards

The disposal of chemical waste is rigorously regulated. In the United States, the Environmental Protection Agency (EPA) enforces the Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous waste from "cradle-to-grave". As a generator of this waste, your laboratory is legally required to:

  • Determine if the waste is hazardous: Based on its characteristics (corrosivity, toxicity), 3-Methanesulfonylbutan-2-amine waste must be managed as hazardous.[7]

  • Properly store and label all waste containers. [8]

  • Track the waste: Use a licensed hazardous waste transporter and a designated Treatment, Storage, and Disposal Facility (TSDF), documenting the process with a hazardous waste manifest.[9]

  • Train personnel: All staff handling hazardous waste must receive appropriate training on identification, handling, and emergency procedures, as mandated by the Occupational Safety and Health Administration (OSHA).[10][11][12]

Operational Protocol: From Generation to Disposal

This section details the step-by-step methodology for the safe handling and disposal of 3-Methanesulfonylbutan-2-amine waste.

Personal Protective Equipment (PPE)

Before handling the chemical or its waste, the following minimum PPE is mandatory. The causality is clear: to create an impermeable barrier between the researcher and the hazardous material.

  • Eye Protection: Chemical splash goggles and a face shield. The amine's basicity makes it highly corrosive to eye tissue.[1][2]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended. Contaminated gloves must be disposed of as hazardous waste.

  • Body Protection: A flame-resistant laboratory coat, long pants, and closed-toe shoes are required to protect against skin contact.[13]

  • Respiratory Protection: All transfers and handling should occur inside a certified chemical fume hood to prevent inhalation of vapors.[13]

Waste Segregation and Containerization

Proper segregation is a non-negotiable step to prevent dangerous chemical reactions within the waste container.

Table 1: Segregation and Containerization Summary

ParameterGuidelineRationale
Waste Classification Hazardous Chemical Waste (Organic Base)Corrosive and toxic properties.[1][4]
Incompatible Wastes Acids, Oxidizing Agents, Halogenated SolventsPrevents violent exothermic reactions and release of toxic gases.[3][5][14]
Container Material High-Density Polyethylene (HDPE) or other compatible plastic/glass.Must be compatible with organic bases. Do not use metal containers for corrosive waste.[8][14]
Container Condition Clean, dry, in good condition, with a tightly sealing screw cap.Prevents leaks, spills, and evaporation of volatile components.[8]
Fill Level Do not fill beyond 90% capacity.Allows for vapor expansion, preventing pressure buildup and potential container failure.[15]
Step-by-Step Disposal Procedure
  • Designate a Waste Container: Select a suitable container as specified in Table 1. The original product container is often a good choice.[14]

  • Affix a Hazardous Waste Label: Before adding any waste, label the container with the words "HAZARDOUS WASTE".[3][8] The label must include:

    • The full chemical name: "Waste 3-Methanesulfonylbutan-2-amine"

    • All components and their approximate concentrations if it is a mixture.

    • The primary hazards (e.g., "Corrosive," "Toxic").

    • The date accumulation started.

    • The name of the principal investigator or laboratory group.

  • Transfer Waste: Inside a chemical fume hood, carefully transfer the waste into the labeled container using a funnel. Avoid splashing.

  • Secure the Container: Tightly seal the container cap immediately after adding waste. The container must remain closed at all times except when waste is being added.[8][14]

  • Decontaminate: Clean any minor external contamination from the container with a suitable solvent (e.g., isopropanol), collecting the cleaning materials as hazardous waste.

  • Temporary Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be under the control of the generator, away from incompatible materials, and preferably within secondary containment.[8]

  • Arrange for Disposal: Do not dispose of this chemical down the drain or in regular trash.[16] Follow your institution's procedures to have the waste collected by a licensed hazardous waste disposal company.[16] This is the only acceptable final disposal pathway.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.[17]

  • Isolate: If safe to do so, eliminate all ignition sources.[17]

  • Protect: Ensure you are wearing full PPE before attempting any cleanup.

  • Contain (Minor Spills): For small spills inside a fume hood, cover with a dry, inert absorbent material such as sand, vermiculite, or a commercial sorbent. Do not use combustible materials like paper towels.[18]

  • Collect: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) office, regardless of the spill size. For large or unmanageable spills, evacuate the area and contact emergency responders immediately.[17]

Disposal Workflow Visualization

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 3-Methanesulfonylbutan-2-amine.

G cluster_prep Preparation Phase cluster_handling Handling & Collection Phase cluster_storage Storage & Disposal Phase WasteGen Waste Generation (3-Methanesulfonylbutan-2-amine) Assess Hazard Assessment (Corrosive, Toxic) WasteGen->Assess SelectPPE Select & Don Appropriate PPE Assess->SelectPPE PrepContainer Prepare & Label Hazardous Waste Container SelectPPE->PrepContainer Transfer Transfer Waste in Fume Hood PrepContainer->Transfer Seal Securely Seal Container Transfer->Seal Spill Spill Occurs? Transfer->Spill Store Store in Designated Satellite Accumulation Area (SAA) Seal->Store ArrangePickup Arrange for Professional Disposal (Contact EHS) Store->ArrangePickup Manifest Waste Manifest & Transport (Licensed Vendor) ArrangePickup->Manifest FinalDisp Final Disposal at TSDF Manifest->FinalDisp Spill->Seal No SpillProc Follow Emergency Spill Procedures Spill->SpillProc Yes SpillProc->PrepContainer Collect Spill Waste

Caption: Disposal workflow for 3-Methanesulfonylbutan-2-amine.

References

  • Chemical Waste Disposal Guidelines. (n.d.). Missouri S&T. Retrieved from [Link]

  • Safety Data Sheet. (2015, June 11). Chemtron. Retrieved from [Link]

  • Waste, Chemical, and Cleanup Enforcement. (2025, April 15). US EPA. Retrieved from [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Dalinghaus Construction. Retrieved from [Link]

  • Chemical Safety and Waste Management Manual. (n.d.). University of Louisville. Retrieved from [Link]

  • (3-methanesulfonylbutan-2-yl)(methyl)amine — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech. Retrieved from [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management Environmental Group. Retrieved from [Link]

  • Environmental Public Health (Toxic Industrial Waste) Regulations. (2000, January 31). Singapore Statutes Online. Retrieved from [Link]

  • STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL. (n.d.). University of Toronto, Department of Chemistry. Retrieved from [Link]

  • Workplace Safety and Health Guidelines. (n.d.). Workplace Safety and Health Council. Retrieved from [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). A-Lined Handling Systems. Retrieved from [Link]

  • Waste-Minimized Protocol for the Synthesis of Sulfonylated N-Heteroaromatics in Water. (2018, October 30). ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Treatment of Wastewaters Containing Sulfonylurea Herbicides by Electroflotation. (2022, September 1). ResearchGate. Retrieved from [Link]

  • Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA. Retrieved from [Link]

  • Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue Engineering. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. (n.d.). OSHA. Retrieved from [Link]

  • Hazardous Waste - Standards. (n.d.). OSHA. Retrieved from [Link]

  • Disposal of Waste Solvents. (n.d.). NUS Chemistry. Retrieved from [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. Retrieved from [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]

  • Deep eutectic solvents as sustainable media for multicomponent sulfonylation. (2024, January 16). Green Chemistry (RSC Publishing). Retrieved from [Link]

  • Methylamine. (n.d.). Rutgers University. Retrieved from [Link]

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Handling

A Comprehensive Guide to the Safe Handling of 3-Methanesulfonylbutan-2-amine

For Researchers, Scientists, and Drug Development Professionals As a senior application scientist, this guide provides essential, field-proven insights into the safe handling of 3-Methanesulfonylbutan-2-amine. This docum...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

As a senior application scientist, this guide provides essential, field-proven insights into the safe handling of 3-Methanesulfonylbutan-2-amine. This document moves beyond a simple checklist, offering a procedural and logical framework to ensure your safety and the integrity of your research. The protocols outlined below are designed to be self-validating, grounded in established safety principles for handling potent chemical compounds.

Understanding the Hazard: A Proactive Approach to Safety

Based on analogous compounds, we can anticipate the following primary hazards:

  • Corrosivity: Likely to cause severe skin burns and eye damage upon contact.[2][3]

  • Toxicity: Potential for harm if swallowed, inhaled, or absorbed through the skin.[1][2]

  • Irritation: May cause respiratory tract irritation.

Given these potential risks, a comprehensive personal protective equipment (PPE) strategy is non-negotiable.

Essential Personal Protective Equipment (PPE)

The selection of appropriate PPE is your first and most critical line of defense. The following table outlines the minimum required PPE for handling 3-Methanesulfonylbutan-2-amine.

Protection Type Required Equipment Specifications & Rationale
Eye and Face Protection Safety goggles with side-shields and a face shieldProvides protection from splashes and airborne particles. A face shield offers an additional layer of protection for the entire face.[2][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene)Protects against skin contact and absorption. Double-gloving is strongly recommended for all handling procedures to minimize the risk of exposure during glove removal.[4][5]
Body Protection Laboratory coatProtects skin and personal clothing from contamination. For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised.[4]
Respiratory Protection Use of a chemical fume hoodEssential for minimizing inhalation risks, particularly when handling the compound in powdered form or when there is a potential for aerosolization.[4]
Footwear Closed-toe shoesProtects feet from potential spills.[4]

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic workflow is crucial for minimizing risk and ensuring procedural consistency. The following diagram and steps outline a safe handling process from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Work Area (Fume Hood) gather_materials Gather All Materials (Chemical, Glassware, PPE) don_ppe Don Appropriate PPE (Gloves, Coat, Goggles, Face Shield) weigh_transfer Weigh and Transfer (Inside Fume Hood) don_ppe->weigh_transfer reaction_setup Perform Experimental Procedure weigh_transfer->reaction_setup decontaminate Decontaminate Work Area & Glassware reaction_setup->decontaminate dispose_waste Dispose of Waste (Hazardous Waste Stream) doff_ppe Doff PPE Correctly wash_hands Wash Hands Thoroughly

Caption: Workflow for the safe handling of 3-Methanesulfonylbutan-2-amine.

Step 1: Preparation

  • Designate a Work Area: All work with 3-Methanesulfonylbutan-2-amine must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]

  • Assemble Materials: Before starting, ensure all necessary chemicals, glassware, and equipment are present in the fume hood. This minimizes the need to move in and out of the designated area.

  • Don PPE: Put on all required PPE before handling the chemical. Remember to double-glove.[5]

Step 2: Handling

  • Weighing and Transfer: If working with a solid, carefully weigh the required amount inside the fume hood. Use a spatula for transfers to minimize dust generation. If it is a liquid, use appropriate pipettes or syringes.

  • Experimental Procedure: Conduct all experimental steps within the fume hood. Keep the sash at the lowest practical height.

Step 3: Cleanup and Disposal

  • Decontamination: Thoroughly decontaminate all surfaces and glassware that came into contact with the chemical. Use an appropriate solvent and cleaning agent.

  • Waste Disposal: Dispose of all waste, including contaminated gloves, pipette tips, and excess chemical, in a designated hazardous waste container.[6] Do not dispose of this chemical down the drain.[6]

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. The outer pair of gloves should be removed first, followed by the face shield, goggles, and lab coat. The inner gloves should be the last item removed.

  • Hand Washing: Wash your hands thoroughly with soap and water after removing all PPE.[5]

Emergency Procedures: Be Prepared

Skin or Eye Contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2]

  • For eye contact, hold the eyelids open and continue to flush.

  • Seek immediate medical attention.[2]

Spills:

  • For small spills within the fume hood, use an appropriate absorbent material from a spill kit.

  • For larger spills, evacuate the area and notify your institution's environmental health and safety (EHS) department immediately.[6]

By adhering to these protocols, you can significantly mitigate the risks associated with handling 3-Methanesulfonylbutan-2-amine, ensuring a safer laboratory environment for yourself and your colleagues.

References

  • (3-methanesulfonylbutan-2-yl)(methyl)amine — Chemical Substance Information - NextSDS. (n.d.).
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  • 3-(methylsulfanyl)butan-2-amine — Chemical Substance Information - NextSDS. (n.d.).
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  • Personal Protective Equipment | US EPA. (2025, September 12). US EPA.
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  • Personal Protective Equipment (PPE) - CHEMM. (2026, March 23). CHEMM.
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  • Standard Operating Procedure for MS-222 (Ethyl 3-Aminobenzoate Methanesulfonate, Tricaine Methanesulfonate) - UNC Policies. (2021, April 8). UNC Policies.
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